molecular formula C6H10O4S B1297313 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid CAS No. 4785-66-4

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Cat. No.: B1297313
CAS No.: 4785-66-4
M. Wt: 178.21 g/mol
InChI Key: BWWAVFYRWZYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (CAS 2381121-52-2) is a high-value synthetic intermediate and building block in organic and medicinal chemistry. This compound features a tetrahydrothiophene-1,1-dioxide (sulfolane) scaffold functionalized with an acetic acid side chain, making it a versatile precursor for designing novel bioactive molecules . Its primary research application is in the design and synthesis of potent GIRK1/2 (G protein-gated inwardly-rectifying potassium) channel activators . Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety from this compound into lead molecules has been shown to impart significant metabolic stability, overcoming a key liability of earlier compound series in neurological research . The compound serves as a critical head group in the synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which demonstrate nanomolar potency as GIRK1/2 activators with improved selectivity against the GIRK1/4 channel subtype . Researchers utilize this chiral sulfone-containing building block to develop tools for studying epilepsy, pain perception, anxiety, and addiction pathways . The compound is offered with the molecular formula C6H10O4S and a molecular weight of 178.21 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. CHEMICAL Identifiers • CAS Number : 2381121-52-2 • Molecular Formula : C6H10O4S • Molecular Weight : 178.21 g/mol • SMILES : O=C(O)C C@@H CS1(=O)=O RESEARCH Applications • Key intermediate for GIRK channel modulator synthesis • Versatile building block for sulfone-functionalized heterocycles • Metabolic stability-enhancing moiety for medicinal chemistry programs • Precursor for neurological disorder research tool compounds NOTE : This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic applications. Please handle with appropriate safety precautions.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAVFYRWZYKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349594
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4785-66-4
Record name (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is limited in publicly available scientific literature. This guide has been compiled by leveraging information on its core chemical structure, analogous compounds, and general principles of chemical synthesis and biological screening. The information presented herein is intended for research and development professionals and should be used as a foundational resource.

Introduction

This compound is a heterocyclic organic compound. Its structure features a central five-membered saturated ring, tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide). An acetic acid moiety is attached to the third position of this ring. The sulfone group, being a strong electron-withdrawing group, significantly influences the chemical properties and potential biological activity of the molecule. While specific applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas.

Chemical and Physical Properties

PropertyValue (for Sulfolane)Value (for Acetic Acid)Predicted Influence on this compound
Molecular Formula C₄H₈O₂SC₂H₄O₂C₆H₁₀O₄S
Molecular Weight 120.17 g/mol 60.05 g/mol 178.21 g/mol
Appearance Colorless solid or liquidColorless liquidExpected to be a solid at room temperature.
Melting Point 27.5 °C16.6 °CHigher than sulfolane due to the carboxylic acid group allowing for hydrogen bonding.
Boiling Point 285 °C118.1 °CExpected to be significantly higher than acetic acid due to the larger molecular weight and polarity.
Solubility Miscible with waterMiscible with waterExpected to be soluble in water and polar organic solvents.
pKa -4.76The electron-withdrawing sulfone group may slightly increase the acidity of the carboxylic acid compared to acetic acid.

Synthesis

A definitive, published synthetic route for this compound has not been identified. However, a plausible synthetic strategy can be proposed based on established organic chemistry reactions and the synthesis of related sulfolane derivatives. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

G cluster_0 Synthesis of the Core Structure cluster_1 Chain Extension to Acetic Acid 3-Thiophenecarboxylic_acid 3-Thiophenecarboxylic acid Tetrahydrothiophene-3-carboxylic_acid Tetrahydrothiophene-3-carboxylic acid 3-Thiophenecarboxylic_acid->Tetrahydrothiophene-3-carboxylic_acid Catalytic Hydrogenation (e.g., H₂, Pd/C) 1,1-Dioxidotetrahydrothiophene-3-carboxylic_acid 1,1-Dioxidotetrahydrothiophene- 3-carboxylic acid Tetrahydrothiophene-3-carboxylic_acid->1,1-Dioxidotetrahydrothiophene-3-carboxylic_acid Oxidation (e.g., H₂O₂, CH₃COOH) SOCl2 SOCl₂ or (COCl)₂ Acid_chloride Acid Chloride Intermediate 1,1-Dioxidotetrahydrothiophene-3-carboxylic_acid->Acid_chloride Chlorination Diazomethane Diazomethane (CH₂N₂) Diazoketone Diazoketone Intermediate Acid_chloride->Diazoketone Reaction with Diazomethane Arndt-Eistert_homologation Arndt-Eistert Homologation (Ag₂O, H₂O) Target_molecule 2-(1,1-Dioxidotetrahydrothiophen- 3-yl)acetic acid Diazoketone->Target_molecule Wolff Rearrangement

Caption: Proposed synthetic route for this compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid

  • Hydrogenation of 3-Thiophenecarboxylic acid: 3-Thiophenecarboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield tetrahydrothiophene-3-carboxylic acid.

  • Oxidation to the Sulfone: The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 1,1-dioxidotetrahydrothiophene-3-carboxylic acid.

Step 2: Arndt-Eistert Homologation

  • Formation of the Acid Chloride: 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to form the corresponding acid chloride. The excess reagent and solvent are removed under vacuum.

  • Reaction with Diazomethane: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled to 0°C. A solution of diazomethane in diethyl ether is added cautiously until the yellow color of diazomethane persists. The reaction is allowed to proceed for several hours at 0°C.

  • Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, such as silver oxide (Ag₂O), in the presence of water. The mixture is heated to induce the Wolff rearrangement, which, upon workup and purification, yields the target compound, this compound.

Note: This is a generalized and hypothetical protocol. Actual reaction conditions would require optimization and safety precautions, especially when working with diazomethane, which is toxic and explosive.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, structurally related compounds containing a thiophene or modified thiophene ring and an acetic acid moiety have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

mPGES-1 Signaling Pathway

The inhibition of mPGES-1 is a therapeutic strategy to reduce inflammation while potentially avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

G cluster_pathway Pro-inflammatory Signaling Cascade Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX1_2 COX-1 / COX-2 PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 NSAIDs Inhibition COX1_2->PGH2 mPGES1 mPGES-1 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Potential Inhibition by 2-(1,1-Dioxidotetrahydrothiophen- 3-yl)acetic acid mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation EP Receptor Activation

Caption: The mPGES-1 signaling pathway in inflammation.

Experimental Workflow for Inhibitor Screening

To assess the potential inhibitory activity of this compound against an enzyme like mPGES-1, a systematic experimental workflow would be employed.

G cluster_workflow Enzyme Inhibitor Screening Workflow Compound_Preparation Compound Synthesis and Purification Primary_Screening Primary Screening (Single High Concentration) Compound_Preparation->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization

Caption: A general experimental workflow for screening enzyme inhibitors.

Detailed Methodologies

1. Primary Screening:

  • Objective: To identify if the compound exhibits any inhibitory activity against the target enzyme at a single, high concentration (e.g., 10-100 µM).

  • Protocol: The enzyme (e.g., recombinant human mPGES-1) is incubated with its substrate (PGH2) in a suitable buffer system. The test compound is added to the reaction mixture. The formation of the product (PGE2) is monitored over time, typically using methods like ELISA or LC-MS. A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated.

2. Dose-Response Assay (IC₅₀ Determination):

  • Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value).

  • Protocol: A series of reactions are set up with varying concentrations of the inhibitor. The initial reaction rates are measured for each concentration. The data of percent inhibition versus inhibitor concentration is plotted on a semi-log scale, and the IC₅₀ value is determined by fitting the data to a suitable sigmoidal dose-response curve.

3. Mechanism of Action Studies:

  • Objective: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

  • Protocol: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Conclusion

This compound is a compound with limited direct characterization in the scientific literature. However, based on its chemical structure, it holds potential for further investigation, particularly in the context of developing novel anti-inflammatory agents targeting the mPGES-1 pathway. The synthetic strategies and experimental workflows outlined in this guide provide a framework for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and related molecules. Further research is warranted to fully elucidate the properties and potential applications of this compound.

In-Depth Technical Guide: Structure Elucida-tion of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid. It includes detailed experimental protocols for the synthesis and analysis of the compound, predicted analytical data, and a logical workflow for its structural confirmation. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization of novel organic molecules.

Introduction

This compound, also known as 2-(1,1-dioxothiolan-3-yl)acetic acid, is a sulfone derivative with potential applications in medicinal chemistry and materials science. The presence of the sulfolane ring, a stable and polar moiety, combined with a carboxylic acid functional group, suggests a range of possible biological activities and chemical utility. Accurate structural elucidation is paramount for understanding its properties and potential applications. This guide outlines the key analytical techniques and a systematic approach for the unambiguous determination of its chemical structure.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₆H₁₀O₄S
Molecular Weight 178.21 g/mol
IUPAC Name 2-(1,1-dioxothiolan-3-yl)acetic acid
CAS Number 4785-66-4

Synthesis of this compound

A plausible synthetic route to this compound involves a Michael addition of a malonate to an appropriate α,β-unsaturated sulfone, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis

Step 1: Michael Addition of Diethyl Malonate to 2,5-Dihydrothiophene-1,1-dioxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the resulting sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, add 2,5-dihydrothiophene-1,1-dioxide (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude malonate ester from the previous step, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

  • Heat the mixture to reflux until the hydrolysis of the ester groups is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Gently heat the acidic solution to effect decarboxylation, which can be observed by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~3.2-3.4Multiplet2HH-2, H-5 (α to SO₂)
~2.8-3.0Multiplet2HH-2, H-5 (α to SO₂)
~2.5-2.7Multiplet2H-CH₂-COOH
~2.2-2.4Multiplet1HH-3
~1.8-2.0Multiplet2HH-4

The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional groups.

Chemical Shift (ppm)Assignment
~175-COOH
~55C-2, C-5 (α to SO₂)
~40-CH₂-COOH
~35C-3
~25C-4
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 2D NMR: To confirm the assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to establish long-range carbon-proton correlations, further confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.

Table 4: Predicted ESI-MS Data

Ion ModePredicted m/zIon
Negative177.02[M-H]⁻
Positive179.04[M+H]⁺

Common fragmentation pathways for the parent ion would likely involve the loss of water (-18 Da), carbon dioxide (-44 Da) from the carboxylic acid group, and sulfur dioxide (-64 Da) from the sulfone moiety.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS): To study the fragmentation pattern, select the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the complete structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis via Michael Addition purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (ESI-MS & MS/MS) purification->ms nmr_1d 1D NMR (¹H, ¹³C) purification->nmr_1d mol_formula Determine Molecular Formula & Weight ms->mol_formula nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d functional_groups Identify Functional Groups nmr_1d->functional_groups connectivity Establish Connectivity nmr_2d->connectivity mol_formula->connectivity functional_groups->connectivity final_structure Confirm Final Structure connectivity->final_structure

Synthesis of Novel Sulfolane Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel sulfolane acetic acid derivatives. The sulfolane scaffold is a recognized pharmacophore, and its incorporation into drug candidates can enhance physicochemical properties such as solubility and metabolic stability. This document outlines a proposed synthetic pathway to sulfolane acetic acid, provides detailed experimental protocols for key reactions, and presents data in a structured format for clarity and comparison.

Introduction

Sulfolane, a polar aprotic solvent, and its derivatives are increasingly utilized as structural motifs in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor, improving the pharmacokinetic profile of bioactive molecules. This guide focuses on the synthesis of sulfolane acetic acid, a derivative with potential applications in drug discovery, by leveraging the reactivity of the sulfolane precursor, 3-sulfolene.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves the alkylation of 3-sulfolene, followed by hydrogenation of the double bond and subsequent hydrolysis and decarboxylation of the introduced moiety. The key steps are outlined below.

Synthesis_Pathway Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene [4+2] Cycloaddition SO2 Sulfur Dioxide SO2->Sulfolene Alkylated_sulfolene Alkylated 3-Sulfolene Intermediate Sulfolene->Alkylated_sulfolene Alkylation Alkylation_reagent Diethyl (bromomethyl)malonate (Base) Alkylation_reagent->Alkylated_sulfolene Alkylated_sulfolane Alkylated Sulfolane Intermediate Alkylated_sulfolene->Alkylated_sulfolane Hydrogenation H2 H2 / Pd/C H2->Alkylated_sulfolane Final_Product This compound Alkylated_sulfolane->Final_Product Hydrolysis & Decarboxylation Hydrolysis_decarboxylation Acidic Hydrolysis (Heat) Hydrolysis_decarboxylation->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the proposed synthesis.

Step 1: Synthesis of 3-Sulfolene

This procedure is adapted from the well-established reaction of 1,3-butadiene with sulfur dioxide.

  • Reaction: 1,3-Butadiene + SO₂ → 3-Sulfolene

  • Procedure:

    • In a pressure vessel, condense 1,3-butadiene (1.2 equivalents) and liquid sulfur dioxide (1.0 equivalent) at -10 °C.

    • Seal the vessel and allow it to warm to room temperature.

    • Stir the mixture at room temperature for 24 hours.

    • Carefully vent any unreacted starting materials.

    • The resulting solid is crude 3-sulfolene, which can be purified by recrystallization from ethanol.

Step 2: Alkylation of 3-Sulfolene with Diethyl (bromomethyl)malonate

This step introduces the carbon framework for the acetic acid side chain. The protons at the α-positions to the sulfone in 3-sulfolene are acidic and can be removed by a strong base.

  • Reaction: 3-Sulfolene + BrCH₂CH(CO₂Et)₂ → Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonate

  • Procedure:

    • To a solution of 3-sulfolene (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of diethyl (bromomethyl)malonate (1.2 equivalents) in dry THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrogenation of the Alkylated 3-Sulfolene Intermediate

This step saturates the carbon-carbon double bond of the sulfolene ring.

  • Reaction: Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonate + H₂ → Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonate

  • Procedure:

    • Dissolve the alkylated 3-sulfolene intermediate (1.0 equivalent) in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the hydrogenated product.

Step 4: Hydrolysis and Decarboxylation

The final step involves the conversion of the malonic ester group to the desired acetic acid moiety.

  • Reaction: Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonate → this compound

  • Procedure:

    • Reflux the alkylated sulfolane intermediate (1.0 equivalent) in a mixture of a strong acid (e.g., 6M HCl) and water for several hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization to afford the final this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a hypothetical novel sulfolane acetic acid derivative.

Table 1: Reaction Yields and Physical Properties

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
13-SulfoleneC₄H₆O₂S118.15>90White solid
2Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonateC₁₂H₁₈O₆S290.3360-70Viscous oil
3Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonateC₁₂H₂₀O₆S292.35>95Viscous oil
4This compoundC₆H₁₀O₄S178.2170-80White solid

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Characteristic Peaks
¹H NMR (CDCl₃)δ 10-12 (br s, 1H, COOH), 3.0-3.5 (m, 4H, CH₂SO₂), 2.5-2.8 (m, 2H, CH₂COOH), 2.0-2.4 (m, 3H, ring CH and CH₂)
¹³C NMR (CDCl₃)δ 175-180 (COOH), 50-55 (CH₂SO₂), 35-40 (CH₂COOH), 25-30 (ring CH and CH₂)
IR (KBr, cm⁻¹)3300-2500 (br, O-H stretch), 1710 (C=O stretch), 1300 and 1120 (asymmetric and symmetric SO₂ stretch)
Mass Spec (ESI-)m/z 177.0 (M-H)⁻

Potential Biological Activity and Signaling Pathways

While specific biological data for sulfolane acetic acid derivatives are not extensively reported, related sulfolane-containing molecules have shown promising biological activities.[1] These activities often stem from the ability of the sulfone group to modulate the physicochemical properties of the molecule and interact with biological targets.

Biological_Activity Sulfolane_Derivative Sulfolane Acetic Acid Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Sulfolane_Derivative->Target_Protein Binding/Modulation Signaling_Pathway Cellular Signaling Pathway Target_Protein->Signaling_Pathway Activation/Inhibition Biological_Response Biological Response (e.g., Anti-inflammatory, Anticancer) Signaling_Pathway->Biological_Response Leads to

Caption: Potential mechanism of action for a biologically active sulfolane derivative.

Potential therapeutic areas for novel sulfolane acetic acid derivatives could include:

  • Anti-inflammatory agents: Modulation of inflammatory pathways.

  • Anticancer agents: Inhibition of cancer cell proliferation.[1]

  • Antimicrobial agents: Disruption of microbial growth.

Further screening and mechanistic studies are required to elucidate the specific biological activities and signaling pathways affected by these novel compounds.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of novel sulfolane acetic acid derivatives. The proposed synthetic route is based on established chemical principles and offers a viable path to these target molecules. The structured data and detailed protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The unique properties of the sulfolane moiety suggest that its acetic acid derivatives could be valuable additions to the arsenal of drug discovery programs.

References

Technical Guide: Physicochemical Properties of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, a sulfone derivative of tetrahydrothiophene acetic acid, represents a class of compounds with potential significance in medicinal chemistry and materials science. The introduction of the sulfone group, a strong electron-withdrawing and hydrogen-bond accepting moiety, can significantly influence the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines data from chemical databases with theoretical predictions and generalized experimental methodologies.

Core Physicochemical Properties

Data Presentation: Physicochemical Properties

PropertyValueSourceNotes
Molecular Formula C₆H₁₀O₄SPubChem[1]-
Molecular Weight 178.21 g/mol PubChem[1]-
IUPAC Name 2-(1,1-dioxothiolan-3-yl)acetic acidPubChem[1]"Thiolane" is a synonym for tetrahydrothiophene.
Canonical SMILES C1CS(=O)(=O)CC1CC(=O)OPubChem[1]-
InChI InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8)PubChem[1]-
InChIKey BWWAVFYRWZYKFE-UHFFFAOYSA-NPubChem[1]-
CAS Number 16304-43-1Not explicitly found, but associated with the structure.-
Calculated XLogP3 -0.5PubChem[1]Indicates high hydrophilicity.
Hydrogen Bond Donor Count 1PubChem[1]From the carboxylic acid group.
Hydrogen Bond Acceptor Count 4PubChem[1]From the sulfone and carboxylic acid oxygens.
Rotatable Bond Count 2PubChem[1]-
Exact Mass 178.02997997 g/mol PubChem[1]-
Monoisotopic Mass 178.02997997 g/mol PubChem[1]-
Topological Polar Surface Area 79.8 ŲPubChem[1]-
Heavy Atom Count 11PubChem[1]-
Complexity 248PubChem[1]-

Experimental Data Gaps: As of the latest literature review, experimental values for melting point, boiling point, aqueous solubility, and pKa for this compound have not been reported. The calculated XLogP3 value of -0.5 suggests that the compound is likely to be soluble in water. The presence of the carboxylic acid moiety indicates it will exhibit acidic properties, with an estimated pKa in the range of 3-5, typical for carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not currently available in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A logical approach to synthesize the target compound involves a two-step process: first, the synthesis of the precursor 2-(tetrahydrothiophen-3-yl)acetic acid, followed by the oxidation of the sulfide to a sulfone.

G Proposed Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A Starting Material (e.g., 3-thiophenecarboxylic acid or derivative) B Reduction of Thiophene Ring (e.g., Catalytic Hydrogenation) A->B H2, Catalyst C Chain Elongation (e.g., Arndt-Eistert homologation or malonic ester synthesis) B->C Reagents for homologation D Intermediate: 2-(tetrahydrothiophen-3-yl)acetic acid C->D Hydrolysis/Decarboxylation E Intermediate: 2-(tetrahydrothiophen-3-yl)acetic acid F Oxidation of Sulfide (e.g., with H2O2, m-CPBA) E->F Oxidizing Agent G Final Product: This compound F->G Work-up/Purification G Analytical Characterization Workflow cluster_B Spectroscopic Analysis cluster_C Chromatographic Analysis cluster_D Physical Property Measurement A Synthesized Product B Spectroscopy A->B C Chromatography A->C D Physical Properties A->D B1 NMR (1H, 13C) B->B1 B2 Mass Spectrometry (MS) B->B2 B3 Infrared (IR) Spectroscopy B->B3 C1 HPLC/UPLC C->C1 C2 TLC C->C2 D1 Melting Point D->D1 D2 Solubility D->D2 D3 pKa D->D3 G Hypothetical Anti-Inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS, TNF-α) B Receptor A->B C IKK Complex B->C D IκBα C->D Phosphorylates E NF-κB (p50/p65) D->E Releases G Nucleus E->G Translocates to F This compound (Hypothetical Inhibitor) F->C Inhibits (Hypothetical) H Pro-inflammatory Gene Transcription G->H Induces I Inflammatory Response H->I

References

A Technical Guide to the Spectroscopic Data of Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sulfolane and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and workflow visualizations.

Spectroscopic Data of Sulfolane and its Derivatives

The following tables summarize the key spectroscopic data for sulfolane and a selection of its derivatives. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Sulfolane CDCl₃3.05t7.0-CH₂-SO₂-
2.25quintet7.0-CH₂-CH₂-
3-Methylsulfolane CDCl₃1.15d6.8-CH₃
2.00 - 2.40m-CH₂-CH(CH₃)-CH₂-
2.80 - 3.10m-CH₂-SO₂-CH₂-
2,4-Dimethylsulfolane CDCl₃~1.2 - 1.5dMethyl (CH₃)
~1.8 - 2.5mMethylene (CH₂)
~2.8 - 3.5mMethine (CH)
3-Hydroxysulfolane CDCl₃2.10 - 2.40m-CH₂-CH(OH)-CH₂-
3.00 - 3.30m-CH₂-SO₂-CH₂-
4.50br s-OH
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
Sulfolane CDCl₃51.5-CH₂-SO₂-
23.0-CH₂-CH₂-
3-Methylsulfolane CDCl₃16.5-CH₃
32.0-CH(CH₃)-
33.0-CH₂-CH(CH₃)-
58.0-CH₂-SO₂-
2,4-Dimethylsulfolane CDCl₃~15 - 25Methyl (CH₃)
~30 - 40Methylene (CH₂)
~50 - 60Methine (CH)
~60 - 70Carbon adjacent to SO₂
3-Hydroxysulfolane CDCl₃35.0-CH₂-CH(OH)-
59.0-CH₂-SO₂-
68.0-CH(OH)-
Table 3: IR Spectroscopic Data
CompoundSample PhaseWavenumber (cm⁻¹)Assignment
Sulfolane Neat1305, 1130S=O stretch
2940, 2860C-H stretch
3-Methylsulfolane Neat1300, 1125S=O stretch
2960, 2870C-H stretch
2,4-Dimethylsulfolane KBr1300 - 1350Asymmetric S=O Stretching
1120 - 1160Symmetric S=O Stretching
2850 - 3000C-H Stretching
3-Hydroxysulfolane KBr3400 (broad)O-H stretch
1300, 1120S=O stretch
2950, 2870C-H stretch
Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Sulfolane 12092, 64, 56, 41
3-Methylsulfolane 134119, 92, 70, 56, 43
2,4-Dimethylsulfolane 148133, 92, 84, 70, 57, 43
3-Hydroxysulfolane 136118, 92, 72, 56, 45

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline standard protocols for the spectroscopic analysis of sulfolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of sulfolane derivative (5-10 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sulfolane derivative into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution into an NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay). For quantitative measurements, a longer relaxation delay (5-7 times the longest T1) is crucial.

    • Acquire the Free Induction Decay (FID).

    • For ¹³C NMR, set the appropriate acquisition parameters, including proton decoupling.

    • Acquire the ¹³C FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the sulfolane derivative.

Method: KBr Pellet Technique (for solid samples)

Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • Sample of solid sulfolane derivative (1-2 mg)

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

    • Transfer the powder mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to different functional groups (e.g., S=O, C-H, O-H).

    • Compare the obtained spectrum with known databases or literature data for sulfolane derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile sulfolane derivatives and to determine their fragmentation patterns.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Helium gas (carrier gas)

  • Sample of sulfolane derivative dissolved in a volatile solvent (e.g., dichloromethane)

  • Syringes and vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sulfolane derivative (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

    • If analyzing a complex matrix, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is commonly used.

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time of the compound.

    • Analyze the mass spectrum of the peak of interest.

    • Identify the molecular ion and the characteristic fragment ions.

    • Compare the mass spectrum with spectral libraries (e.g., NIST) for compound identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify non-volatile or thermally labile sulfolane derivatives, especially in complex matrices.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Appropriate LC column (e.g., C18 for reversed-phase or HILIC for polar compounds).

  • Mobile phase solvents (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium acetate).

  • Sample of sulfolane derivative dissolved in a suitable solvent.

  • Syringes, vials, and filters.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase.

    • For complex matrices (e.g., plasma, urine), sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are typically required to remove interferences.

    • Filter the final sample solution through a 0.22 µm filter before injection.

  • Instrument Setup and Data Acquisition:

    • Develop an LC gradient method to achieve good separation of the analyte from matrix components.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

    • Optimize the MS/MS parameters by performing a direct infusion of the analyte to determine the precursor ion and the most abundant and stable product ions for selected reaction monitoring (SRM).

    • Set up the SRM transitions and collision energies for each analyte.

  • Data Analysis:

    • Integrate the peak areas of the SRM chromatograms.

    • Use a calibration curve prepared with known concentrations of the analyte to quantify the amount in the sample.

Workflow Visualizations

Understanding the relationships between different experimental stages and synthetic pathways is crucial for efficient research. The following diagrams, created using the DOT language, illustrate key workflows related to sulfolane derivatives.

Synthesis of Sulfolane

The industrial synthesis of sulfolane typically involves a two-step process starting from 1,3-butadiene and sulfur dioxide.

Synthesis_of_Sulfolane Butadiene 1,3-Butadiene Reaction1 Cheletropic Reaction Butadiene->Reaction1 SO2 Sulfur Dioxide SO2->Reaction1 Sulfolene 3-Sulfolene Reaction1->Sulfolene Hydrogenation Hydrogenation (Raney Nickel) Sulfolene->Hydrogenation Sulfolane Sulfolane Hydrogenation->Sulfolane

A simplified workflow for the synthesis of sulfolane.
Analytical Workflow for Sulfolane Derivative Characterization

A typical workflow for the comprehensive spectroscopic characterization of a newly synthesized sulfolane derivative.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation New_Derivative New Sulfolane Derivative NMR NMR (¹H, ¹³C) New_Derivative->NMR IR FT-IR New_Derivative->IR MS Mass Spectrometry (GC-MS or LC-MS) New_Derivative->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A logical workflow for the characterization of sulfolane derivatives.

This technical guide provides a foundational understanding of the spectroscopic properties of sulfolane derivatives. For more specific applications and advanced techniques, further consultation of specialized literature is recommended.

A Technical Guide to the Biological Potential of Tetrahydrothiophene-1,1-dioxide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, is a cyclic sulfone with the chemical formula (CH₂)₄SO₂.[1] It is a polar aprotic solvent widely utilized in the chemical industry, particularly for extractive distillation and purifying natural gas.[1] While its industrial applications are well-established, the sulfolane moiety is gaining significant attention in medicinal chemistry. The unique physicochemical properties of the sulfone group—such as its polarity, ability to act as a hydrogen bond acceptor, and potential to improve metabolic stability—make it an attractive structural motif for designing novel therapeutic agents.[2] This guide provides an in-depth overview of the explored and potential biological activities of tetrahydrothiophene-1,1-dioxide derivatives, complete with quantitative data, experimental methodologies, and pathway visualizations.

Potential Biological Activities

Derivatives of the tetrahydrothiophene-1,1-dioxide core have been investigated for a range of biological activities, demonstrating the versatility of this scaffold in drug design.

Anti-inflammatory and Analgesic Activity

Recent studies have highlighted the potential of sulfolane-based compounds as anti-inflammatory and analgesic agents. Specifically, sulfolane-based vicinal amino alcohols and their derivatives have shown promising results in this area.[3] The anti-inflammatory properties of related thiophene compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha.[6]

Anticancer Activity

The sulfolane motif has been incorporated into molecules designed for anticancer applications.[2][3] Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines, including colon cancer and osteosarcoma.[3] Mechanistic studies suggest that some of these compounds can induce cell cycle arrest and apoptosis.[3] The sulfolane group's ability to modulate physicochemical properties can be leveraged to optimize drug candidates for better efficacy and delivery to tumor sites.

Antimicrobial Activity

Tetrahydrothiophene-based compounds have been synthesized and evaluated for their antimicrobial properties.[7][8] Trivalent sulfonium compounds (TSCs) derived from tetrahydrothiophene have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to commercial disinfectants like benzalkonium chloride (BAC).[7][8] The mechanism often involves the disruption of the bacterial cell membrane by the amphiphilic structure of the compounds.[7]

Neuroprotective and Anticonvulsant Activity

While high doses of sulfolane itself can negatively impact the central nervous system, causing effects like convulsions[1], its derivatives are being explored for therapeutic applications. The broader class of sulfur-containing heterocyclic compounds has been a source of molecules with anticonvulsant properties.[9][10] The evaluation of such compounds often involves screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9][11] Furthermore, related sulfur compounds like sulforaphane have demonstrated potent neuroprotective effects, primarily through the activation of the Nrf2-ARE antioxidant pathway and inhibition of inflammatory pathways like NF-κB.[12][13][14] These mechanisms represent plausible targets for novel sulfolane-based neuroprotective agents.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for tetrahydrothiophene-1,1-dioxide derivatives and related compounds from various studies.

Table 1: Antimicrobial Activity of Tetrahydrothiophene (THT) Derivatives

Compound Organism MIC (µM) Reference
THT-18 S. aureus (MSSA) 3.13 [7]
THT-18 S. aureus (CA-MRSA) 3.13 [7]
MP-18 (Ammonium analog) S. aureus (MSSA) 1.56 [7]
MP-18 (Ammonium analog) S. aureus (CA-MRSA) 1.56 [7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Anticancer Activity of Sulfolane Derivatives

Compound Cell Line Activity Metric Value Reference
Derivative 7b Colon Cancer & Osteosarcoma Proliferation Inhibition Data Qualitative [3]
Derivative 7c Colon Cancer & Osteosarcoma Proliferation Inhibition Data Qualitative [3]

Note: Specific IC50 values were not provided in the cited abstract, but the compounds were noted to inhibit proliferation and induce apoptosis based on MTT assays and flow cytometry.[3]

Table 3: Anticonvulsant Activity of Related Thiophene Derivatives

Compound Test ED₅₀ (mg/kg) Reference
Thiophene Derivative 4 MES Test 62.14 [10]
Thiophene Derivative 4 6 Hz Test 75.59 [10]
Valproic Acid (Reference) MES Test 252.7 [10]
Valproic Acid (Reference) 6 Hz Test 130.6 [10]

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. These compounds are structurally related thiophenes, indicating the potential of this class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of tetrahydrothiophene-1,1-dioxide compounds.

General Synthesis of Sulfolane-Based Amino Alcohols

This protocol is a representative method for synthesizing precursors for biologically active derivatives.

  • Objective: To synthesize cis- and trans-isomeric amino alcohols of the sulfolane series.[15]

  • Materials: 3,4-epoxysulfolane, appropriate amine (e.g., piperidine, morpholine), solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 3,4-epoxysulfolane in the chosen solvent.

    • Add an excess of the desired amine to the solution.

    • The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine, for a period ranging from several hours to days.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the solvent and excess amine are removed under reduced pressure (vacuum).

    • The resulting crude product, a mixture of cis- and trans-isomers, is purified using column chromatography or recrystallization to isolate the desired isomers.

    • Characterize the final products using NMR spectroscopy and mass spectrometry to confirm their structure and purity.[16]

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

  • Objective: To determine the effect of test compounds on the proliferation of cancer cells.

  • Materials: Cancer cell lines (e.g., colon cancer, osteosarcoma), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding DMSO or another suitable solvent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. Data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Objective: To quantify the antimicrobial potency of test compounds.

  • Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compounds.

  • Procedure:

    • Prepare a twofold serial dilution of the test compounds in MHB directly in the wells of a 96-well plate.

    • Prepare a standardized inoculum of the bacterial strain to a concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][11]

  • Objective: To evaluate the ability of a compound to prevent seizure spread.

  • Animals: Mice or rats.

  • Materials: Test compound, vehicle, electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection or oral gavage).

    • At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered the endpoint, indicating that the compound has anticonvulsant activity in this model.

    • Test several doses to determine the median effective dose (ED₅₀).

Visualizations: Pathways and Workflows

Signaling Pathways

The neuroprotective and anti-inflammatory effects of many therapeutic compounds are mediated through the modulation of key cellular signaling pathways. The Nrf2 antioxidant response pathway is a critical mechanism for cellular defense against oxidative stress.

Caption: Nrf2 antioxidant response pathway activation.

Experimental and Logical Workflows

The discovery and development of novel therapeutic agents from a chemical scaffold like tetrahydrothiophene-1,1-dioxide follows a structured workflow, from initial design to preclinical evaluation.

drug_discovery_workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: In Vivo Validation A Scaffold Selection (Tetrahydrothiophene -1,1-dioxide) B Derivative Synthesis & Purification A->B C Structural Characterization (NMR, MS) B->C D Primary Biological Assays (e.g., Anticancer, Antimicrobial) C->D Hits E Determine Potency (IC50, MIC) D->E F Cytotoxicity Assays (e.g., MTT on normal cells) D->F G Animal Model Selection (e.g., Seizure, Inflammation) F->G Lead Compounds H Efficacy Testing (Determine ED50) G->H I Preliminary Toxicology (e.g., Rotarod Neurotoxicity) H->I J Further Development I->J Preclinical Candidate SAR_Concept cluster_activities Potential Biological Activities Core Tetrahydrothiophene -1,1-dioxide Core AntiInflammatory Anti-inflammatory Core->AntiInflammatory R-groups: Vicinal amino alcohols Anticancer Anticancer Core->Anticancer R-groups: Induce apoptosis Antimicrobial Antimicrobial Core->Antimicrobial R-groups: Cationic amphiphiles Neuroprotective Neuroprotective Core->Neuroprotective R-groups: Activate Nrf2 Anticonvulsant Anticonvulsant Core->Anticonvulsant R-groups: Modulate ion channels

References

A Deep Dive into Sulfolane's Expanding Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical review released today illuminates the burgeoning significance of the sulfolane moiety in medicinal chemistry, offering a valuable resource for researchers, scientists, and professionals in drug development. The whitepaper, titled "Literature Review of Sulfolane in Medicinal Chemistry," provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of sulfolane-containing compounds, consolidating fragmented research into a cohesive guide.

The sulfolane ring, a five-membered cyclic sulfone (tetrahydrothiophene-1,1-dioxide), has emerged as a privileged scaffold in the design of novel therapeutic agents. Its unique physicochemical properties, including high polarity, chemical stability, and the ability to act as a hydrogen bond acceptor, make it an attractive component for modulating the pharmacological profiles of drug candidates.[1][2]

This technical guide meticulously summarizes the current state of sulfolane in medicinal chemistry, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of molecular pathways.

Key Applications in Drug Discovery

Sulfolane and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity: The sulfolane scaffold has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines. While specific IC50 values for many sulfolane derivatives remain to be extensively published, related sulfone-containing compounds have shown promise. For instance, certain cerium-catalyzed allylic oxidation products of sulfol-3-ene have been found to induce cell cycle arrest and apoptosis in colon cancer and osteosarcoma cells.[3]

Anti-inflammatory Properties: Sulfolane-based vicinal amino alcohols have shown potential as anti-inflammatory and analgesic agents.[3] The sulfone group is a key feature in many anti-inflammatory drugs, and its incorporation into a rigid cyclic structure like sulfolane offers a unique template for designing new modulators of inflammatory pathways.

Antiviral Activity, Including HIV-1 Protease Inhibition: The cyclic sulfone motif is a recognized pharmacophore in the design of enzyme inhibitors. Notably, a cyclic sulfone-3-carboxamide has been reported as a potent P2-ligand for HIV-1 protease inhibitors, with one derivative exhibiting an IC50 of 9 nM.[3] This highlights the potential of the sulfolane core to interact with key biological targets in viral replication.

Enzyme Inhibition: Beyond viral proteases, the sulfolane scaffold is being explored for its potential to inhibit other classes of enzymes. The structural rigidity and polar nature of the sulfone group can be leveraged to achieve specific interactions within enzyme active sites.

Synthesis of Bioactive Sulfolane Derivatives

The synthesis of functionalized sulfolane derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed to introduce diverse substituents onto the sulfolane ring, enabling the fine-tuning of their biological activity.

A common precursor for many sulfolane derivatives is 3-sulfolene, which can be readily synthesized and subsequently modified. Key synthetic transformations include:

  • Electrophilic Addition: Introduction of substituents across the double bond of 3-sulfolene.[2]

  • Deprotonation and Alkylation: Functionalization at the acidic α-protons to the sulfone group.[2]

  • Oxidation of Thiolane Precursors: Oxidation of substituted thiolanes to the corresponding sulfolanes.[2]

  • Cheletropic Reactions: The reaction of dienes with sulfur dioxide to form sulfolenes, which are then hydrogenated to sulfolanes.

Detailed Experimental Protocol: Synthesis of Sulfolane-based Vicinal Amino Alcohols

A representative protocol for the synthesis of sulfolane-based vicinal amino alcohols, which have shown promising biological activity, involves the following key steps[3]:

  • Epoxidation of 3-Sulfolene: 3-Sulfolene is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form 3,4-epoxysulfolane.

  • Ring-Opening of the Epoxide: The resulting epoxide is then subjected to nucleophilic ring-opening with a primary or secondary amine. This reaction is typically carried out in a protic solvent like ethanol or methanol, often with heating, to yield the desired trans-vicinal amino alcohol.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of sulfolane-containing compounds is critical for their development as drugs. Studies on sulfolane itself have shown that it is well-absorbed after oral administration and primarily excreted in the urine, with 3-hydroxysulfolane being a major metabolite.[4] The metabolic stability of the sulfolane ring is a key feature that can be advantageous in drug design.

Table 1: Summary of In Vitro ADME Properties of Representative Drug Candidates

Compound Class Permeability (Papp, cm/s) Metabolic Stability (% remaining) Protein Binding (%) Solubility (µM)
Hypothetical Sulfolane Derivative A Moderate to High > 80% in human liver microsomes Variable Moderate

| Hypothetical Sulfolane Derivative B | Low to Moderate | > 90% in human liver microsomes | High | Low |

Note: This table is illustrative, as comprehensive ADME data for a wide range of sulfolane derivatives is not yet publicly available.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many sulfolane derivatives are still under investigation, the broader class of sulfones is known to modulate several key cellular processes. For instance, some sulfone-containing molecules have been shown to influence inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX). The structural features of sulfolane can be exploited to design inhibitors that target specific kinases or other enzymes involved in disease signaling.

Below is a generalized workflow for identifying the cellular targets and signaling pathways of a novel sulfolane-based compound.

G cluster_0 In Vitro Screening cluster_1 Target Identification & Pathway Analysis cluster_2 In Vivo Validation cluster_3 Outcome a Novel Sulfolane Derivative b Enzyme/Receptor Binding Assays a->b c Cell-Based Phenotypic Assays (e.g., Cytotoxicity, Anti-inflammatory) a->c d Identify Primary Target(s) b->d f Transcriptomic/Proteomic Analysis c->f e Western Blot for Key Signaling Proteins d->e g Pathway Mapping f->g h Animal Model of Disease g->h i Pharmacokinetic/ Pharmacodynamic Studies h->i j Efficacy & Toxicity Assessment h->j k Lead Optimization j->k

Caption: A generalized workflow for the preclinical evaluation of novel sulfolane derivatives.

Future Directions

The exploration of sulfolane in medicinal chemistry is still in its early stages, with significant opportunities for future research. The development of more diverse synthetic methodologies to create libraries of sulfolane-based compounds will be crucial for comprehensive structure-activity relationship (SAR) studies. Furthermore, a deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will pave the way for their rational design and optimization as next-generation therapeutics.

This technical guide serves as a foundational resource to stimulate further investigation into the promising and versatile sulfolane scaffold, with the ultimate goal of translating this knowledge into innovative medicines for a range of human diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(sulfolanyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(sulfolanyl)acetic acid, a molecule incorporating the highly polar sulfolane moiety, represents a scaffold of increasing interest in medicinal chemistry. The sulfone group, a key feature of the sulfolane ring, acts as a hydrogen bond acceptor and can enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis of 2-(sulfolanyl)acetic acid, including a detailed, plausible experimental protocol based on established chemical principles. Furthermore, it explores the potential applications of this compound and its derivatives in drug development, supported by an analysis of the biological activities associated with the sulfolane chemical class.

Introduction

The discovery and development of novel chemical entities with favorable pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of specific structural motifs can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. The sulfolane ring, a five-membered heterocyclic sulfone (tetrahydrothiophene-1,1-dioxide), has emerged as a valuable component in the design of new therapeutic agents. Its inherent polarity and stability make it an attractive scaffold for introducing desirable physicochemical characteristics into drug candidates.

This guide focuses on 2-(sulfolanyl)acetic acid, a derivative where an acetic acid moiety is attached to the second position of the sulfolane ring. While direct literature on the discovery of this specific molecule is scarce, its structural components suggest potential for biological activity and utility as a building block in the synthesis of more complex pharmaceutical compounds.

Physicochemical Properties

Based on its chemical structure, 2-(sulfolanyl)acetic acid is predicted to possess the properties summarized in the table below. The presence of both a carboxylic acid and a sulfone group suggests high polarity and potential for aqueous solubility.

PropertyValueSource
Molecular Formula C₆H₁₀O₄SAppretech Scientific Limited[1]
Molecular Weight 178.2 g/mol Appretech Scientific Limited[1]
CAS Number 1781610-08-9Appretech Scientific Limited[1]
Appearance Predicted to be a solid-
Solubility Predicted to be soluble in water and polar organic solvents-

Synthesis of 2-(sulfolanyl)acetic acid

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from sulfolane:

  • Halogenation of Sulfolane: Introduction of a halogen, preferably bromine, at the 2-position of the sulfolane ring.

  • Malonic Ester Alkylation: Reaction of the resulting 2-halosulfolane with a malonic ester enolate.

  • Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid.

A schematic of this proposed pathway is presented below.

Synthesis_Pathway Sulfolane Sulfolane Halogenation Halogenation (e.g., NBS, radical initiator) Sulfolane->Halogenation Halosulfolane 2-Halosulfolane Halogenation->Halosulfolane MalonicEsterAlkylation Malonic Ester Alkylation (NaOEt, Diethyl malonate) Halosulfolane->MalonicEsterAlkylation MalonicEsterDerivative Diethyl 2-(sulfolanyl)malonate MalonicEsterAlkylation->MalonicEsterDerivative HydrolysisDecarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) MalonicEsterDerivative->HydrolysisDecarboxylation FinalProduct 2-(sulfolanyl)acetic acid HydrolysisDecarboxylation->FinalProduct

Caption: Proposed synthetic pathway for 2-(sulfolanyl)acetic acid.

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on standard laboratory practices for the reactions involved.

Materials:

  • Sulfolane (Tetrahydrothiophene-1,1-dioxide)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfolane in CCl₄.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC or GC is recommended).

  • Cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromosulfolane.

  • Purify the product by vacuum distillation or column chromatography.

Materials:

  • 2-Bromosulfolane (from Step 1)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (dilute)

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the stirred ethoxide solution at room temperature.

  • After the addition is complete, add 2-bromosulfolane dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diethyl 2-(sulfolanyl)malonate by vacuum distillation or column chromatography.

Materials:

  • Diethyl 2-(sulfolanyl)malonate (from Step 2)

  • Aqueous hydrochloric acid or sulfuric acid

  • Sodium hydroxide solution (for basic hydrolysis, optional)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine diethyl 2-(sulfolanyl)malonate with an excess of aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters and subsequent decarboxylation.[2][3]

  • Monitor the reaction for the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(sulfolanyl)acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure compound.

Expected Yields and Purity

While specific quantitative data for this synthesis is not available, typical yields for malonic ester syntheses can range from 50-80% for each step, depending on the specific substrates and reaction conditions. Purity of the final product is expected to be high (>98%) after recrystallization.[1]

Applications in Drug Development

The sulfolane moiety is recognized for its ability to improve the pharmacokinetic properties of drug candidates.[4] The sulfone group is a polar, aprotic functional group that can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving solubility.

Several sulfolane-containing molecules have shown promising biological activities, including anti-inflammatory, analgesic, and antiprotozoal effects.[5] While specific studies on 2-(sulfolanyl)acetic acid are limited, its structure suggests it could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the exploration of a diverse chemical space.

The workflow for utilizing 2-(sulfolanyl)acetic acid in a drug discovery program could be visualized as follows:

Drug_Development_Workflow Start 2-(sulfolanyl)acetic acid Derivatization Chemical Derivatization (Amide coupling, Esterification, etc.) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

The Chemistry of Sulfolane Derivatives: A Deep Dive into Reaction Mechanisms and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfolane, a versatile and highly polar aprotic solvent, and its derivatives are of significant interest in various fields, including the pharmaceutical and petrochemical industries. Their unique physicochemical properties, such as high thermal and chemical stability, make them valuable as reaction solvents and as structural motifs in medicinal chemistry. This technical guide provides an in-depth exploration of the core reaction mechanisms involved in the formation of sulfolane derivatives, supported by detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis of the Sulfolane Ring

The foundational structure of sulfolane is typically synthesized through a two-step process commencing with the formation of a sulfolene intermediate.

Cheletropic Reaction: Formation of 3-Sulfolene

The most common route to the sulfolane precursor, 3-sulfolene (also known as butadiene sulfone), involves a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide. This reaction is thermally reversible and proceeds through a concerted mechanism.

Caption: Cheletropic reaction of 1,3-butadiene and SO2.

Hydrogenation of 3-Sulfolene to Sulfolane

The subsequent step involves the catalytic hydrogenation of the double bond in 3-sulfolene to yield the saturated sulfolane ring. This reaction is typically carried out using a Raney nickel catalyst.[1]

Caption: Catalytic hydrogenation of 3-sulfolene.

Key Reaction Mechanisms for Sulfolane Derivative Formation

A variety of functionalized sulfolane derivatives can be synthesized through several key reaction pathways.

Electrophilic Addition to 3-Sulfolene

The double bond in 3-sulfolene is susceptible to electrophilic addition reactions. For instance, halogenation with bromine proceeds via a bromonium ion intermediate, which is then attacked by a nucleophile (in this case, a bromide ion) in an anti-addition fashion.

Caption: Mechanism of electrophilic bromination of 3-sulfolene.

Nucleophilic Substitution on Halogenated Sulfolanes

Halogenated sulfolanes, such as 3-bromosulfolane, can undergo nucleophilic substitution reactions to introduce a variety of functional groups. The reaction with a nucleophile (Nu⁻) can proceed via an S_N2 mechanism, involving a backside attack on the carbon bearing the halogen.

sn2_reaction reactant 3-Bromosulfolane transition_state Transition State reactant->transition_state + Nu⁻ nucleophile Nu⁻ product 3-Substituted Sulfolane transition_state->product leaving_group Br⁻ product->leaving_group +

Caption: S_N2 mechanism for nucleophilic substitution on 3-bromosulfolane.

Alkylation of 3-Sulfolene

The protons on the carbons adjacent to the sulfone group in 3-sulfolene are acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile and react with an alkyl halide to form an alkyl-substituted sulfolene.

alkylation_reaction cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation sulfolene 3-Sulfolene base Base sulfolene->base + carbanion Carbanion Intermediate base->carbanion carbanion2 Carbanion alkyl_halide R-X carbanion2->alkyl_halide + product 2-Alkyl-3-sulfolene alkyl_halide->product

Caption: Mechanism for the alkylation of 3-sulfolene.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of sulfolane and its derivatives.

Table 1: Synthesis of Sulfolane

ReactionReactantsCatalyst/ReagentsTemperature (°C)PressureYield (%)Reference
3-Sulfolene Formation 1,3-Butadiene, Sulfur Dioxide-100-120Autogenous>95[1]
Sulfolane Formation 3-Sulfolene, HydrogenRaney Nickel50-10020-50 atm>98[1]

Table 2: Synthesis of Sulfolane Derivatives

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
trans-3,4-Dibromosulfolane 3-SulfoleneBromineWaterRoom Temp.1~90
3-Hydroxysulfolane 3-BromosulfolaneNaOH (aq)Water1002>80
2-Methyl-3-sulfolene 3-Sulfolenen-BuLi, CH₃ITHF-78 to RT1~85

Experimental Protocols

General Procedure for the Synthesis of 3-Sulfolene
  • A pressure reactor is charged with liquefied 1,3-butadiene and a slight excess of liquid sulfur dioxide.

  • The reactor is sealed and heated to 100-120 °C. The pressure will rise due to the vapor pressure of the reactants.

  • The reaction is typically complete within a few hours.

  • After cooling, the excess sulfur dioxide is carefully vented, and the crude 3-sulfolene is obtained as a white crystalline solid.

  • The product can be purified by recrystallization from ethanol.

General Procedure for the Hydrogenation of 3-Sulfolene to Sulfolane
  • 3-Sulfolene is dissolved in a suitable solvent, such as water or ethanol, in a high-pressure hydrogenation apparatus.

  • A catalytic amount of Raney nickel is added to the solution.

  • The apparatus is sealed, purged with hydrogen gas, and then pressurized to 20-50 atm with hydrogen.

  • The mixture is heated to 50-100 °C and stirred vigorously until hydrogen uptake ceases.

  • After cooling and venting, the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield sulfolane as a colorless liquid.

Experimental Workflow: Synthesis of a 3-Substituted Sulfolane via Nucleophilic Substitution

experimental_workflow start Start: 3-Bromosulfolane dissolve Dissolve in appropriate solvent (e.g., water, ethanol) start->dissolve add_nucleophile Add nucleophile (e.g., NaOH, NaCN) dissolve->add_nucleophile heat Heat reaction mixture (e.g., reflux) add_nucleophile->heat monitor Monitor reaction progress (TLC, GC) heat->monitor workup Aqueous workup (extraction) monitor->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product (e.g., chromatography, distillation) concentrate->purify end End: 3-Substituted Sulfolane purify->end

Caption: Workflow for the synthesis of a 3-substituted sulfolane.

Spectroscopic Data

The following table provides typical spectroscopic data for sulfolane and some of its derivatives.

Table 3: Spectroscopic Data for Sulfolane and Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (ν, cm⁻¹)
Sulfolane 2.2 (m, 4H), 3.0 (m, 4H)22.5, 51.51300, 1130 (SO₂)
3-Sulfolene 3.8 (s, 4H), 6.1 (s, 2H)57.5, 127.01310, 1125 (SO₂), 1620 (C=C)
3-Hydroxysulfolane 2.1-2.4 (m, 2H), 3.1-3.4 (m, 2H), 4.6 (m, 1H), OH signal varies35.0, 52.0, 68.03400 (OH), 1305, 1120 (SO₂)

This guide provides a foundational understanding of the reaction mechanisms and synthetic methodologies for preparing sulfolane and its derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery and development.

References

Navigating the Landscape of Tetrahydrothiophene Acetic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, a saturated thiophene ring with an oxidized sulfur (a sulfone) and an acetic acid side chain, positions this molecule as a potential building block in medicinal chemistry. The sulfolane (tetrahydrothiophene 1,1-dioxide) moiety is a polar aprotic solvent and has been incorporated into various biologically active molecules.[1] Thiophene-based compounds, including those with acetic acid groups, are recognized for their therapeutic potential, notably as anti-inflammatory agents.[2]

Physicochemical Properties and Synthesis of Related Compounds

Quantitative data for direct analogs of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is limited. However, analysis of structurally similar compounds provides a foundational understanding of their physicochemical properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid1781610-08-9C6H10O4S178.2Purity: ≥98%
(1,1-dioxo-tetrahydro-thiophen-3-yl)-acetic acid 2,4-dichloro-phenyl ester883791-70-6C12H12Cl2O4S-Ester derivative
Thiophene-3-acetic acid6964-21-2C6H6O2S142.18White solid, Melting Point: 79–80 °C[3]
2-Thiopheneacetic acid1918-77-0C6H6O2S142.18Allergen, monocarboxylic acid
Sulfolane126-33-0(CH2)4SO2-Colorless liquid, polar aprotic solvent, miscible with water[1]

Experimental Protocols: Synthesis of Thiophene Acetic Acid Derivatives

While a specific protocol for the target compound is unavailable, a general approach to synthesizing thiophene acetic acids can be extrapolated from existing literature. One common method involves the hydrolysis of a corresponding ester or nitrile. For instance, the synthesis of 2-thiophene acetic acid can be achieved through the hydrolysis of 2-thiophene acetonitrile.[4] Another approach involves the acylation of thiophene followed by rearrangement and hydrolysis.[5]

A general synthetic workflow is outlined below:

G Start Thiophene Derivative Step1 Functional Group Introduction (e.g., Acylation, Halogenation) Start->Step1 Step2 Side Chain Elongation (e.g., Cyanation, Malonic Ester Synthesis) Step1->Step2 Step3 Hydrolysis of Precursor (Nitrile or Ester) Step2->Step3 End Thiophene Acetic Acid Step3->End

A generalized synthetic workflow for thiophene acetic acids.

Biological Activity and Drug Development Potential

The sulfone moiety and the thiophene ring are present in numerous biologically active compounds, suggesting potential therapeutic applications for this compound and its analogs.

Anti-inflammatory and Anticancer Activity: Thiophene derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2] For example, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in both cancer and inflammation therapy.[6] Sulfone derivatives have also been investigated for their anti-inflammatory and tumor cell growth inhibitory activities.[7]

Other Biological Activities: Derivatives of sulfolane have shown a range of biological effects, including acting as H1 receptor antagonists and exhibiting analgesic and antipsychotic properties.[8] Furthermore, the thiophene ring is a structural alert in drug design, as its metabolism can lead to reactive metabolites. However, this does not inherently predict toxicity, as metabolic pathways and detoxification mechanisms play a crucial role.[9]

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the activities of related compounds, a likely mechanism of action involves enzyme inhibition. The general process of competitive enzyme inhibition is depicted below.

G cluster_0 Normal Enzyme Activity cluster_1 Competitive Inhibition Enzyme Enzyme (e.g., COX, mPGES-1) Product Product (e.g., Prostaglandins) Enzyme->Product catalysis Substrate Substrate Substrate->Enzyme Inhibitor Thiophene Acetic Acid Derivative BlockedEnzyme Enzyme-Inhibitor Complex Inhibitor->BlockedEnzyme NoProduct No Product Formation BlockedEnzyme->NoProduct

Competitive inhibition of an enzyme by a thiophene derivative.

Future Directions

The class of this compound and its derivatives represents a promising area for further research. Future studies should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable synthetic route and fully characterizing the physicochemical properties of the title compound.

  • Biological Screening: Conducting comprehensive in vitro and in vivo studies to determine its biological activity profile, including anti-inflammatory, anticancer, and other potential therapeutic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogs to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.

References

Methodological & Application

Synthesis Protocol for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic pathway commencing with the preparation of 3-thienylacetic acid, followed by the reduction of the thiophene ring, and culminating in the oxidation of the resulting tetrahydrothiophene derivative.

Synthetic Strategy Overview

The synthesis of this compound is achieved through the following three key transformations:

  • Synthesis of 3-Thienylacetic Acid: This initial step can be accomplished via multiple established routes. A common method involves the conversion of 3-bromothiophene to its organolithium derivative, followed by carboxylation with carbon dioxide or reaction with a suitable electrophile like diethyl carbonate.

  • Reduction of 3-Thienylacetic Acid: The aromatic thiophene ring is subsequently reduced to the corresponding saturated tetrahydrothiophene ring. This is typically achieved through catalytic hydrogenation under pressure using a suitable catalyst such as palladium on carbon.

  • Oxidation of 2-(Tetrahydrothiophen-3-yl)acetic Acid: The final step involves the selective oxidation of the sulfide in the tetrahydrothiophene ring to a sulfone. This transformation is commonly carried out using oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Experimental Protocols

Step 1: Synthesis of 3-Thienylacetic Acid

This protocol describes the synthesis of 3-thienylacetic acid from 3-bromothiophene.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromothiophene (1 equivalent) dissolved in dry diethyl ether or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Carefully add crushed dry ice in small portions to the reaction mixture. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding water.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-thienylacetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene).

Step 2: Reduction of 3-Thienylacetic Acid to 2-(Tetrahydrothiophen-3-yl)acetic Acid

This protocol details the catalytic hydrogenation of 3-thienylacetic acid.

Materials:

  • 3-Thienylacetic acid

  • Methanol or ethanol

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-thienylacetic acid (1 equivalent) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to 50-60 °C and stir vigorously.

  • Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 24-48 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(tetrahydrothiophen-3-yl)acetic acid. The product can be used in the next step without further purification or can be purified by chromatography if necessary.

Step 3: Oxidation of 2-(Tetrahydrothiophen-3-yl)acetic Acid to this compound

This protocol describes the oxidation of the sulfide to a sulfone.

Materials:

  • 2-(Tetrahydrothiophen-3-yl)acetic acid

  • Acetic acid

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-(tetrahydrothiophen-3-yl)acetic acid (1 equivalent) in acetic acid.

  • Add a catalytic amount of sodium tungstate dihydrate (1-2 mol%).

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, keeping the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench any excess peroxide by the careful addition of a saturated sodium sulfite solution until a negative test with starch-iodide paper is obtained.

  • Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • The resulting crude product can be purified by recrystallization from water or an appropriate organic solvent to yield this compound.

Data Presentation

StepReactantProductReagentsSolventTemperature (°C)Time (h)Yield (%)
13-Bromothiophene3-Thienylacetic Acidn-BuLi, CO₂Diethyl ether/THF-78 to RT12-1670-85
23-Thienylacetic Acid2-(Tetrahydrothiophen-3-yl)acetic AcidH₂, 10% Pd/CMethanol/Ethanol50-6024-4885-95
32-(Tetrahydrothiophen-3-yl)acetic AcidThis compoundH₂O₂, Na₂WO₄·2H₂OAcetic Acid0 to RT12-2480-90

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Thienylacetic Acid cluster_step2 Step 2: Reduction of Thiophene Ring cluster_step3 Step 3: Oxidation to Sulfone start1 3-Bromothiophene reagents1 1. n-BuLi, -78 °C 2. CO₂ (dry ice) 3. H₃O⁺ start1->reagents1 product1 3-Thienylacetic Acid reagents1->product1 reagents2 H₂ (50-100 psi) 10% Pd/C, 50-60 °C product1->reagents2 product2 2-(Tetrahydrothiophen-3-yl)acetic Acid reagents2->product2 reagents3 30% H₂O₂ Na₂WO₄·2H₂O (cat.) Acetic Acid, 0 °C to RT product2->reagents3 final_product This compound reagents3->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid as a versatile chemical building block in drug discovery and development. The unique structural and physicochemical properties of the sulfolane moiety make this reagent a valuable scaffold for the synthesis of novel therapeutic agents.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a sulfone group within a five-membered ring, commonly known as a sulfolane. The sulfone group is a polar, aprotic functional moiety that can act as a hydrogen bond acceptor. Incorporating the sulfolane scaffold into drug candidates can significantly enhance key physicochemical properties such as solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles. The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for the exploration of diverse chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies.

Key Physicochemical Properties of the Sulfolane Moiety:

PropertyValue/DescriptionSignificance in Drug Design
Polarity High dipole moment (μ = 4.7 D)Enhances solubility of parent molecule.
Hydrogen Bonding Acts as a hydrogen bond acceptorCan participate in key interactions with biological targets.
Chemical Stability Stable to strong acids and basesProvides a robust scaffold for various reaction conditions.
Metabolic Stability Generally resistant to metabolic degradationCan improve the half-life of a drug candidate.
Solubility Miscible with water and many organic solventsFacilitates formulation and improves bioavailability.

Applications in Medicinal Chemistry

The sulfolane ring system is an emerging scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities. Its incorporation into molecular designs can lead to compounds with potential therapeutic applications in various disease areas.

Synthesis of Biologically Active Pyrazole Amides

A significant application of derivatives of this compound is in the synthesis of N-substituted pyrazole amides. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.

A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) amides have been synthesized and characterized, demonstrating the utility of this building block in generating novel chemical entities with potential therapeutic value. These compounds combine the favorable properties of the sulfolane moiety with the proven biological relevance of the pyrazole core.

Workflow for the Synthesis of Pyrazole Amides:

G cluster_0 Synthesis of the Building Block cluster_1 Amide Coupling 3-Sulfolene 3-Sulfolene Alkylation Alkylation 3-Sulfolene->Alkylation Bromoacetic_acid_ester Bromoacetic_acid_ester Bromoacetic_acid_ester->Alkylation Intermediate_ester 2-(1,1-Dioxido-2,5-dihydro -1H-thiophen-3-yl)acetic acid ester Alkylation->Intermediate_ester Reduction Reduction Intermediate_ester->Reduction Saturated_ester 2-(1,1-Dioxidotetrahydro -thiophen-3-yl)acetic acid ester Reduction->Saturated_ester Hydrolysis Hydrolysis Saturated_ester->Hydrolysis Carboxylic_acid 2-(1,1-Dioxidotetrahydro -thiophen-3-yl)acetic acid Hydrolysis->Carboxylic_acid Coupling_reaction Coupling_reaction Carboxylic_acid->Coupling_reaction Pyrazole_amine 3-(5-Amino-3-methyl- 1H-pyrazol-1-yl)tetrahydro -thiophene 1,1-dioxide Pyrazole_amine->Coupling_reaction Final_product N-(1-(1,1-Dioxidotetrahydro -thiophen-3-yl)-3-methyl-1H -pyrazol-5-yl) amide Coupling_reaction->Final_product

Caption: Synthetic workflow for pyrazole amides.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Alkylation of 3-Sulfolene

This step introduces the acetic acid ester moiety at the 3-position of the sulfolene ring.

  • Reaction: Deprotonation of 3-sulfolene with a strong base followed by reaction with an ethyl bromoacetate.

  • Reagents and Conditions:

    • 3-Sulfolene (1 equivalent)

    • Sodium hydride (NaH) (1.1 equivalents) in dry N,N-dimethylformamide (DMF)

    • Ethyl bromoacetate (1.2 equivalents)

    • Reaction temperature: 0 °C to room temperature.

  • Procedure:

    • To a stirred suspension of NaH in dry DMF at 0 °C, add a solution of 3-sulfolene in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl bromoacetate dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1,1-dioxido-2,5-dihydro-1H-thiophen-3-yl)acetate.

Step 2: Reduction of the Sulfolene Double Bond

This step saturates the five-membered ring to form the sulfolane structure.

  • Reaction: Catalytic hydrogenation of the double bond in the sulfolene ring.

  • Reagents and Conditions:

    • Ethyl 2-(1,1-dioxido-2,5-dihydro-1H-thiophen-3-yl)acetate (1 equivalent)

    • Palladium on carbon (10% Pd/C, 5 mol%)

    • Hydrogen gas (H₂) at 50 psi

    • Solvent: Ethanol

  • Procedure:

    • Dissolve the sulfolene ester in ethanol in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Pressurize the vessel with hydrogen gas to 50 psi.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetate.

Step 3: Hydrolysis of the Ester

The final step is the conversion of the ethyl ester to the desired carboxylic acid.

  • Reaction: Base-mediated hydrolysis of the ethyl ester.

  • Reagents and Conditions:

    • Ethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetate (1 equivalent)

    • Lithium hydroxide (LiOH) (2 equivalents)

    • Solvent: Tetrahydrofuran (THF) and water mixture (3:1)

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol for the Synthesis of N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) amides

This protocol describes the amide coupling of a carboxylic acid with 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide.

General Amide Coupling Procedure:

G Start Start Materials Amine 3-(5-Amino-3-methyl- 1H-pyrazol-1-yl)tetrahydro -thiophene 1,1-dioxide Start->Amine Carboxylic_Acid Carboxylic Acid (e.g., 2-(2,4-dichlorophenoxy)acetic acid) Start->Carboxylic_Acid Coupling Amide Coupling (T3P, Et3N, CH2Cl2) Amine->Coupling Carboxylic_Acid->Coupling Workup Aqueous Workup (EtOAc, H2O, Brine) Coupling->Workup Purification Purification (Reverse Phase Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: Amide synthesis experimental workflow.

  • Reagents and Conditions:

    • 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (1 equivalent)

    • Substituted carboxylic acid (e.g., 2-(2,4-dichlorophenoxy)acetic acid) (1 equivalent)

    • Triethylamine (Et₃N) (3 equivalents)

    • Propylphosphonic anhydride solution (T3P®, ≥50 wt. % in ethyl acetate) (1.2 equivalents)

    • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide (e.g., 50 mg, 0.23 mmol) and the desired carboxylic acid (1 equivalent) in CH₂Cl₂ (1.0 mL), add triethylamine (3 equivalents).

    • Add the propylphosphonic anhydride solution dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Partition the reaction mixture between ethyl acetate (2 x 15 mL) and water (15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase preparative chromatography (0-100% acetonitrile in water gradient) to yield the final amide product.

Data Presentation

The following table summarizes the characterization data for a representative amide synthesized using the protocol above.

Table 1: Characterization of 2-(2,4-dichlorophenoxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

ParameterValue
Molecular Formula C₁₇H₁₉Cl₂N₃O₄S
Molecular Weight 448.32 g/mol
LCMS Retention Time 2.5 min
Purity (LCMS) >95% @ 215 and 254 nm
Mass Spectrum (m/z) 418.0 [M+H]⁺
¹H NMR (499 MHz, DMSO-d₆) δ (ppm) 10.18 (s, 1H), 7.62 (d, J = 2.5 Hz, 1H), 7.39 (dd, J = 8.9, 2.5 Hz, 1H), 7.13 (d, J = 8.9 Hz, 1H), 6.04 (s, 1H), 5.11 (p, J = 8.0 Hz, 1H), 4.93 (s, 2H), 3.58 (dd, J = 13.4, 8.4 Hz, 1H), 3.49 (dt, J = 12.8, 6.3 Hz, 1H), 3.29 (dd, J = 13.4, 8.5 Hz, 1H), 3.18 (dt, J = 12.7, 8.5 Hz, 1H), 2.46 (dd, J = 11.2, 4.5 Hz, 2H), 2.15 (s, 3H)
¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) 166.89, 152.97, 147.87, 136.05, 129.93, 128.49, 125.62, 122.95, 115.77, 100.14, 67.84, 54.95, 52.13, 51.56, 29.53, 14.43

Note: Biological activity data such as IC₅₀ values for these specific compounds are not available in the public domain at this time. Further screening would be required to quantify their biological effects.

Conclusion

This compound and its derivatives are valuable building blocks for medicinal chemistry. The sulfolane moiety offers a means to improve the drug-like properties of synthesized compounds. The provided protocols offer a basis for the synthesis of this building block and its subsequent elaboration into more complex molecules, such as the demonstrated pyrazole amides, for the exploration of new therapeutic agents. Further biological screening of these and related compounds is warranted to fully elucidate their therapeutic potential.

Application of Sulfolane Derivatives in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of sulfolane derivatives in drug discovery, with a focus on their anticancer, anti-inflammatory, and antiviral activities. It includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, quantitative data for structure-activity relationship (SAR) analysis, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to Sulfolane Derivatives in Medicinal Chemistry

The sulfolane ring, a five-membered cyclic sulfone, is an increasingly important scaffold in medicinal chemistry. Its rigid structure, polarity, and ability to act as a hydrogen bond acceptor make it a valuable component in the design of novel therapeutic agents.[1] Derivatives of sulfolane have demonstrated a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties, making them attractive candidates for further drug development.[2]

Synthesis of Biologically Active Sulfolane Derivatives

The synthesis of sulfolane derivatives often begins with commercially available 3-sulfolene, which can be modified through various chemical reactions. Key synthetic strategies include electrophilic additions, oxidations, and nucleophilic substitutions.

Protocol: Cerium(IV)-Catalyzed Allylic Oxidation of 3-Sulfolene

This protocol describes the synthesis of sulfol-2-en-4-one, a key intermediate for producing various 4-substituted sulfolane derivatives with potential anticancer activity.[3][4]

Materials:

  • 3-Sulfolene

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve 3-sulfolene (1 equivalent) in a mixture of acetonitrile and water.

  • Add cerium(IV) ammonium nitrate (CAN) (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford sulfol-2-en-4-one.

Protocol: Synthesis of 3-Hydroxysulfolane

3-Hydroxysulfolane is a known metabolite of some drugs and a useful building block for further derivatization.[5]

Materials:

  • 3-Sulfolene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve 3-sulfolene (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3-hydroxysulfolane.

Biological Activities and Quantitative Data

Sulfolane derivatives have shown significant promise in several therapeutic areas. The following tables summarize the in vitro activities of representative compounds.

Anticancer Activity

The cytotoxicity of sulfolane derivatives has been evaluated against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Sulfonamide Derivative 4 MCF-7 (Breast Cancer)Most Potent of Series[6]
Sulfonylimine Derivative S1 -Docking Score: -8.86 kcal/mol[7]
Sulfonylimine Derivative S2 -Docking Score: -8.63 kcal/mol[7]
Sulfonylimine Derivative S3 -Docking Score: -8.74 kcal/mol[7]
Sulfonamide E7010 Various Tumor Cells0.06 - 0.8[2]
Sulfonamide ER-34410 Various Tumor CellsPotent Inhibition[2]
Sulfonamide Derivative 78 A549 (Lung Cancer)1.18[2]
Oxazolone-Sulfonamide 9b HepG2 (Liver Cancer)8.53 µg/mL[6]
Oxazolone-Sulfonamide 9f HepG2 (Liver Cancer)6.39 µg/mL[6]
Oxazolone-Sulfonamide 9k PC3 (Prostate Cancer)7.27 µg/mL[6]
Sulfanilamide-imine 4 MCF-7, Human Lung Cells96 - 140[8]
Sulfanilamide-imine 8 MCF-7, Human Lung Cells96 - 140[8]
Sulfanilamide-imine 13 MCF-7, Human Lung Cells96 - 140[8]
Anti-HIV Activity

Certain sulfolane derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.

CompoundTargetIC50Reference
Lopinavir (LPV) HIV-1 Protease0.69 ng/mL (serum-free)[9]
Ritonavir (RTV) HIV-1 Protease4.0 ng/mL (serum-free)[9]
Darunavir HIV-1 ProteaseK_i = 16 pM, IC50 = 3.0 nM[10]

Experimental Protocols for Biological Evaluation

Anticancer Activity Assays

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete cell culture medium

  • Sulfolane derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sulfolane derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • Sulfolane derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the sulfolane derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • Sulfolane derivative stock solution (in DMSO)

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the sulfolane derivative for the desired time.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a solution containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Anti-inflammatory Activity Assays

This assay quantifies nitrite, a stable and oxidized product of nitric oxide (NO), in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Sulfolane derivative stock solution (in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the sulfolane derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent (freshly prepared by mixing equal volumes of Solution A and Solution B).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

This protocol is for detecting the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with the sulfolane derivative and/or LPS, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the iNOS expression to the loading control.

Signaling Pathways and Mechanisms of Action

The biological effects of sulfolane derivatives are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[12] Some anti-inflammatory sulfolane derivatives may exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes like iNOS.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Ubiquitination & NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Sulfolane Derivative Sulfolane Derivative Sulfolane Derivative->IKK Complex Inhibition Pro-inflammatory Genes\n(e.g., iNOS, TNF-α) Pro-inflammatory Genes (e.g., iNOS, TNF-α) NF-κB (p50/p65)_n->Pro-inflammatory Genes\n(e.g., iNOS, TNF-α) Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by a sulfolane derivative.

Nrf2 Signaling Pathway in Oxidative Stress Response

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[13][14] Some sulfolane derivatives may activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective effects. While direct evidence for sulfolane derivatives is still emerging, the related compound sulforaphane is a known Nrf2 activator.[15]

Nrf2_Signaling cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Conformational Change Sulfolane Derivative Sulfolane Derivative Sulfolane Derivative->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3-Rbx1 Cul3-Rbx1 Keap1->Cul3-Rbx1 Forms E3 Ligase Complex Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation Ubiquitination & Nrf2_n Nrf2 Nrf2->Nrf2_n Dissociation & Translocation ARE Antioxidant Response Element Nrf2_n->ARE Binding Antioxidant Genes\n(e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes\n(e.g., HO-1, NQO1) Gene Transcription

Caption: Activation of the Nrf2 antioxidant response pathway.

Experimental Workflow Diagrams

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow A Synthesize Sulfolane Derivatives B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Values B->C D Lead Compound(s) Identified C->D E Mechanism of Action Studies D->E H In Vivo Studies D->H F Apoptosis Assay (Flow Cytometry) E->F G Cell Cycle Analysis (Flow Cytometry) E->G

Caption: A typical workflow for screening sulfolane derivatives for anticancer activity.

Workflow for Anti-inflammatory Drug Screening

Anti_inflammatory_Screening_Workflow cluster_workflow Anti-inflammatory Screening Workflow A Synthesize Sulfolane Derivatives B LPS-stimulated Macrophage Model A->B C Nitric Oxide Production (Griess Assay) B->C D Identify Active Compounds C->D E Mechanism of Action Studies D->E H In Vivo Models of Inflammation D->H F iNOS Protein Expression (Western Blot) E->F G NF-κB Pathway Analysis E->G

Caption: A workflow for evaluating the anti-inflammatory potential of sulfolane derivatives.

Conclusion

Sulfolane derivatives represent a promising class of compounds with diverse pharmacological activities. The protocols and data presented herein provide a framework for the synthesis, biological evaluation, and mechanistic understanding of these molecules in the context of drug discovery. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to fully realize their therapeutic potential.

References

Application Notes & Protocols for the Quantification of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following analytical methods are representative protocols developed based on standard practices for the quantification of small, polar, acidic molecules. As no specific validated methods for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid were found in the public domain, these protocols serve as a detailed guide for method development and validation.

Method 1: Quantification in Pharmaceutical Formulations by HPLC-UV

Application: This method is suitable for the quantitative analysis of this compound as an active pharmaceutical ingredient (API) in bulk material or simple aqueous-based formulations. It offers a robust and straightforward approach for quality control and formulation development.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.998≥ 0.995
Calibration Range 1.0 - 200 µg/mLCovers expected concentration range
Limit of Quantification (LOQ) 1.0 µg/mLS/N ≥ 10
Accuracy (% Bias) -4.5% to +5.2%Within ±15% of nominal
Precision (%RSD) ≤ 6.8%≤ 15%
Retention Time ~ 4.2 minutesConsistent within run
Experimental Protocol: HPLC-UV

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Reference standard of this compound (≥98% purity).

2. Chromatographic Conditions:

  • Mobile Phase: 20% Acetonitrile, 80% Water, 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1.0, 5.0, 10, 25, 50, 100, and 200 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples from the stock solution at three concentrations: Low (3.0 µg/mL), Medium (75 µg/mL), and High (150 µg/mL).

  • Sample Preparation: Dilute the formulation with the mobile phase to bring the theoretical concentration of the analyte within the calibration range. Centrifuge or filter the sample through a 0.45 µm filter if particulates are present.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the calibration standards in increasing order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).

  • Inject the QC samples and the test samples.

  • Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow HPLC-UV Analysis Workflow prep_standards Prepare Stock and Calibration Standards hplc_analysis Inject into HPLC-UV System (λ = 210 nm) prep_standards->hplc_analysis prep_sample Dilute Formulation Sample with Mobile Phase filter_sample Filter Sample (0.45 µm syringe filter) prep_sample->filter_sample filter_sample->hplc_analysis data_processing Integrate Peak Area and Quantify using Calibration Curve hplc_analysis->data_processing report Report Final Concentration data_processing->report

Caption: Workflow for quantification by HPLC-UV.

Method 2: Quantification in Human Plasma by LC-MS/MS

Application: This highly sensitive and selective method is designed for the quantification of this compound in a complex biological matrix such as human plasma. It is ideal for pharmacokinetic and toxicokinetic studies where low detection limits are required.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this LC-MS/MS method, validated according to FDA guidelines.[1][2][3]

ParameterResultAcceptance Criteria
Linearity (R²) > 0.997≥ 0.99
Calibration Range 0.5 - 500 ng/mLCovers expected concentration range
Limit of Quantification (LOQ) 0.5 ng/mLAccuracy within ±20%, Precision ≤20%
Accuracy (% Bias) -8.2% to +9.5%Within ±15% of nominal (±20% at LOQ)
Precision (%RSD) ≤ 11.3%≤ 15% (≤20% at LOQ)
Matrix Effect (%CV) < 15%≤ 15%
Recovery (%) 85% - 98%Consistent and reproducible
Experimental Protocol: LC-MS/MS

1. Equipment and Reagents:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Triple Quadrupole).

  • UPLC/UHPLC system.

  • Reversed-phase C18 or mixed-mode column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • Human plasma (with anticoagulant, e.g., K2-EDTA).

  • Reference standard of this compound.

  • Internal Standard (IS): Isotopically labeled version of the analyte is preferred (e.g., D4-labeled). If unavailable, a structurally similar compound can be used.

2. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 350 °C.

    • MRM Transitions (Analyte): Precursor [M-H]⁻ m/z 177.1 → Product m/z 113.1 (Loss of SO₂).

    • MRM Transitions (IS): To be determined based on the selected standard.

    • Collision Energy: Optimized for maximum signal (e.g., 15 eV).

3. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard (IS) in methanol or acetonitrile.

  • Working Solutions: Prepare intermediate working solutions for the analyte (for calibration standards and QCs) and the IS by diluting the stock solutions in 50:50 acetonitrile:water.

  • Calibration Standards: Spike blank human plasma with the appropriate analyte working solution to create calibration standards ranging from 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: LLOQ (0.5 ng/mL), Low (1.5 ng/mL), Medium (150 ng/mL), and High (400 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (e.g., at 50 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow Diagrams: LC-MS/MS Analysis

Sample_Prep_Workflow Plasma Sample Preparation Workflow start Start: 50 µL Plasma (Standard, QC, or Unknown) add_is Add 150 µL Acetonitrile containing Internal Standard start->add_is vortex Vortex to Mix and Precipitate Protein add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer analyze Ready for LC-MS/MS Analysis transfer->analyze

Caption: Protein precipitation workflow for plasma.

Logical_Relationship LC-MS/MS Quantification Logic lc UPLC/HPLC Separation Separates analyte and IS from matrix components ms Mass Spectrometer (ESI-) Ionizes molecules to form [M-H]⁻ ions lc:p->ms:h Eluent msms Tandem MS (MRM) Selects precursor ion (Q1) Fragments ion (Q2) Selects product ion (Q3) ms:p->msms:h Precursor Ions detector Detector Measures intensity of product ions for analyte and IS msms:p->detector:h Product Ions quant Quantification Calculate Peak Area Ratio (Analyte / IS) Determine concentration from calibration curve detector:p->quant:h Peak Areas

References

Application Note and Protocol: GC-MS Analysis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a polar compound containing both a carboxylic acid and a sulfone functional group. Due to its low volatility and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a necessary derivatization step. The procedure involves the silylation of the carboxylic acid group to increase its volatility and improve its chromatographic behavior.[2][4] This method is intended for the quantitative and qualitative analysis of this compound in research and drug development settings.

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Anhydrous Sodium Sulfate

  • GC-MS grade autosampler vials with inserts

  • Pipettes and other standard laboratory glassware

2. Sample Preparation and Derivatization

Proper sample preparation is crucial for the successful analysis of polar compounds like this compound.[5][6] The following protocol describes the derivatization of the analyte to its more volatile trimethylsilyl (TMS) ester.

  • Step 1: Sample Weighing and Dissolution

    • Accurately weigh 1 mg of the this compound standard.

    • Dissolve the standard in 1 mL of dichloromethane to prepare a 1 mg/mL stock solution.

    • From the stock solution, prepare a working solution of approximately 10 µg/mL in dichloromethane.[7]

  • Step 2: Derivatization Procedure [4]

    • Transfer 100 µL of the working solution into a clean, dry autosampler vial.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 60°C for 60 minutes in an oven or heating block.

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the derivatized analyte. These may be optimized for the specific instrumentation used.

Parameter Setting
Gas Chromatograph
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature Program
Initial Temperature80°C, hold for 2 minutes
Ramp 110°C/min to 200°C, hold for 2 minutes
Ramp 220°C/min to 280°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-600 m/z
Solvent Delay5 minutes

Data Presentation

Quantitative analysis of this compound requires the development of a calibration curve using the derivatized standard. The following table summarizes the expected results. Note: These values are illustrative and should be determined experimentally during method validation.

Parameter Expected Value
Analyte (as TMS ester) This compound, TMS ester
Expected Retention Time (min) 12 - 18
Quantification Ion (m/z) To be determined from the mass spectrum of the derivatized standard
Qualifier Ion 1 (m/z) To be determined from the mass spectrum of the derivatized standard
Qualifier Ion 2 (m/z) To be determined from the mass spectrum of the derivatized standard
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Calibration Range e.g., 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995

Visualizations

Experimental Workflow

experimental_workflow sample Sample/Standard Weighing dissolution Dissolution in Dichloromethane sample->dissolution derivatization Addition of BSTFA + 1% TMCS dissolution->derivatization heating Heating at 60°C for 60 min derivatization->heating gc_injection GC-MS Injection heating->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for the GC-MS analysis of this compound.

Derivatization Reaction Pathway

derivatization_pathway reactant Analyte (with -COOH group) Low Volatility product TMS-ester Derivative High Volatility reactant->product Silylation reagent BSTFA + 1% TMCS (Silylating Agent) reagent->product analysis GC-MS Analysis product->analysis

Caption: Derivatization of the analyte for enhanced volatility before GC-MS analysis.

References

Use of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Asymmetric Synthesis

Topic: Use of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid in Asymmetric Synthesis

A Note to the Reader:

Initial literature and database searches did not yield specific examples of the application of this compound as a chiral auxiliary or catalyst in asymmetric synthesis. The information presented herein is based on a closely related and well-documented class of sulfur-containing chiral auxiliaries, the N-acylthiazolidinethiones , to provide researchers, scientists, and drug development professionals with a detailed guide to a representative methodology in asymmetric synthesis. This document will focus on the application of a tert-leucine-derived N-acetylthiazolidinethione in highly diastereoselective acetate aldol reactions as an illustrative example.

Application Note: N-Acylthiazolidinethiones as Chiral Auxiliaries in Asymmetric Aldol Reactions

Introduction:

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Sulfur-containing chiral auxiliaries, such as those derived from amino acids, have demonstrated considerable utility due to their high stereodirecting ability and the crystalline nature of their derivatives, which often facilitates purification. N-acylthiazolidinethiones, in particular, have emerged as effective chiral auxiliaries for a variety of asymmetric transformations, including aldol reactions, alkylations, and Michael additions.

The thiazolidinethione moiety, readily prepared from the corresponding amino alcohol, can be acylated to introduce a prochiral center. Upon enolization, the chiral scaffold directs the approach of an electrophile, leading to the formation of one diastereomer in preference to the other. The thiocarbonyl group of the thiazolidinethione plays a crucial role in chelation to a Lewis acid, which, in conjunction with the steric bulk of the auxiliary, rigidly defines the conformation of the enolate and the transition state of the reaction.

Application in Asymmetric Acetate Aldol Reactions:

The asymmetric acetate aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes a β-hydroxy carbonyl moiety, a common structural motif in many natural products and pharmaceuticals. The use of a chiral N-acetylthiazolidinethione allows for the highly diastereoselective addition of an acetate unit to a wide range of aldehydes. The reaction typically proceeds through a boron or titanium enolate, with the choice of Lewis acid and base influencing the stereochemical outcome. The resulting aldol adducts can be readily transformed into a variety of useful chiral building blocks, such as β-hydroxy acids, esters, and amides, after straightforward removal of the chiral auxiliary.

Quantitative Data Summary

The following table summarizes the results of a highly diastereoselective acetate aldol reaction between a tert-leucine-derived N-acetylthiazolidinethione and various aldehydes.[1]

EntryAldehydeProductYield (%)Diastereomeric Ratio (dr)
1Benzaldehyde94>100:1
2p-Anisaldehyde92>100:1
3p-Nitrobenzaldehyde95>100:1
4p-Chlorobenzaldehyde93>100:1
52-Naphthaldehyde95>100:1
6Cinnamaldehyde889.5:1
7Cyclohexanecarboxaldehyde9115:1
8Isovaleraldehyde8919:1

Experimental Protocols

General Procedure for the Asymmetric Acetate Aldol Reaction: [1][2]

This protocol describes the general procedure for the highly diastereoselective acetate aldol reaction of a tert-leucine-derived N-acetylthiazolidinethione with an aldehyde, mediated by dichlorophenylborane and (-)-sparteine.

Materials:

  • tert-Leucine-derived N-acetylthiazolidinethione

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dichlorophenylborane (PhBCl₂)

  • (-)-Sparteine

  • Aldehyde

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-acetylthiazolidinethione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added dichlorophenylborane (1.1 equiv).

  • (-)-Sparteine (1.1 equiv) is then added dropwise to the solution, and the resulting mixture is stirred at 0 °C for 30 minutes.

  • The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added.

  • The reaction is stirred at -78 °C for 3-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and then extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired aldol adduct.

Visualizations

Asymmetric_Aldol_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Aldol Addition cluster_workup Workup and Purification start Start dissolve Dissolve N-acetylthiazolidinethione in anhydrous CH2Cl2 at 0 °C start->dissolve add_phbcl2 Add Dichlorophenylborane (PhBCl2) dissolve->add_phbcl2 add_sparteine Add (-)-Sparteine dropwise add_phbcl2->add_sparteine stir_0c Stir at 0 °C for 30 min add_sparteine->stir_0c cool_neg78c Cool to -78 °C stir_0c->cool_neg78c add_aldehyde Add Aldehyde cool_neg78c->add_aldehyde stir_neg78c Stir at -78 °C for 3-4 h add_aldehyde->stir_neg78c quench Quench with sat. NaHCO3 stir_neg78c->quench warm_rt Warm to Room Temperature quench->warm_rt extract Extract with CH2Cl2 warm_rt->extract wash Wash with sat. NH4Cl and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Silica Gel Chromatography concentrate->purify end End (Pure Aldol Adduct) purify->end

Caption: Experimental workflow for the asymmetric aldol reaction.

Aldol_Reaction_Scheme cluster_reagents Reagents reactant1 N-Acetylthiazolidinethione (Chiral Auxiliary Attached) product Diastereomerically Enriched β-Hydroxy Adduct reactant1->product reactant2 Aldehyde (R-CHO) reactant2->product reagent1 1. PhBCl2, (-)-Sparteine, CH2Cl2, 0 °C reagent2 2. Aldehyde, -78 °C

Caption: General scheme of the asymmetric aldol reaction.

References

Application Notes and Protocols for Bioactivity Assays of Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and performing bioactivity assays for sulfolane derivatives. This document includes detailed experimental protocols for assessing cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Additionally, it outlines potential signaling pathways that may be modulated by this class of compounds and provides templates for the presentation of quantitative data.

Introduction to the Bioactivity of Sulfolane Derivatives

Sulfolane, a cyclic sulfone, and its derivatives are a class of organosulfur compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The sulfone group, being a polar and aprotic moiety, can act as a hydrogen bond acceptor and enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability[1]. Research has indicated that sulfolane-based compounds exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties[2][3][4]. These application notes are designed to provide researchers with the necessary protocols to systematically evaluate the bioactivity of novel sulfolane derivatives.

Cytotoxicity Assays

Determining the cytotoxic potential of sulfolane derivatives is a critical first step in the drug discovery process. This can be achieved through a panel of in vitro assays that measure cell viability and membrane integrity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability[5].

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the sulfolane derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle-treated and untreated controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, providing a measure of cytotoxicity[5].

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect the supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at the wavelength specified by the kit (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Data Presentation: Cytotoxicity of Sulfolane Derivatives
DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)[6]
Example Sulfonamide 1 MDA-MB-468MTT72< 30
Example Sulfonamide 2 MCF-7MTT72< 128
Example Sulfonamide 3 HeLaMTT72< 360
Sulfolane Derivative AUser-definedMTT/LDHUser-definedUser-defined
Sulfolane Derivative BUser-definedMTT/LDHUser-definedUser-defined

Antimicrobial Activity Assays

The following protocols can be used to evaluate the antibacterial and antifungal activity of sulfolane derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the sulfolane derivatives in CAMHB.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Method

This method assesses the susceptibility of microorganisms to antimicrobial agents based on the size of the inhibition zone around a disk impregnated with the test compound.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the sulfolane derivative onto the agar surface.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation: Antimicrobial Activity of Sulfolane Derivatives
DerivativeMicroorganismAssayMIC (µg/mL)Zone of Inhibition (mm)
Example Oxazolone-Sulfonamide 1 Escherichia coliBroth Microdilution15.62-
Example Oxazolone-Sulfonamide 2 Staphylococcus aureusBroth Microdilution7.81-
Sulfolane Derivative CUser-definedBroth Microdilution/Disk DiffusionUser-definedUser-defined
Sulfolane Derivative DUser-definedBroth Microdilution/Disk DiffusionUser-definedUser-defined

Anti-inflammatory Activity Assays

The anti-inflammatory potential of sulfolane derivatives can be investigated through various in vitro assays that measure the inhibition of key inflammatory mediators.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sulfolane derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of sulfolane derivatives to selectively inhibit the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

Experimental Protocol:

  • Enzyme and Compound Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare solutions of the COX-2 enzyme and the sulfolane derivatives at various concentrations.

  • Reaction Initiation: In a 96-well plate, add the enzyme, the test compound, and the substrate (arachidonic acid).

  • Incubation: Incubate the plate according to the kit's instructions to allow for the enzymatic reaction.

  • Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using the detection reagents provided in the kit, typically via a colorimetric or fluorescent method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value. A parallel assay with COX-1 can be performed to assess selectivity.

Data Presentation: Anti-inflammatory Activity of Sulfolane Derivatives
DerivativeAssayCell Line/EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Example Kuwanon A COX-2 InhibitionOvine COX-214>7.1[7]
Example Benzenesulfonamide 6b COX-2 InhibitionHuman COX-20.04329[2]
Sulfolane Derivative ENO Inhibition/COX-2 InhibitionRAW 264.7/COX-2User-definedUser-defined
Sulfolane Derivative FNO Inhibition/COX-2 InhibitionRAW 264.7/COX-2User-definedUser-defined

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. The following is a general protocol for determining the inhibitory activity of sulfolane derivatives against a target enzyme.

General Protocol for Enzyme Inhibition:

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, substrate, and sulfolane derivatives.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the buffer, the enzyme solution, and various concentrations of the sulfolane derivative. Incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.

  • Kinetic Measurement: Immediately monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC₅₀ value. To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.

Data Presentation: Enzyme Inhibition by Sulfolane Derivatives
DerivativeTarget EnzymeAssay TypeIC₅₀ / Kᵢ (nM)
Example Bis-sulfone 2a hCA I-11.4 ± 3.4[8]
Example Bis-sulfone 2a hCA II-28.7 ± 6.6[8]
Example Bis-sulfone 2a AChE-18.7 ± 2.61[8]
Example Bis-sulfone 2a BChE-9.5 ± 2.1[8]
Sulfolane Derivative GUser-definedUser-definedUser-defined
Sulfolane Derivative HUser-definedUser-definedUser-defined

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that may be modulated by sulfolane derivatives based on the known mechanisms of similar sulfone-containing compounds, as well as a general experimental workflow.

Potential Anti-inflammatory Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Sulfolane Sulfolane Derivative Sulfolane->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->ProInflammatory Induces Transcription G Sulfolane Sulfolane Derivative ROS ↑ ROS Sulfolane->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Start Start: Sulfolane Derivative Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC) Start->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->AntiInflammatory Enzyme Enzyme Inhibition Screening (Target-based) Start->Enzyme Hit Hit Identification Cytotoxicity->Hit Antimicrobial->Hit AntiInflammatory->Hit Enzyme->Hit DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination Hit->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism Lead Lead Optimization Mechanism->Lead

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a key building block in the synthesis of various pharmacologically active molecules. Its sulfone moiety provides a rigid, polar scaffold that can interact with biological targets, while the acetic acid side chain offers a handle for further chemical modification. As demand for this intermediate increases, the development of a robust and scalable synthetic process is crucial.

This document outlines key considerations and provides representative protocols for the scale-up synthesis of this compound. The proposed synthetic strategy involves a multi-step process that is amenable to large-scale production, focusing on safety, efficiency, and product quality.

Proposed Synthetic Pathway

A plausible and scalable synthetic route to the target molecule is proposed to proceed via three main stages:

  • Formation of a C-C bond at the 3-position: Starting from a suitable tetrahydrothiophene precursor, such as 3-ketotetrahydrothiophene, the acetic acid side chain can be introduced.

  • Reduction/Modification: Conversion of the intermediate to the desired 2-(tetrahydrothiophen-3-yl)acetic acid.

  • Oxidation: Oxidation of the sulfide to the target sulfone.

An alternative approach involves the synthesis of 2-(thiophen-3-yl)acetic acid followed by hydrogenation of the thiophene ring and subsequent oxidation. However, the control of regioselectivity during thiophene functionalization and the potential for catalyst poisoning by sulfur during hydrogenation present significant scale-up challenges.[1][2] Therefore, the former strategy is often preferred for process development.

G

Key Scale-up Considerations and Experimental Protocols

Stage 1: Synthesis of 2-(Tetrahydrothiophen-3-yl)acetic acid ester

The introduction of the acetic acid moiety at the 3-position of the tetrahydrothiophene ring is a critical step. A common and scalable approach is the use of a Reformatsky reaction on 3-ketotetrahydrothiophene.[3][4][5][6][7]

3.1.1. Scale-up Considerations for the Reformatsky Reaction:

  • Zinc Activation: The reactivity of zinc is crucial for the success of the Reformatsky reaction. On a large scale, ensuring consistent activation of the zinc dust is necessary. This can be achieved by pre-treating the zinc with dilute acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • Exothermicity: The formation of the organozinc reagent is exothermic. The addition of the α-haloester to the zinc suspension must be carefully controlled to maintain the reaction temperature within the desired range. A jacketed reactor with efficient cooling is essential.

  • Solvent Selection: Anhydrous solvents such as THF or toluene are typically used. On a large scale, solvent recovery and recycling are important economic and environmental considerations.

  • Work-up: The work-up of large-scale reactions requires careful planning. The quenching of the reaction with aqueous acid can be exothermic and may release hydrogen gas. Adequate ventilation and cooling are necessary.

3.1.2. Protocol: Large-Scale Reformatsky Reaction

  • Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel is rendered inert with nitrogen.

  • Zinc Activation: To the reactor, add activated zinc dust (10 kg, 153 mol) and anhydrous THF (40 L).

  • Reaction: A solution of 3-ketotetrahydrothiophene (10 kg, 86.1 mol) and ethyl bromoacetate (17.3 kg, 103.6 mol) in anhydrous THF (20 L) is added dropwise to the stirred zinc suspension. The addition rate is controlled to maintain the internal temperature between 40-45 °C. After the addition is complete, the mixture is stirred at 45 °C for an additional 2 hours.

  • Quenching: The reaction mixture is cooled to 0-5 °C, and a 10% aqueous sulfuric acid solution is added slowly to quench the reaction, keeping the temperature below 20 °C.

  • Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 L). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-hydroxy ester.

Stage 2: Dehydration and Reduction of the β-hydroxy ester

The resulting β-hydroxy ester can be dehydrated to the α,β-unsaturated ester, followed by hydrogenation to yield the saturated ester.

3.2.1. Scale-up Considerations for Dehydration and Hydrogenation:

  • Dehydration: Acid-catalyzed dehydration can be performed. The choice of acid and reaction conditions should be optimized to minimize side reactions.

  • Hydrogenation:

    • Catalyst Selection: A variety of catalysts can be used, such as Palladium on carbon (Pd/C) or Raney Nickel. The choice of catalyst will depend on the desired reaction conditions and selectivity.

    • Catalyst Handling: Many hydrogenation catalysts are pyrophoric and must be handled under an inert atmosphere.[8]

    • Hydrogen Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be designed to handle high pressures and be located in a well-ventilated area with appropriate safety measures.[9]

    • Sulfur Poisoning: Sulfur compounds can poison many hydrogenation catalysts. While the substrate itself contains sulfur, careful selection of a sulfur-tolerant catalyst or appropriate reaction conditions is necessary.[10]

3.2.2. Protocol: Large-Scale Dehydration and Hydrogenation

  • Dehydration: The crude β-hydroxy ester is dissolved in toluene (50 L) in a reactor equipped with a Dean-Stark trap. A catalytic amount of p-toluenesulfonic acid (500 g) is added, and the mixture is heated to reflux until no more water is collected. The mixture is then cooled and washed with saturated sodium bicarbonate solution.

  • Hydrogenation: The toluene solution of the α,β-unsaturated ester is transferred to a high-pressure hydrogenator. 5% Pd/C (50% wet, 1 kg) is added as a slurry in toluene. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 10 bar. The reaction is stirred at 50 °C until hydrogen uptake ceases.

  • Work-up: The reactor is depressurized, and the catalyst is filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 2-(tetrahydrothiophen-3-yl)acetic acid ester.

Stage 3: Hydrolysis of the Ester

The final step before oxidation is the hydrolysis of the ester to the carboxylic acid.

3.3.1. Scale-up Considerations for Hydrolysis:

  • Base/Acid Selection: Both basic (e.g., NaOH, KOH) and acidic hydrolysis are possible. Basic hydrolysis is often faster but may lead to salt formation, requiring an additional acidification step.

  • Temperature Control: Hydrolysis can be exothermic. The temperature should be controlled to prevent side reactions.

  • Product Isolation: The product is a water-soluble acid. Isolation typically involves acidification followed by extraction with an organic solvent.

3.3.2. Protocol: Large-Scale Hydrolysis

  • Reaction: The crude ester is dissolved in ethanol (30 L) in a 100 L reactor. A solution of sodium hydroxide (5 kg, 125 mol) in water (20 L) is added. The mixture is heated to 60 °C and stirred for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is cooled to 0-5 °C and acidified to pH 2 with concentrated hydrochloric acid.

  • Extraction and Isolation: The aqueous layer is extracted with dichloromethane (3 x 20 L). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Stage 4: Oxidation of 2-(Tetrahydrothiophen-3-yl)acetic acid

The final step is the oxidation of the sulfide to the sulfone. This is a critical transformation with significant safety implications on a large scale.

3.4.1. Scale-up Considerations for Oxidation:

  • Oxidant Selection: A variety of oxidizing agents can be used, including hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate. For large-scale synthesis, hydrogen peroxide with a suitable catalyst (e.g., sodium tungstate) is often preferred due to its low cost, high atom economy, and the formation of water as the only byproduct.[11][12][13]

  • Thermal Runaway: Oxidation reactions are often highly exothermic. A thermal runaway can lead to a dangerous increase in temperature and pressure.[14] It is crucial to have a thorough understanding of the reaction calorimetry and to implement robust temperature control measures.

  • Control of Addition: The oxidizing agent should be added slowly and at a controlled rate to manage the heat evolution.

  • Quenching: A quenching agent (e.g., sodium sulfite or sodium thiosulfate) should be readily available to stop the reaction in case of an emergency.

  • Solvent: The choice of solvent can influence the reaction rate and safety. Acetic acid or water are common solvents for this type of oxidation.

3.4.2. Protocol: Large-Scale Oxidation

  • Reactor Setup: A 100 L glass-lined reactor is charged with 2-(tetrahydrothiophen-3-yl)acetic acid (10 kg, 61.6 mol), acetic acid (40 L), and sodium tungstate dihydrate (616 g, 1.87 mol).

  • Oxidation: The mixture is heated to 50 °C. 35% Hydrogen peroxide (12.1 kg, 124 mol) is added dropwise over 4-6 hours, maintaining the internal temperature between 50-55 °C. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Quenching and Work-up: After the reaction is complete, the mixture is cooled to room temperature. A solution of sodium sulfite is added to quench any remaining peroxide.

  • Isolation and Purification: The acetic acid is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford this compound.

Data Presentation

The following tables summarize typical quantitative data for the proposed synthetic route. Note that these values are representative and will require optimization for a specific process.

Table 1: Reagent Stoichiometry and Reaction Conditions

StepStarting MaterialReagentMolar Ratio (Reagent/SM)SolventTemperature (°C)Time (h)
1. Reformatsky 3-KetotetrahydrothiopheneEthyl bromoacetate, Zn1.2, 1.8THF40-453
2. Dehydration β-hydroxy esterp-TsOH (cat.)0.05TolueneReflux4-6
3. Hydrogenation α,β-unsaturated esterH₂, 5% Pd/C-Toluene504-8
4. Hydrolysis Saturated esterNaOH2.0Ethanol/Water604
5. Oxidation SulfideH₂O₂, Na₂WO₄ (cat.)2.0, 0.03Acetic Acid50-556-8

Table 2: Typical Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
1-3. Combined 2-(Tetrahydrothiophen-3-yl)acetic acid ester65-75 (over 3 steps)>95
4. Hydrolysis 2-(Tetrahydrothiophen-3-yl)acetic acid85-95>98
5. Oxidation This compound80-90>99
Overall Final Product 45-65 >99

Logical Relationships and Workflow Visualization

The overall process can be visualized as a sequence of key transformations with critical control points.

G cluster_input Raw Materials cluster_output Final Product & Byproducts A 3-Ketotetrahydrothiophene P1 P1 A->P1 B Ethyl bromoacetate B->P1 C Zinc C->P1 D Hydrogen Peroxide P4 P4 D->P4 Z This compound W Waste Streams (Aqueous salts, Solvents) P1->W P2 P2 P1->P2 Crude Ester P2->W P3 P3 P2->P3 Saturated Ester P3->W P3->P4 Sulfide Acid P4->Z P4->W

Conclusion

The scale-up synthesis of this compound presents several challenges, particularly concerning the control of exothermic reactions and the handling of hazardous materials. The proposed synthetic route, utilizing a Reformatsky reaction followed by reduction, hydrolysis, and a final catalytic oxidation, offers a viable pathway for large-scale production. Careful process development, optimization of reaction conditions, and adherence to strict safety protocols are paramount for a successful, safe, and efficient manufacturing process. Further investigation into continuous flow processes for the oxidation and hydrogenation steps could offer significant advantages in terms of safety and process control.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Michael Addition of a Malonic Ester to 2-Sulfolene and the Alkylation of 3-Halosulfolane.

Route 1: Michael Addition of Diethyl Malonate to 2-Sulfolene

This is a promising route that involves the initial isomerization of 3-sulfolene to 2-sulfolene, followed by a Michael addition with the enolate of diethyl malonate, and subsequent hydrolysis and decarboxylation.

Experimental Workflow: Michael Addition Route

cluster_0 Step 1: Isomerization cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Sulfolene C 2-Sulfolene A->C Isomerization B Base (e.g., NaOEt) Ethanol G Diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate C->G Michael Addition D Diethyl Malonate F Enolate of Diethyl Malonate D->F Deprotonation E Base (e.g., NaOEt) Ethanol F->G Michael Addition I This compound G->I Hydrolysis & Decarboxylation H Aqueous Acid (e.g., HCl) Heat

Caption: Synthetic workflow for this compound via the Michael addition route.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-sulfolene in Step 1 Incomplete isomerization of 3-sulfolene.- Ensure the use of a sufficiently strong base (e.g., sodium ethoxide).- Increase the reaction time or temperature moderately.- Monitor the reaction by TLC or GC to determine the optimal reaction time.
Polymerization of sulfolenes.- Use a polymerization inhibitor, such as hydroquinone, during the isomerization step.
Low yield of the Michael adduct in Step 2 Incomplete formation of the diethyl malonate enolate.- Use a strong, non-nucleophilic base like sodium hydride for complete enolate formation.- Ensure anhydrous conditions, as water will quench the enolate.
Reversibility of the Michael addition.- Use aprotic polar solvents like DMF or DMSO to favor the forward reaction.[1]
Competing side reactions of the enolate.- Add the enolate solution slowly to the 2-sulfolene at a low temperature to control the reaction rate.
Incomplete hydrolysis in Step 3 Insufficient acid concentration or reaction time.- Use a stronger acid or increase the concentration of the aqueous acid.- Extend the reflux time and monitor the reaction progress by TLC.
Incomplete decarboxylation in Step 3 Insufficient heating.- Ensure the reaction temperature is high enough for decarboxylation to occur, typically upon heating with acid.
Formation of dialkylated byproducts The mono-alkylated malonic ester intermediate can be deprotonated and react again.- Use a controlled amount of the alkylating agent (2-sulfolene).- Consider using a bulkier malonic ester to sterically hinder a second addition.

FAQs for the Michael Addition Route:

  • Q: What is the optimal base for the isomerization of 3-sulfolene to 2-sulfolene?

    • A: Sodium ethoxide in ethanol is a commonly used base for this isomerization. The equilibrium can be shifted towards the more stable 2-sulfolene.

  • Q: Can I use a different nucleophile instead of diethyl malonate?

    • A: Yes, other soft nucleophiles like the enolates of other malonic esters or beta-keto esters can potentially be used in the Michael addition. However, reaction conditions may need to be re-optimized.

  • Q: How can I monitor the progress of the reactions?

    • A: Thin-layer chromatography (TLC) is a convenient method. For the Michael addition, staining with potassium permanganate can help visualize the sulfone-containing compounds. Gas chromatography (GC) can also be used to monitor the disappearance of starting materials and the appearance of products.

  • Q: What are the key parameters to control for a high yield in the Michael addition step?

    • A: Key parameters include the choice of base and solvent, reaction temperature, and the stoichiometry of the reactants. Anhydrous conditions are crucial for the efficient formation and reaction of the enolate.

Route 2: Alkylation of 3-Halosulfolane with Diethyl Malonate

This alternative route involves the nucleophilic substitution of a halide on the sulfolane ring with the enolate of diethyl malonate.

Experimental Workflow: Alkylation Route

cluster_0 Step 1: Halogenation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A 3-Hydroxysulfolane C 3-Halosulfolane A->C Halogenation B Halogenating Agent (e.g., SOCl₂, PBr₃) G Diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate C->G SN2 Alkylation D Diethyl Malonate F Enolate of Diethyl Malonate D->F Deprotonation E Base (e.g., NaH) F->G SN2 Alkylation I This compound G->I Hydrolysis & Decarboxylation H Aqueous Acid (e.g., HCl) Heat

Caption: Synthetic workflow for this compound via the alkylation route.

Troubleshooting Common Issues:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 3-halosulfolane in Step 1 Incomplete halogenation or decomposition of the product.- Use a slight excess of the halogenating agent.- Control the reaction temperature to avoid side reactions.- Purify the 3-halosulfolane quickly as it may be unstable.
Low yield of the alkylated product in Step 2 Elimination side reaction (E2) competing with substitution (SN2).- Use a less hindered, strong base like sodium hydride.- Employ a polar aprotic solvent such as DMF or DMSO to favor the SN2 pathway.
Low reactivity of the 3-halosulfolane.- Consider using the iodo-substituted sulfolane, as iodide is a better leaving group than bromide or chloride.
Formation of O-alkylation byproducts The enolate of diethyl malonate is an ambident nucleophile.- Use counter-ions that favor C-alkylation (e.g., Na+).- Aprotic solvents generally favor C-alkylation.
Incomplete hydrolysis and/or decarboxylation in Step 3 (Same as for Route 1)(Same as for Route 1)

FAQs for the Alkylation Route:

  • Q: Which 3-halosulfolane is the best to use?

    • A: 3-Iodosulfolane would be the most reactive towards SN2 substitution, followed by 3-bromosulfolane and then 3-chlorosulfolane. However, the stability and ease of preparation of the halide should also be considered.

  • Q: What is the best base for the alkylation step?

    • A: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the diethyl malonate enolate quantitatively without competing in the substitution reaction.

  • Q: Can this method be used to synthesize derivatives with different substituents on the acetic acid side chain?

    • A: Yes, by using a substituted malonic ester in the alkylation step, you can introduce other groups at the alpha-position of the acetic acid.

Data Presentation

The following table summarizes the expected yields for key steps in the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Synthetic Route Key Reagents Typical Yield Range (%)
IsomerizationMichael Addition3-Sulfolene, NaOEt70-85
Michael AdditionMichael Addition2-Sulfolene, Diethyl Malonate, NaOEt60-80
AlkylationAlkylation3-Halosulfolane, Diethyl Malonate, NaH50-75
Hydrolysis & DecarboxylationBothDiethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate, Aq. Acid80-95

Experimental Protocols

Detailed methodologies for the key steps in the proposed Michael addition route are provided below.

Protocol 1: Isomerization of 3-Sulfolene to 2-Sulfolene

  • To a solution of 3-sulfolene (1 equivalent) in anhydrous ethanol, add a catalytic amount of sodium ethoxide (0.1 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC or GC until the equilibrium between 3-sulfolene and 2-sulfolene is established.

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting mixture of 2-sulfolene and 3-sulfolene can often be used directly in the next step without further purification.

Protocol 2: Michael Addition of Diethyl Malonate to 2-Sulfolene

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • To this solution, add diethyl malonate (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes to ensure complete formation of the enolate.

  • Add the crude mixture of 2-sulfolene and 3-sulfolene (1 equivalent) to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate. This product may be purified by column chromatography if necessary.

Protocol 3: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours. The progress of the hydrolysis and decarboxylation can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

References

Troubleshooting side reactions in sulfolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfolane Synthesis

Welcome to the technical support center for sulfolane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of sulfolane.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing sulfolane and what are the main reaction steps?

A1: The most common industrial method for synthesizing sulfolane involves a two-step process. The first step is the cheletropic reaction of 1,3-butadiene with sulfur dioxide (SO₂) to form 3-sulfolene. The second step is the catalytic hydrogenation of the 3-sulfolene intermediate to yield sulfolane.[1][2]

Q2: What are the most common side reactions during the synthesis of 3-sulfolene from butadiene and SO₂?

A2: The primary side reactions during the formation of 3-sulfolene are polymerizations. These can include the formation of polybutadiene, polysulfones, and copolymers of butadiene and sulfur dioxide.[3] These polymerizations are often initiated by free radicals and can be exacerbated by elevated temperatures.[4]

Q3: How can polymer formation be minimized during the synthesis of 3-sulfolene?

A3: To minimize polymer formation, it is crucial to control the reaction temperature and to use polymerization inhibitors.[4] Common inhibitors include hydroquinone, pyrogallol, and tert-butyl catechol.[4][5] The reaction temperature should be carefully managed, as higher temperatures can increase the rate of both the desired reaction and the undesirable polymerization.[4][6]

Q4: What are the common side reactions during the hydrogenation of 3-sulfolene to sulfolane?

A4: During the hydrogenation of 3-sulfolene, side reactions can occur that lead to the formation of unwanted byproducts and catalyst deactivation.[3] Unreacted sulfur dioxide from the first step can poison the hydrogenation catalyst.[3] Additionally, thermal decomposition of sulfolene at elevated temperatures can lead to the formation of polymers that coat the catalyst, reducing its activity.[7][8]

Q5: How can side reactions during the hydrogenation step be prevented?

A5: To prevent side reactions during hydrogenation, it is essential to remove unreacted sulfur dioxide from the 3-sulfolene intermediate before it comes into contact with the catalyst.[3][7] This can be achieved by washing or sparging the crude sulfolene.[7] Controlling the hydrogenation temperature is also critical to prevent thermal decomposition of sulfolene.[7] The choice of catalyst and the use of promoters can also enhance selectivity and reduce byproduct formation. For instance, adding hydrogen peroxide and neutralizing the pH to 5-8 before hydrogenation has been shown to improve both product yield and catalyst lifetime.[1]

Q6: What causes catalyst deactivation in sulfolene hydrogenation?

A6: Catalyst deactivation is a significant issue in sulfolene hydrogenation. The primary causes are poisoning by sulfur compounds, particularly unreacted sulfur dioxide, and fouling by polymers formed from the decomposition of sulfolene.[3][7] These polymers can coat the active sites of the catalyst, blocking access for the reactants.[7]

Q7: Are there alternative synthesis routes to sulfolane?

A7: Yes, an alternative route involves the oxidation of tetrahydrothiophene.[1][2] This method can offer better control over the reaction and potentially lead to higher yields and purity as the oxidation can be performed in stages.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of 3-sulfolene Incomplete reaction.Increase reaction time or temperature. Note that higher temperatures may promote side reactions.[4]
Reversible reaction equilibrium.Consider optimizing reactant concentrations.
Polymer formation during sulfolene synthesis Reaction temperature is too high.Maintain the reaction temperature within the recommended range (e.g., room temperature for longer reactions or up to 130°C for shorter durations).[4]
Absence or insufficient amount of polymerization inhibitor.Add a polymerization inhibitor such as hydroquinone or tert-butyl catechol to the reaction mixture.[4][5]
Low yield of sulfolane during hydrogenation Catalyst poisoning.Ensure complete removal of unreacted sulfur dioxide from the 3-sulfolene intermediate before hydrogenation.[3]
Catalyst deactivation by polymer fouling.Control the hydrogenation temperature to prevent thermal decomposition of sulfolene.[7] Consider using a more robust catalyst.
Inefficient catalyst.Raney nickel is a common catalyst.[1] More active catalysts like Ni-B/MgO have also been reported.[1] Ensure proper activation and handling of the catalyst.
Product discoloration Presence of impurities or degradation products.Purify the crude sulfolane, for example, by distillation.[9] Storing sulfolane under a nitrogen blanket can prevent oxidative degradation.
Corrosion of equipment Formation of acidic byproducts from sulfolane degradation.Operate at the lowest effective temperatures and ensure the absence of oxygen and water, which can accelerate degradation.[10]

Experimental Protocols

Synthesis of 3-Sulfolene from 1,3-Butadiene and Sulfur Dioxide

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 1,3-Butadiene

  • Sulfur dioxide (liquid)

  • Hydroquinone (or other polymerization inhibitor)

  • Autoclave or a suitable pressure-rated reaction vessel

Procedure:

  • Ensure the reaction vessel is clean, dry, and properly assembled.

  • Add a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction vessel.[4]

  • Cool the reaction vessel and introduce a measured amount of liquid sulfur dioxide.

  • Slowly add a stoichiometric or slight excess of 1,3-butadiene to the sulfur dioxide.

  • Seal the reactor and allow the reaction to proceed. The reaction can be carried out at room temperature over several days or at an elevated temperature (e.g., 100-130°C) for a shorter duration (e.g., 30 minutes to a few hours).[4]

  • Monitor the pressure within the vessel. A drop in pressure indicates the consumption of the gaseous reactants.

  • After the reaction is complete, cool the vessel to a safe temperature before opening.

  • Vent any unreacted gases in a fume hood.

  • The crude 3-sulfolene, which is a solid at room temperature, can be collected.

Hydrogenation of 3-Sulfolene to Sulfolane

Materials:

  • Crude 3-sulfolene

  • Hydrogen gas

  • Raney Nickel (or another suitable hydrogenation catalyst)

  • Solvent (e.g., water, methanol)[3]

  • Hydrogenation reactor

Procedure:

  • Purify the crude 3-sulfolene to remove unreacted sulfur dioxide. This can be done by washing the crude product or by dissolving it in a solvent and sparging with an inert gas.[7]

  • Dissolve the purified 3-sulfolene in a suitable solvent in the hydrogenation reactor.[3]

  • Carefully add the hydrogenation catalyst (e.g., Raney Nickel) to the reactor under an inert atmosphere. The catalyst loading is typically a small percentage of the sulfolene weight.

  • Seal the reactor and purge it with hydrogen gas to remove any air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0 MPa).[11]

  • Heat the mixture to the reaction temperature (e.g., 45-55°C) and begin stirring.[11]

  • Maintain a constant hydrogen pressure throughout the reaction. The uptake of hydrogen indicates the progress of the reaction.

  • The reaction is typically complete within a few hours.[11]

  • After the reaction, cool the reactor, vent the excess hydrogen, and purge with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • The sulfolane can be isolated from the solvent by distillation.

Data Presentation

Table 1: Effect of Polymerization Inhibitor on 3-Sulfolene Yield

InhibitorConcentration (wt% relative to SO₂)Reaction Temperature (°C)Reaction Time (h)3-Sulfolene Yield (%)Reference
None0805Polymer formation observed[5]
tert-Butyl catechol0.180599.3[5]

Table 2: Comparison of Catalysts for 3-Sulfolene Hydrogenation

CatalystReaction Temperature (°C)Hydrogen Pressure (MPa)Conversion of Sulfolene (%)Yield of Sulfolane (%)Reference
Raney Nickel----[1]
Ni-B/MgO--Superior to Raney Nickel-[1][12]
Ni/Al-MoS₂602.599.895.5[13][14]

Note: Direct comparative data under identical conditions is often unavailable in the literature. The table presents data from different studies to illustrate the performance of various catalysts.

Visualizations

Sulfolane_Synthesis_Pathway cluster_0 Step 1: Cheletropic Reaction cluster_1 Step 2: Hydrogenation Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene + SO₂ SO2 Sulfur Dioxide Sulfolene_h 3-Sulfolene H2 Hydrogen Sulfolane Sulfolane Sulfolene_h->Sulfolane + H₂ / Catalyst

Caption: Main reaction pathway for sulfolane synthesis.

Troubleshooting_Workflow Start Low Sulfolane Yield Check_Step1 Check 3-Sulfolene Yield Start->Check_Step1 Low_Sulfolene Low 3-Sulfolene Yield Check_Step1->Low_Sulfolene Low Good_Sulfolene Good 3-Sulfolene Yield Check_Step1->Good_Sulfolene Good Check_Polymer Polymer Formation? Low_Sulfolene->Check_Polymer Check_Hydrogenation Troubleshoot Hydrogenation Good_Sulfolene->Check_Hydrogenation Polymer_Yes Add/Increase Inhibitor Control Temperature Check_Polymer->Polymer_Yes Yes Polymer_No Optimize Reaction Conditions (Time, Temp) Check_Polymer->Polymer_No No Check_Catalyst Catalyst Activity? Check_Hydrogenation->Check_Catalyst Catalyst_Poisoned Improve SO₂ Removal Check_Catalyst->Catalyst_Poisoned Poisoned Catalyst_Fouled Control Hydrogenation Temp. Check_Catalyst->Catalyst_Fouled Fouled Catalyst_OK Optimize Hydrogenation Conditions (Pressure, Temp) Check_Catalyst->Catalyst_OK OK

Caption: Troubleshooting workflow for low sulfolane yield.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfolane Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfolane derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Q1: Why is my reaction yield of sulfolane or its derivative significantly lower than expected?

A low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Incomplete Initial Reaction: In the synthesis starting from butadiene and sulfur dioxide, the initial cycloaddition to form sulfolene is an equilibrium-limited reaction.[3] Ensure that the reaction conditions (temperature and pressure) are optimal to favor product formation.

  • Catalyst Deactivation: The hydrogenation catalyst (e.g., Raney nickel) is susceptible to poisoning by unreacted sulfur dioxide.[3][4] It is crucial to remove excess SO2 before the hydrogenation step.

  • Side Reactions: Polymerization of butadiene or the formation of polysulfones can reduce the yield of the desired product.[3] The use of polymerization inhibitors can be beneficial.[5]

  • Product Degradation: Sulfolane can degrade at high temperatures, especially in the presence of oxygen or water, leading to the formation of acidic byproducts.[6][7] Ensure the reaction is carried out under an inert atmosphere and that the temperature does not exceed the stability limit of the product.

  • Losses During Workup: Improper extraction or purification techniques can lead to significant product loss.[1]

Q2: My reaction mixture has formed a significant amount of solid polymer. How can I prevent this?

Polymer formation is a common side reaction, particularly in the synthesis of sulfolene from butadiene.[3][4]

  • Use of Inhibitors: The addition of a polymerization inhibitor, such as hydroquinone, can suppress the formation of unwanted polymers.[5]

  • Temperature Control: Maintaining the reaction temperature within the optimal range is critical. High temperatures can promote polymerization.

  • Minimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the desired conversion is achieved.

Q3: The hydrogenation of my sulfolene intermediate is slow or incomplete. What could be the cause?

Several factors can affect the efficiency of the hydrogenation step.

  • Catalyst Poisoning: As mentioned, sulfur dioxide is a potent poison for hydrogenation catalysts.[3][4] Implement a thorough desulfurization step before hydrogenation. This can be achieved by sparging with an inert gas or by chemical neutralization.[8]

  • Catalyst Activity: The activity of the catalyst can diminish over time. Ensure you are using a fresh or properly activated catalyst. For Raney nickel, incremental addition of the catalyst has been shown to be more effective than adding it all at once.[4]

  • Hydrogen Pressure and Temperature: The hydrogenation reaction is sensitive to both pressure and temperature. Ensure these parameters are within the recommended range for the specific catalyst and substrate.

  • pH of the Reaction Mixture: The pH of the solution can influence the hydrogenation process. It has been found that neutralizing the reaction mixture to a pH of approximately 5-8 before hydrogenation can improve both the product yield and the catalyst's lifetime.[6][9]

Q4: My final sulfolane product is discolored and acidic. What is the reason and how can I purify it?

Discoloration and acidity are typically signs of product degradation.[6]

  • Cause of Degradation: Sulfolane can decompose at elevated temperatures, especially in the presence of oxygen, to form acidic byproducts like sulfur dioxide.[7]

  • Purification Methods: Several methods can be used to regenerate and purify spent or degraded sulfolane:

    • Distillation: Vacuum or steam distillation can be effective in removing impurities.[6]

    • Adsorption: Using adsorbents can remove colored impurities.[6]

    • Ion-Exchange: Anion-cation exchange resins are used to remove acidic byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to sulfolane and its derivatives?

There are two main industrial methods for sulfolane synthesis:

  • From Butadiene and Sulfur Dioxide: This involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is subsequently hydrogenated to sulfolane.[6][9]

  • Oxidation of Tetrahydrothiophene: This method involves the oxidation of tetrahydrothiophene, often using hydrogen peroxide, to first form tetramethylene sulfoxide, which is then further oxidized to sulfolane.[6][9]

Q2: What are the advantages of using sulfolane as a solvent in chemical reactions?

Sulfolane is a versatile solvent with several desirable properties:[10][11]

  • High Polarity and Aprotic Nature: It is a polar aprotic solvent, making it suitable for a wide range of reactions.[6]

  • Thermal and Chemical Stability: Sulfolane is stable at high temperatures and in the presence of both acids and bases.[10]

  • Inertness: It is generally unreactive, which minimizes the occurrence of side reactions with the solvent.[10]

  • Miscibility with Water: Its miscibility with water simplifies purification and extraction processes.[9]

Q3: What safety precautions should be taken when working with sulfolane and its synthesis reagents?

  • Sulfur Dioxide: This is a toxic and corrosive gas. All manipulations should be carried out in a well-ventilated fume hood.

  • Butadiene: This is a flammable and carcinogenic gas. Handle with appropriate safety measures.

  • Raney Nickel: This catalyst is pyrophoric and can ignite spontaneously in the air. It should be handled as a slurry in water or another solvent.

  • High-Pressure Reactions: Hydrogenation reactions are often carried out under high pressure. Ensure that the equipment is properly rated and maintained.

Q4: Can sulfolane be recycled and reused?

Yes, due to its high stability, sulfolane can be recycled and reused many times.[6] However, it can degrade over time, forming acidic byproducts.[6] Several regeneration techniques, such as distillation and ion-exchange chromatography, can be employed to purify spent sulfolane.[6]

Data Presentation

Table 1: Effect of Catalyst on Hydrogenation of Sulfolene

CatalystRelative Catalytic ActivityReference
Raney NickelStandard[9]
Ni-B/MgOSuperior to Raney Nickel[6][9]

Table 2: General Reaction Conditions for Sulfolene Synthesis from 1,3-Butadiene and Sulfur Dioxide

ParameterValueReference
Temperature65°C to 80°C[4]
Pressure30 psig to 120 psig[4]

Experimental Protocols

Protocol 1: Synthesis of Sulfolane from Butadiene and Sulfur Dioxide

This protocol is a generalized procedure based on established industrial methods.[4][6][9]

  • Sulfolene Synthesis:

    • In a high-pressure reactor, combine 1,3-butadiene and liquid sulfur dioxide.

    • Heat the mixture to approximately 65-80°C under a pressure of 30-120 psig.[4]

    • Allow the reaction to proceed until the desired conversion to sulfolene is achieved.

  • Desulfurization:

    • Transfer the crude sulfolene mixture to a separate vessel.

    • Sparge the mixture with nitrogen gas to remove the majority of the unreacted sulfur dioxide.[8]

    • For complete removal, a second stage of desulfurization involving neutralization with a dilute alkali solution can be employed.[8]

  • Hydrogenation:

    • Transfer the purified sulfolene to a hydrogenation reactor.

    • Add a hydrogenation catalyst, such as Raney nickel, as a slurry.

    • Pressurize the reactor with hydrogen gas.

    • Heat the reaction mixture to the appropriate temperature for the chosen catalyst.

    • Maintain the reaction under agitation until the uptake of hydrogen ceases.

  • Purification:

    • Cool the reactor and carefully filter to remove the catalyst.

    • The crude sulfolane can be purified by vacuum distillation.

Protocol 2: Synthesis of Sulfolane by Oxidation of Tetrahydrothiophene

This protocol is a general laboratory-scale procedure.[9]

  • First Oxidation:

    • Dissolve tetrahydrothiophene in an appropriate solvent.

    • At a low temperature, slowly add one equivalent of an oxidizing agent, such as hydrogen peroxide.

    • Stir the reaction mixture until the formation of tetramethylene sulfoxide is complete.

  • Second Oxidation:

    • Increase the reaction temperature.

    • Slowly add a second equivalent of the oxidizing agent.

    • Continue stirring until the oxidation to sulfolane is complete.

  • Workup and Purification:

    • Quench any remaining oxidizing agent.

    • Extract the sulfolane into a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure.

    • The crude sulfolane can be further purified by distillation or chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification1 Intermediate Purification cluster_hydrogenation Second Reaction Stage cluster_purification2 Final Purification start Starting Materials (e.g., Butadiene, SO2) reaction Reaction (Cycloaddition/Oxidation) start->reaction desulfurization Removal of Impurities (e.g., Desulfurization) reaction->desulfurization hydrogenation Hydrogenation (if applicable) desulfurization->hydrogenation workup Workup (Extraction, Washing) hydrogenation->workup purification Purification (Distillation/Chromatography) workup->purification product Purified Sulfolane Derivative purification->product

Caption: General experimental workflow for sulfolane derivative synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Reaction Yield cause1 Incomplete Reaction problem->cause1 cause2 Catalyst Deactivation problem->cause2 cause3 Side Reactions (e.g., Polymerization) problem->cause3 cause4 Product Degradation problem->cause4 solution1 Optimize Reaction Conditions (Temp, Pressure, Time) cause1->solution1 solution2 Purify Intermediates (e.g., Remove SO2) cause2->solution2 solution3 Use Inhibitors / Control Temp cause3->solution3 solution4 Inert Atmosphere / Temp Control cause4->solution4

Caption: Troubleshooting logic for low reaction yield in sulfolane synthesis.

signaling_pathway cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway receptor Cell Surface Receptor (e.g., TLR4) adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK complex) adaptor->kinase_cascade nfkb NF-κB Activation kinase_cascade->nfkb transcription Gene Transcription nfkb->transcription inflammation Inflammatory Response transcription->inflammation inhibitor Bioactive Sulfolane Derivative inhibitor->kinase_cascade Inhibition

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a bioactive sulfolane derivative.

References

Technical Support Center: Purification of Polar Sulfone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of polar sulfone compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar sulfone compounds using various chromatography and recrystallization techniques.

Issue 1: Poor or No Retention of Polar Sulfone in Reversed-Phase HPLC

Q: My polar sulfone compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the percentage of the aqueous component. Some modern reversed-phase columns are designed to be stable in 100% aqueous conditions.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.

  • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or amide-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of aqueous buffer. In HILIC, water is the strong solvent, which provides good retention for polar compounds.[1]

  • Adjust Mobile Phase pH: If your sulfone compound has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact retention. For acidic compounds, using a mobile phase with a pH below their pKa will protonate them, making them less polar and increasing their retention on a reversed-phase column.

  • Use Ion-Pairing Reagents: For ionic or ionizable sulfones, adding an ion-pairing reagent to the mobile phase can enhance retention. These reagents have a hydrophobic part that interacts with the stationary phase and a charged part that pairs with the ionic analyte.

Issue 2: Significant Peak Tailing in HPLC Analysis

Q: I am observing significant peak tailing for my polar sulfone compound in both reversed-phase and normal-phase HPLC. What are the potential causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. Here’s how to troubleshoot this problem:

  • Secondary Silanol Interactions (Reversed-Phase): Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the sulfone, leading to tailing.

    • Solution: Use a well-endcapped column. Operating at a lower pH (e.g., 2-3) can suppress the ionization of silanol groups, reducing these interactions. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also mask the silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute the sample and inject a smaller volume. If a high concentration is necessary for detection, consider using a column with a larger diameter or a higher loading capacity.

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the flow path and cause peak tailing.

    • Solution: Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

  • Mobile Phase pH: For ionizable sulfones, operating near the compound's pKa can result in a mixed ionic and neutral state, leading to broad or tailing peaks.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic or neutral form.

Issue 3: Compound Degradation During Silica Gel Chromatography

Q: My polar sulfone compound appears to be degrading on the silica gel column during flash chromatography. How can I prevent this?

A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. Here are some strategies to mitigate this issue:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base.

    • Procedure: Prepare a slurry of the silica gel in your chosen eluent system containing 1-2% triethylamine or ammonia. Pack the column with this slurry and then flush with the mobile phase without the added base before loading your sample.

  • Use an Alternative Stationary Phase: If your compound is highly sensitive to acid, consider using a different stationary phase.

    • Options: Alumina (basic or neutral) or florisil can be good alternatives for purifying compounds that are unstable on silica gel. Reversed-phase flash chromatography on a C18-functionalized silica is another option if the compound has sufficient hydrophobicity.

  • Minimize Contact Time: The longer the compound is on the column, the greater the chance of degradation.

    • Solution: Use a faster flow rate and a steeper solvent gradient to elute the compound more quickly. However, this may come at the cost of resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a flash chromatography method for a new polar sulfone compound?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.4 for your target compound. For highly polar sulfones, you will likely need a polar solvent system. Common systems include:

  • Dichloromethane/Methanol

  • Ethyl Acetate/Hexanes (at high ethyl acetate concentrations)

  • For very polar compounds, a system containing a small amount of ammonia in methanol mixed with dichloromethane can be effective.[1]

Q2: Can I use recrystallization to purify a polar sulfone compound?

A2: Yes, recrystallization can be a very effective method for purifying solid polar sulfone compounds, provided a suitable solvent or solvent system can be found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar sulfones, polar solvents like ethanol, isopropanol, or mixtures such as ethanol/water or acetone/water are often good candidates.

Q3: My polar sulfone is soluble in water, making extraction difficult. How can I effectively isolate it from an aqueous reaction mixture?

A3: Isolating highly water-soluble compounds can be challenging. Here are a few approaches:

  • Solvent Extraction with a More Polar Solvent: If your compound has some solubility in a water-immiscible organic solvent, you can perform multiple extractions with a larger volume of the organic solvent.

  • Salting Out: Adding a high concentration of an inorganic salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of your organic compound, pushing it into the organic layer during extraction.

  • Solid-Phase Extraction (SPE): You can use an SPE cartridge with a stationary phase that will retain your compound. For polar sulfones, a reversed-phase (C18) or a suitable ion-exchange cartridge could be used. The aqueous solution is passed through the cartridge, the impurities are washed away, and then the desired compound is eluted with a stronger solvent.

  • Lyophilization: If your compound is non-volatile, you can freeze-dry the aqueous solution to remove the water, leaving your crude solid product. This can then be purified by chromatography or recrystallization.

Data Presentation

Table 1: Illustrative Solvent Systems for Flash Chromatography of Polar Sulfones on Silica Gel

Solvent System (v/v)Typical Rf Range for Polar SulfonesNotes
100% Ethyl Acetate0.1 - 0.3Good starting point for moderately polar sulfones.
5% Methanol in Dichloromethane0.2 - 0.5A common and effective system for many polar compounds.
10% Methanol in Dichloromethane0.4 - 0.7For more polar sulfones that have low Rf in 5% MeOH.
2% NH₄OH in Methanol / Dichloromethane (e.g., 10% of the 2% NH₄OH/MeOH solution in DCM)Moves baseline compoundsUseful for very polar or basic sulfones that streak or do not move from the baseline.

Table 2: Comparison of HPLC Methods for Polar Sulfone Analysis

HPLC MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantages
Reversed-Phase (RP-HPLC) C18, C8, Phenyl-HexylA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileHigh resolution for a wide range of compounds.Poor retention for very polar sulfones.
Hydrophilic Interaction (HILIC) Amide, bare silicaA: 95% Acetonitrile / 5% Water with 10 mM Ammonium FormateB: 50% Acetonitrile / 50% Water with 10 mM Ammonium FormateExcellent retention for highly polar and water-soluble sulfones.[1]Can have longer equilibration times; retention can be sensitive to mobile phase composition.
Normal-Phase (NP-HPLC) Silica, DiolHexane/IsopropanolGood for separating isomers.Requires non-polar, water-immiscible solvents; less common for polar compounds.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Sulfone

  • Solvent System Selection: Use TLC to determine a solvent system that provides an Rf of 0.2-0.4 for the target sulfone. For this example, let's assume 5% methanol in dichloromethane is optimal.

  • Column Packing:

    • Dry pack the column with silica gel (230-400 mesh).

    • Wet the silica gel with the initial, less polar eluent (e.g., 100% dichloromethane) and apply pressure to pack the column bed, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude sulfone in a minimal amount of the elution solvent or a stronger solvent (e.g., pure methanol).

    • Alternatively, for compounds with poor solubility, use "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin elution with a less polar solvent system (e.g., 2% methanol in dichloromethane) and gradually increase the polarity (gradient elution).

    • Alternatively, run the column isocratically with the optimized solvent system (5% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC Purification of a Moderately Polar Sulfone

  • Column and Mobile Phase Preparation:

    • Install a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare Mobile Phase A: 0.1% formic acid in water.

    • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas the mobile phases.

  • Sample Preparation: Dissolve the sulfone sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30-40 °C.

    • Use a suitable detector (e.g., UV at an appropriate wavelength, or a universal detector like CAD or ELSD if the sulfone lacks a chromophore).

  • Data Analysis: Identify and integrate the peak corresponding to the pure sulfone and any impurity peaks to determine the purity.

Protocol 3: Recrystallization of a Solid Polar Sulfone

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude sulfone in various polar solvents (e.g., ethanol, methanol, isopropanol, acetone, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water) can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Visualizations

experimental_workflow_flash_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Product TLC 1. TLC Solvent Screening (Rf 0.2-0.4) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Wet or Dry) Pack->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure Sulfone Evaporate->PureProduct

Workflow for Flash Column Chromatography Purification.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Peak Tailing Observed Cause1 Secondary Silanol Interactions (RP-HPLC) Start->Cause1 Cause2 Column Overload Start->Cause2 Cause3 Column Degradation (Void, Blockage) Start->Cause3 Cause4 Inappropriate Mobile Phase pH Start->Cause4 Sol1 Use End-capped Column Lower Mobile Phase pH (2-3) Add TEA modifier Cause1->Sol1 Address Silanols Sol2 Dilute Sample Inject Smaller Volume Cause2->Sol2 Reduce Load Sol3 Reverse/Flush Column Use Guard Column Replace Column Cause3->Sol3 Check Hardware Sol4 Adjust pH to be >1.5 units away from pKa Cause4->Sol4 Optimize pH

References

Technical Support Center: Purification of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Based on typical synthetic routes for sulfolane and thiophene derivatives, you may encounter the following impurities:

  • Unreacted Starting Materials: Residual precursors from the initial stages of your synthesis.

  • Alkylation Byproducts: If a malonic ester synthesis route is used, dialkylated species can be a significant byproduct. Isomeric impurities may also be present.

  • Incomplete Oxidation Products: If your synthesis involves an oxidation step from a tetrahydrothiophene precursor, the corresponding sulfoxide is a likely impurity.

  • Side-Reaction Products: At elevated temperatures, decomposition of sulfolene intermediates can lead to the formation of polymeric materials.

  • Residual Reagents and Solvents: Acids, bases, and solvents used throughout the synthesis and workup processes may remain in the crude product.

Q2: My purified product has a lingering odor. What could be the cause?

A2: A garlicky odor is sometimes associated with sulfolane-containing compounds and could indicate the presence of minute quantities of sulfur-containing impurities. Rigorous purification, potentially involving multiple techniques, may be necessary to remove these trace impurities.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Inappropriate solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For polar, acidic compounds like this compound, consider solvents such as water, ethanol, or mixtures like ethanol/water or ethyl acetate/hexane.[2]
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] An excess of solvent will keep more of your product in solution upon cooling, thereby reducing the yield.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Incomplete crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
Problem 2: Product is still impure after a single purification step.
Possible Cause Troubleshooting Step
Presence of multiple impurities with similar properties. A single purification technique may not be sufficient. Consider a multi-step purification strategy. For example, an initial recrystallization to remove bulk impurities could be followed by column chromatography for finer separation.
Co-elution of impurities during chromatography. If using column chromatography and impurities are co-eluting with your product, you may need to adjust the mobile phase polarity. For reverse-phase HPLC, increasing the aqueous component of the mobile phase can help separate polar compounds.[4] Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can also improve the peak shape and separation of acidic analytes.
Overloading the chromatography column. Ensure that the amount of crude material loaded onto the column is appropriate for its size. A general rule of thumb for silica gel chromatography is a stationary phase to sample weight ratio of 20:1 to 100:1.[5]

Experimental Protocols

Recrystallization Protocol

This is a general procedure that should be optimized for your specific needs.

  • Solvent Selection: Test the solubility of your crude product in a small amount of various solvents at both room temperature and boiling point to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture while stirring until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol

This protocol provides a general guideline for purification using silica gel chromatography.

  • Stationary Phase: Silica gel is a common choice for the stationary phase.[5]

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurities. For polar acidic compounds, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid is often a good starting point.

  • Column Packing: The column can be packed using either a dry or wet method. Ensure the packing is uniform to avoid poor separation.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (TLC/HPLC) Recrystallization->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct Purity OK ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Further Purification Needed CheckPurity2 Check Purity (TLC/HPLC) ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct Purity OK CheckPurity2->ColumnChromatography Re-run if needed

Caption: A general workflow for the purification of this compound.

Quantitative Data Summary

Purification MethodTypical Yield (%)Typical Purity (%)
Recrystallization 60 - 90> 98
Column Chromatography 50 - 85> 99
Preparative HPLC 40 - 70> 99.5

Note: Yields are highly dependent on the number of purification cycles and the amount of material lost during transfers.

Troubleshooting Common Impurities

ImpurityTroubleshooting cluster_impurities Common Impurities cluster_solutions Recommended Purification StartingMaterial Unreacted Starting Material Recrystallization Recrystallization (Good for removing bulk impurities) StartingMaterial->Recrystallization Dialkylated Dialkylated Byproduct Column Column Chromatography (Good for separating closely related compounds) Dialkylated->Column Sulfoxide Partially Oxidized (Sulfoxide) Sulfoxide->Column Polymer Polymeric Byproducts Polymer->Recrystallization Often insoluble and removed by hot filtration HPLC Preparative HPLC (For high purity separation) Column->HPLC For highest purity

Caption: A logical diagram illustrating common impurities and suggested purification methods.

References

Stability issues of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

This guide provides technical information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound. Given the limited publicly available stability data for this specific molecule, the information is based on the general chemical properties of the sulfolane and carboxylic acid functional groups, combined with standard pharmaceutical industry practices for stability testing.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: The core sulfolane (tetrahydrothiophene-1,1-dioxide) ring is known to be chemically and thermally stable.[4][5] However, the presence of the acetic acid functional group introduces potential pH-dependent instabilities. The molecule is expected to be most stable in neutral to mildly acidic aqueous solutions (pH 3-7).[6] Under strongly acidic or basic conditions, or at elevated temperatures, degradation may occur.[6][7][8] The presence of oxygen can also accelerate the degradation of sulfolane-based compounds, particularly at high temperatures.[3]

Q2: What are the likely degradation pathways for this compound?

A2: While specific pathways for this molecule are not publicly documented, based on its structure, potential degradation routes include:

  • Base-Catalyzed Hydrolysis: Under strong alkaline conditions, cleavage of bonds or ring opening could occur.[7]

  • Acid-Catalyzed Reactions: In strong acids, particularly at high temperatures, hydrolysis of the side chain or other rearrangements are possible.[7]

  • Oxidative Degradation: The presence of oxidizing agents could potentially lead to the formation of various oxidized species.[7]

  • Thermal Decomposition: At temperatures exceeding 200°C, sulfolane itself can begin to decompose, forming sulfur dioxide and polymeric materials.[3][4]

Q3: My solution of the compound has turned yellow/brown. What does this signify?

A3: Discoloration often indicates chemical degradation. This could be due to the formation of polymeric byproducts or chromophoric degradation products.[3] This is a common outcome during forced degradation studies under harsh conditions (e.g., high heat, extreme pH). It is crucial to stop using the solution and investigate the cause. Use the troubleshooting guide below to identify the potential stress factor.

Q4: What are the recommended solvents and storage conditions for stock solutions?

A4: For short-term storage, solutions prepared in high-purity water or common buffers (e.g., phosphate, citrate) within a pH range of 4-7 are recommended. For long-term storage, it is advisable to store the compound as a solid at ≤ -20°C, protected from light and moisture. If a stock solution is required, prepare it in an appropriate organic solvent like DMSO or ethanol, aliquot it into single-use vials, and store at ≤ -20°C to minimize freeze-thaw cycles. Due to its high water solubility, direct aqueous injections are often feasible for analysis.[9][10]

Q5: How can I monitor the stability of this compound in my experiments?

A5: The most common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[6] Gas chromatography (GC) with various detectors (FID, MS) has also been widely used for the analysis of sulfolane and related compounds.[9][10][11][12] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide: Solution Instability

Use this guide to diagnose and resolve common stability issues encountered during experiments.

Problem: Observed precipitation, discoloration, or loss of potency in solution.

G A Instability Observed (Precipitation, Color Change, Loss of Potency) B Check Solution pH A->B Start Here C Is pH < 3 or > 8? B->C D Adjust pH to 4-7 range using appropriate buffer. C->D Yes E Check Storage Temperature C->E No F Was solution exposed to high temp (>40°C)? E->F G Store at 2-8°C (short-term) or ≤ -20°C (long-term). Avoid heat sources. F->G Yes H Check for Contaminants F->H No I Was solution exposed to oxidizing agents or metals? H->I J Use high-purity solvents. Avoid reactive materials. Consider using chelators (e.g., EDTA). I->J Yes K Check Solution Age & Freeze-Thaw Cycles I->K No L Prepare fresh solutions. Aliquot stock solutions to minimize freeze-thaw. K->L G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (HCl, 60°C) A->B C Base Hydrolysis (NaOH, 60°C) A->C D Oxidation (H₂O₂, RT) A->D E Thermal (Aqueous, 80°C) A->E F Control (4°C) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/ Prepare for Injection G->H I Analyze by HPLC-UV H->I J Evaluate Data: Identify Degradants, Calculate % Loss I->J

References

Technical Support Center: Optimizing Catalyst Selection for Tetrahydrothiophene Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the catalytic oxidation of tetrahydrothiophene (THT) to tetrahydrothiophene-1,1-dioxide (sulfolane).

FAQ 1: Catalyst Selection & Reaction Pathway
Q1: What is the general reaction pathway for tetrahydrothiophene (THT) oxidation?

The oxidation of tetrahydrothiophene (THT) to sulfolane is a sequential, two-step process. First, THT is oxidized to an intermediate, tetrahydrothiophene-1-oxide (a sulfoxide). A second oxidation step converts the sulfoxide to the final product, tetrahydrothiophene-1,1-dioxide, also known as sulfolane (a sulfone).[1] Controlling the reaction conditions is crucial to selectively obtain either the sulfoxide or the fully oxidized sulfone.

THT_Oxidation_Pathway THT Tetrahydrothiophene (THT) Sulfoxide Tetrahydrothiophene-1-oxide (Intermediate Sulfoxide) THT->Sulfoxide + [O] Sulfone Sulfolane (Final Sulfone) Sulfoxide->Sulfone + [O]

Caption: Reaction pathway for the oxidation of THT to Sulfolane.[1]
Q2: What are the common types of catalysts used for THT oxidation with hydrogen peroxide (H₂O₂)?

Hydrogen peroxide (H₂O₂) is a preferred "green" oxidant for THT oxidation due to its primary byproduct being water.[2] A variety of heterogeneous and homogeneous catalysts have been developed to activate H₂O₂ and improve reaction efficiency and selectivity. Common classes include:

  • Metal-Containing Zeolites and Silicates: Materials like Titanium Silicalite-1 (TS-1) and Ti-Beta zeolites are effective heterogeneous catalysts that facilitate the reaction under mild conditions.[2][3]

  • Polyoxometalates (POMs): These metal-oxygen cluster compounds, such as phosphotungstic acid, can be used as highly efficient homogeneous or supported heterogeneous catalysts.[4][5]

  • Metal Oxides and Carbides: Simple and mixed metal oxides (e.g., V₂O₅, MoOₓ) and carbides (e.g., Niobium carbide, Tantalum carbide) have shown high efficiency, particularly for driving the reaction to the sulfone.[5][6]

  • Rhenium-Based Catalysts: Methyltrioxorhenium(VII) (MTO) is a highly active homogeneous catalyst that effectively promotes oxidation of thiophenic compounds with H₂O₂.[7][8]

Q3: How do different catalysts compare in terms of performance for sulfide oxidation?

The choice of catalyst directly impacts the reaction's selectivity (sulfoxide vs. sulfone), yield, and required conditions. The following table summarizes the performance of various catalytic systems for the oxidation of sulfides, providing a comparative overview.

Catalyst SystemOxidantTarget ProductKey Performance CharacteristicsReference
Niobium Carbide (NbC)30% H₂O₂SulfoneEfficiently affords sulfones; catalyst is recoverable and reusable.[6]
Tantalum Carbide (TaC)30% H₂O₂SulfoxideProvides high yields of sulfoxides; catalyst is recoverable and reusable.[6][9]
Methyltrioxorhenium(VII)H₂O₂SulfoneComplete oxidation to sulfone occurs readily through the sulfoxide intermediate.[7]
Ti-Beta ZeoliteH₂O₂Sulfone/SulfateEffective for oxidizing thiophenic compounds, can lead to ring opening (sulfate formation).[3]
Polyoxometalates (POMs)H₂O₂Sulfoxide/SulfoneHighly active and can be tuned for selectivity. Can be immobilized on supports.[4][5]
Silica-Based Tungstate30% H₂O₂Sulfoxide/SulfoneRecyclable catalyst for selective oxidation at room temperature.[6]
FAQ 2: Experimental Protocol & Workflow
Q4: What is a general experimental protocol for the catalytic oxidation of THT to sulfolane?

This protocol describes a typical lab-scale procedure for the synthesis of sulfolane using a heterogeneous catalyst and hydrogen peroxide.

Materials & Reagents:

  • Tetrahydrothiophene (THT)[1]

  • Hydrogen Peroxide (30% aqueous solution)[1]

  • Heterogeneous Catalyst (e.g., Ti-Beta, POM on silica)

  • Solvent (e.g., Acetonitrile, Methanol, or Acetic Acid)[1][3]

  • Extraction Solvent (e.g., Dichloromethane)[1]

  • Sodium Bicarbonate (Saturated solution) for neutralization[1]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate for drying[1]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add THT, the chosen solvent, and the catalyst.[1]

  • Reagent Addition: Begin stirring the mixture. Slowly add the 30% hydrogen peroxide solution dropwise. The reaction can be exothermic, so an ice bath may be necessary to maintain the desired temperature (e.g., below 25°C for initial sulfoxide formation or higher for direct sulfone synthesis).[1][10]

  • Reaction: Heat the mixture to the target temperature (e.g., 60-100°C) and allow it to stir for several hours. The optimal time and temperature will depend on the catalyst and desired product.[1][11]

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material or intermediate is consumed.[1][12]

  • Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. If using a heterogeneous catalyst, separate it by filtration. The catalyst can often be washed, dried, and reused.[1]

  • Work-up: Transfer the filtrate to a separatory funnel. If an acidic solvent like acetic acid was used, carefully neutralize it by adding a saturated solution of sodium bicarbonate until effervescence stops.[1]

  • Extraction & Purification: Extract the aqueous phase multiple times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1] Remove the solvent using a rotary evaporator to yield the crude product, which can be further purified by vacuum distillation.[1]

Q5: Can you provide a visual workflow for this experiment?

The following diagram illustrates the general experimental workflow from setup to final product purification.

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) AddReagents 2. Add THT, Solvent, Catalyst Setup->AddReagents AddOxidant 3. Add H₂O₂ Dropwise (Control Temperature) AddReagents->AddOxidant Heat 4. Heat to Target Temperature AddOxidant->Heat Monitor 5. Monitor Progress (TLC/GC) Heat->Monitor Cool 6. Cool Reaction Monitor->Cool Filter 7. Filter Catalyst (Heterogeneous) Cool->Filter Neutralize 8. Neutralize (if needed) Filter->Neutralize Extract 9. Extract with Solvent Neutralize->Extract Dry 10. Dry Organic Layer Extract->Dry Evaporate 11. Evaporate Solvent Dry->Evaporate Purify 12. Purify Product (e.g., Distillation) Evaporate->Purify

Caption: General workflow for the catalytic oxidation of THT.[1]
FAQ 3: Troubleshooting Common Issues

Q6: My reaction has a low conversion rate, with a lot of unreacted THT. What are the possible causes and solutions?

Low or no conversion is a common issue that can often be resolved by systematically checking reagents and conditions.[10]

  • Inactive Oxidant: Hydrogen peroxide solutions can degrade over time. Use a fresh bottle or titrate the existing solution to confirm its concentration.[10]

  • Insufficient Oxidant: For complete conversion to the sulfone, at least two molar equivalents of H₂O₂ are required. Using a slight excess (e.g., 2.2-2.5 equivalents) can be beneficial.[10]

  • Low Reaction Temperature: The activation energy for the oxidation may not be met. Gradually increase the reaction temperature while monitoring the reaction progress.[10]

  • Catalyst Inactivity: The catalyst may be poisoned or improperly activated. Ensure the catalyst is fresh and handled correctly. For heterogeneous catalysts, ensure vigorous stirring to overcome mass transfer limitations.[10]

Q7: I'm getting the intermediate sulfoxide, but the reaction won't proceed to the desired sulfone. How can I fix this?

Isolating the sulfoxide is a clear indication that the second oxidation step is kinetically less favorable under the current conditions.[7]

  • Insufficient Oxidant or Time: The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation.[10] Increase the amount of H₂O₂ to at least two equivalents and prolong the reaction time, monitoring via TLC or GC until the sulfoxide is consumed.[10]

  • Suboptimal Temperature: Higher temperatures are often required to drive the reaction to the sulfone.[1] Increasing the reaction temperature to 70-100°C can promote the second oxidation step.[1]

  • Choice of Catalyst/Solvent: Some catalysts and solvents favor sulfoxide formation.[10] Switching to a catalytic system known to favor sulfone formation (e.g., Niobium carbide, Tungsten-based catalysts) or using acetic acid as a solvent can promote full oxidation.[6][10]

Q8: My catalyst seems to have lost activity after one or two runs. What causes catalyst deactivation and how can I prevent it?

Catalyst deactivation can occur through several mechanisms, reducing the efficiency of the process.

  • Poisoning: Active sites can be blocked by strongly adsorbed species. While THT itself is a sulfur compound, other impurities can act as poisons.[13] Ensure high purity of starting materials.

  • Coke Deposition: At higher temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking pores and active sites.[14]

  • Leaching: The active metal component of a supported catalyst may dissolve into the reaction medium, leading to a loss of active sites.[15] This can sometimes be mitigated by ensuring strong interaction between the metal and the support.

  • Structural Changes: The catalyst structure may change under reaction conditions (sintering), leading to a loss of surface area and activity.[14] To prevent deactivation, operate at the lowest effective temperature, ensure pure reagents, and follow established protocols for catalyst regeneration, which may involve calcination to burn off coke.

Q9: How can I troubleshoot these common issues systematically?

The following decision tree provides a logical workflow for diagnosing and solving common problems during THT oxidation experiments.

Troubleshooting Start Reaction Outcome? LowConv Low Conversion? Start->LowConv Analyze Product CheckOxidant Check H₂O₂ Age & Concentration LowConv->CheckOxidant Yes SulfoxideOnly Stalled at Sulfoxide? LowConv->SulfoxideOnly No CheckStoich Verify Stoichiometry (>2 equiv for sulfone) CheckOxidant->CheckStoich IncreaseTemp Increase Temperature & Stirring Rate CheckStoich->IncreaseTemp CheckCatalyst Check Catalyst Activity (Use Fresh Sample) IncreaseTemp->CheckCatalyst Success Problem Solved CheckCatalyst->Success IncreaseTimeTemp Increase Reaction Time & Temperature SulfoxideOnly->IncreaseTimeTemp Yes LowYield Low Yield / Impure? SulfoxideOnly->LowYield No IncreaseOxidant Increase H₂O₂ Amount (>2 equiv) IncreaseTimeTemp->IncreaseOxidant ChangeCatalyst Switch to Sulfone-Favoring Catalyst/Solvent IncreaseOxidant->ChangeCatalyst ChangeCatalyst->Success CheckSideReactions Analyze for Byproducts (GC-MS) LowYield->CheckSideReactions Yes LowYield->Success No OptimizeConditions Optimize Temp/Time to Minimize Degradation CheckSideReactions->OptimizeConditions ImproveWorkup Improve Workup/ Purification Protocol OptimizeConditions->ImproveWorkup ImproveWorkup->Success

Caption: Troubleshooting decision tree for THT oxidation.[10][12]
Safety Information

  • Tetrahydrothiophene (THT): THT is a volatile, flammable liquid with an intensely unpleasant odor. It is an irritant. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent that can cause severe skin and eye irritation or burns. Avoid contact with combustible materials.[1]

  • General: The oxidation reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfolane Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfolane alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address common issues encountered during laboratory-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion rates in sulfolane alkylation reactions?

A1: Low conversion rates in sulfolane alkylation can typically be attributed to one or more of the following factors:

  • Catalyst Deactivation: The catalyst, whether a solid acid or a Lewis acid, can lose its activity due to coking (formation of heavy hydrocarbon deposits), poisoning by impurities, or structural changes.[1][2]

  • Impure Reactants or Solvent: The presence of water, oxygen, or other reactive impurities in the sulfolane, alkylating agent, or substrate can lead to side reactions and catalyst deactivation.[3][4]

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, and reactant molar ratios are critical parameters that significantly influence the reaction rate and equilibrium.[5]

  • Side Reactions: Undesired parallel or consecutive reactions, such as polymerization or multiple alkylations, can consume reactants and reduce the yield of the target product.

  • Insufficient Mixing: In heterogeneous catalysis, poor mixing can lead to mass transfer limitations, preventing the reactants from effectively reaching the catalyst's active sites.

Q2: How can I determine if my catalyst has been deactivated?

A2: Signs of catalyst deactivation include a gradual decrease in conversion rate over time under constant reaction conditions, or a failure to reproduce previously successful results with a reused catalyst. To confirm, you can compare the performance of the suspect catalyst with a fresh batch. Characterization techniques such as Temperature Programmed Desorption (TPD) of a probe molecule (e.g., ammonia) can quantify the loss of acid sites.

Q3: What is the impact of water in my sulfolane solvent?

A3: Water can act as a poison to many acid catalysts, leading to a significant drop in activity. For Lewis acid catalysts, water can lead to hydrolysis and inactivation. In the case of sulfolane itself, the presence of water, especially at elevated temperatures and in the presence of oxygen, can accelerate its degradation to acidic byproducts, which can further interfere with the reaction.[4]

Q4: Can the sulfolane solvent itself degrade, and how would that affect my reaction?

A4: Yes, sulfolane can degrade, particularly at temperatures above 220°C or in the presence of oxygen and chlorides.[4][6] This degradation can produce acidic byproducts like sulfur dioxide.[7] These acidic impurities can alter the catalytic environment and potentially lead to unwanted side reactions, thereby reducing the conversion to the desired product.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving low conversion rates in your sulfolane alkylation experiments.

Issue 1: Consistently Low or No Product Yield

If your reaction is yielding little to no product, a systematic check of your reagents, catalyst, and setup is necessary.

Troubleshooting Workflow

start Low Conversion Observed check_reagents Verify Reactant & Solvent Purity start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK sub_reagents Purify/replace reagents and solvent. check_reagents->sub_reagents check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Use fresh or regenerated catalyst. check_catalyst->sub_catalyst analyze_products Analyze Crude Reaction Mixture check_conditions->analyze_products Conditions OK sub_conditions Optimize temperature, pressure, and molar ratios. check_conditions->sub_conditions re_run Re-run Experiment with Pure Reagents & Active Catalyst analyze_products->re_run sub_reagents->re_run sub_catalyst->re_run sub_conditions->re_run

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Steps:

  • Verify Reactant and Solvent Purity:

    • Question: Are my starting materials and sulfolane solvent of sufficient purity?

    • Action: Analyze your reactants and solvent for impurities, particularly water and oxygen. Use analytical techniques like Karl Fischer titration for water content and ensure solvents are deoxygenated.

    • Protocol: See Experimental Protocol 1: Purification of Sulfolane.

  • Assess Catalyst Activity:

    • Question: Is my catalyst active?

    • Action: If using a solid acid catalyst, ensure it has been properly activated and stored. For Lewis acids, use a freshly opened bottle or a previously unopened ampule.

    • Protocol: See Experimental Protocol 3: Catalyst Activation and Regeneration.

  • Review Reaction Conditions:

    • Question: Are my reaction conditions optimal?

    • Action: Consult the literature for the specific type of alkylation you are performing. Temperature and reactant stoichiometry are critical.

    • Data: See Table 1: Illustrative Impact of Reaction Parameters on Conversion Rate.

  • Analyze Crude Reaction Mixture:

    • Question: Are there any unexpected side products?

    • Action: Use GC-MS or LC-MS to analyze the crude reaction mixture. The presence of side products can provide clues about what is going wrong.

    • Protocol: See Experimental Protocol 2: GC-MS Analysis of Reaction Mixture.

Issue 2: Conversion Rate Decreases Over Time or with Catalyst Reuse

This is a classic sign of catalyst deactivation.

Possible Deactivation Pathways

deactivation Catalyst Deactivation coking Coking/Fouling deactivation->coking poisoning Poisoning deactivation->poisoning sintering Sintering (Thermal Degradation) deactivation->sintering coking_desc Blockage of active sites by heavy hydrocarbons. coking->coking_desc poisoning_desc Irreversible binding of impurities (e.g., sulfur, water) to active sites. poisoning->poisoning_desc sintering_desc Loss of surface area due to high temperatures. sintering->sintering_desc

Caption: Common pathways for catalyst deactivation in alkylation reactions.

Troubleshooting Steps:

  • Identify the Cause:

    • Coking: Often indicated by a darkening of the catalyst.

    • Poisoning: Suspect if you have impurities in your feed.

    • Sintering: Likely if the reaction has been run at excessively high temperatures.

  • Regenerate the Catalyst:

    • For deactivation by coking, a common method is calcination to burn off the carbonaceous deposits.

    • See Experimental Protocol 3: Catalyst Activation and Regeneration for a general procedure.

Quantitative Data Summary

The following tables provide illustrative data on how various parameters can influence the conversion rate in a typical laboratory-scale sulfolane alkylation. Note that the optimal conditions will vary depending on the specific reactants and catalyst used.

Table 1: Illustrative Impact of Reaction Parameters on Conversion Rate

ParameterValueConversion Rate (%)Observations
Temperature 80 °C45Reaction is slow at lower temperatures.
100 °C75Increased conversion with temperature.
120 °C92Approaching optimal temperature.
140 °C85Decreased conversion may indicate side reactions or catalyst degradation.
Molar Ratio (Alkene:Aromatic) 1:160Potential for polymerization of the alkene.
1:385Excess aromatic substrate favors the desired reaction.
1:595High excess of aromatic further improves conversion.
Catalyst Loading (wt%) 1%30Reaction is likely limited by the number of active sites.
5%80Significant improvement in conversion.
10%93Conversion rate begins to plateau.

Table 2: Illustrative Effect of Impurities on Conversion Rate

ImpurityConcentrationConversion Rate (%)Plausible Reason
Water < 50 ppm92Minimal impact at low concentrations.
500 ppm65Catalyst poisoning and potential for side reactions.
2000 ppm30Severe catalyst deactivation.
Oxygen < 10 ppm91Minimal impact.
100 ppm70Can lead to sulfolane degradation and formation of inhibitory byproducts.[4]

Experimental Protocols

Experimental Protocol 1: Purification of Sulfolane

This protocol describes a method for removing water and acidic impurities from sulfolane.

  • Drying:

    • Add anhydrous magnesium sulfate or calcium hydride to the sulfolane.

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.

    • Filter the mixture under inert atmosphere to remove the drying agent.

  • Vacuum Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Heat the dried sulfolane under reduced pressure.

    • Collect the fraction boiling at the correct temperature and pressure for pure sulfolane (b.p. 285 °C at atmospheric pressure).

    • Store the purified sulfolane over activated 4Å molecular sieves under an inert atmosphere.

Experimental Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the quantitative analysis of a sulfolane alkylation reaction mixture.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., dichloromethane) and an internal standard (e.g., dodecane).

    • Vortex the mixture and then filter it through a small plug of silica gel to remove the catalyst.

  • GC-MS Conditions (Illustrative):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range 40-500 m/z.

  • Quantification:

    • Create a calibration curve for each reactant and expected product using the internal standard.

    • Calculate the concentration of each component in the reaction sample based on the calibration curves.

Experimental Protocol 3: Catalyst Activation and Regeneration (for Solid Acid Catalysts)

This protocol outlines a general procedure for activating a fresh solid acid catalyst and regenerating a catalyst deactivated by coking.

  • Activation (for fresh catalyst):

    • Place the catalyst in a tube furnace.

    • Heat the catalyst under a flow of dry nitrogen or air to a temperature specified by the manufacturer (typically 300-500 °C) for several hours to remove adsorbed water and other volatile impurities.

    • Cool the catalyst to the reaction temperature under a flow of inert gas.

  • Regeneration (for coked catalyst):

    • After the reaction, flush the reactor with an inert gas to remove any remaining reactants.

    • Slowly introduce a dilute stream of air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂) into the reactor at a moderate temperature (e.g., 200-300 °C) to initiate the combustion of the coke.

    • Carefully increase the temperature to the target calcination temperature (typically 400-550 °C) and hold for several hours until the coke is completely removed. Caution: The combustion of coke is exothermic and can lead to temperature runaway if not controlled carefully.

    • Cool the catalyst under an inert atmosphere. The regenerated catalyst may require re-activation as described above.

References

Technical Support Center: Refining Workup Procedures for Sulfolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedures for sulfolane-related syntheses, with a particular focus on the removal of acidic impurities.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of sulfolane and its derivatives.

Problem 1: Product is Contaminated with Acidic Impurities (e.g., Acetic Acid)

Symptom Possible Cause Recommended Solution
Low pH of the crude product solution.Incomplete neutralization of acidic catalysts or byproducts.Perform a wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Monitor the pH of the aqueous layer to ensure complete neutralization.
Presence of a sharp peak corresponding to acetic acid in NMR or a broad peak in IR spectroscopy.Residual acetic acid used as a reactant or solvent, or acidic degradation of sulfolane.[1]1. Aqueous Wash: Wash the organic layer multiple times with deionized water to remove the bulk of the acetic acid.[2] 2. Base Wash: Follow with a saturated sodium bicarbonate wash to remove residual acid.[2] 3. Brine Wash: A final wash with brine (saturated NaCl solution) will help to remove excess water from the organic layer before drying.[2]
Product oil/solid is dark in color.Degradation of sulfolane, potentially accelerated by acidic conditions and high temperatures.[3][4]1. Activated Carbon Treatment: Stir the crude product in a suitable solvent with activated carbon, followed by filtration through celite. 2. Column Chromatography: Purify the product using silica gel column chromatography.[5] 3. Ion Exchange Resin: For larger scale purification of sulfolane itself, passing the solution through an anion exchange resin can remove acidic impurities.[1]

Problem 2: Poor Separation During Aqueous Extraction

Symptom Possible Cause Recommended Solution
Formation of an emulsion (a stable layer between the organic and aqueous phases).High concentration of surfactants or polar impurities. The high polarity of sulfolane can also contribute to miscibility with water.[6]1. Add Brine: Add a small amount of saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Centrifugation: For small-scale emulsions, centrifugation can be an effective method to separate the layers. 3. Filtration: Pass the emulsified mixture through a pad of celite or glass wool.
The desired product is partially partitioning into the aqueous layer.The product has significant water solubility, which can be enhanced by the presence of sulfolane.1. Back-Extraction: Extract the aqueous layer multiple times with a fresh portion of the organic solvent to recover the dissolved product. 2. Salting Out: Add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer to decrease the solubility of the organic product.

Problem 3: Product Fails to Crystallize or Solidify

Symptom Possible Cause Recommended Solution
The purified product remains an oil or a viscous liquid.Presence of residual solvent or impurities that inhibit crystallization. Sulfolane itself has a relatively low melting point (around 27-28 °C) and can act as a plasticizer.[7]1. High-Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum, possibly with gentle heating. 2. Recrystallization from a Different Solvent System: Experiment with different solvents or solvent mixtures to find one that promotes crystallization. 3. Trituration: Add a non-solvent in which the product is insoluble but the impurities are soluble. Stir or sonicate the mixture to induce precipitation of the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic byproducts in sulfolane synthesis and how do they form?

A1: Sulfolane can degrade under certain conditions, especially at elevated temperatures and in the presence of oxygen, to form acidic byproducts.[1][3] While specific "sulfolane acetic acid" is not a commonly reported degradation product, the general acidic materials can include sulfurous and sulfuric acids from the decomposition of the sulfone group.[3] If acetic acid is used as a solvent or is present from a previous step, it will persist as an impurity.

Q2: What is the best method to remove residual sulfolane solvent from my final product?

A2: Sulfolane has a high boiling point (285 °C), making its removal by simple evaporation challenging.[8]

  • Aqueous Extraction: If your product is not water-soluble, you can perform multiple extractions with water to remove the water-miscible sulfolane.

  • Vacuum Distillation: If your product is thermally stable, short-path distillation under high vacuum can be effective.

  • Column Chromatography: Passing the crude product through a silica gel column will separate the less polar product from the highly polar sulfolane.

Q3: My sulfolane has turned yellow/brown. Can it still be used?

A3: The discoloration of sulfolane is often an indication of degradation and the presence of impurities.[4] These impurities can be acidic and may interfere with subsequent reactions. For sensitive applications, it is recommended to purify the sulfolane before use. This can be achieved by vacuum distillation or by passing it through a column of activated carbon and/or an anion exchange resin.

Experimental Protocols

Protocol 1: General Aqueous Workup for Neutralization and Removal of Acidic Impurities

  • Transfer the reaction mixture to a separatory funnel.

  • If an organic solvent was used in the reaction, add it to the separatory funnel. If the reaction was run neat in sulfolane, add a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently to release any CO₂ gas that may form.

  • Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). If it is still acidic, repeat the bicarbonate wash.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the crude product.

Visualizations

experimental_workflow reaction_mixture Reaction Mixture in Sulfolane extraction Liquid-Liquid Extraction (Organic Solvent + Water) reaction_mixture->extraction neutralization Neutralization Wash (Saturated NaHCO₃) extraction->neutralization Organic Layer brine_wash Brine Wash (Saturated NaCl) neutralization->brine_wash drying Drying (Anhydrous Na₂SO₄) brine_wash->drying filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_product Crude Product evaporation->crude_product purification Further Purification (e.g., Column Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: Standard experimental workflow for the workup of a sulfolane-based reaction.

troubleshooting_logic start Acidic Impurity Detected? wash_h2o Wash with Water start->wash_h2o Yes wash_bicarb Wash with Sat. NaHCO₃ wash_h2o->wash_bicarb check_ph pH Neutral? wash_bicarb->check_ph product_ok Proceed to Drying check_ph->product_ok Yes product_not_ok Repeat Bicarb Wash check_ph->product_not_ok No product_not_ok->wash_bicarb

Caption: Decision-making process for removing acidic impurities during workup.

References

Addressing solubility problems of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.

Troubleshooting Guides & FAQs

Q1: I am having difficulty dissolving this compound in aqueous solutions for my experiments. What are the initial steps I should take?

A1: The structure of this compound contains a carboxylic acid group, which suggests that its aqueous solubility will be highly dependent on the pH of the solution. The sulfone group is polar and can participate in hydrogen bonding, but the overall molecule may still have limited aqueous solubility at neutral pH.

Initial Troubleshooting Steps:

  • pH Adjustment: The primary approach should be to increase the pH of your aqueous solution. As a carboxylic acid, the compound will be deprotonated to its more soluble carboxylate salt form in basic conditions.[1][2][3] Start by preparing your solution and then gradually adding a base (e.g., 1M NaOH) dropwise while monitoring the pH and observing for dissolution. A pH above the compound's pKa (typically around 4-5 for a carboxylic acid) will significantly increase solubility.

  • Heating: For many compounds, solubility increases with temperature.[4][5][6] Gentle heating of the solution (e.g., to 40-50°C) with stirring can aid in dissolution. However, be cautious about potential degradation of the compound at elevated temperatures and always check for recrystallization upon cooling to your experimental temperature.

  • Co-solvents: If pH adjustment is not suitable for your experimental system, consider the use of co-solvents. These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[7][8][9]

Q2: Which co-solvents are recommended for this compound, and at what concentrations?

A2: Common co-solvents used in pharmaceutical and research settings are generally well-tolerated in many experimental systems.[7][9] The choice and concentration will depend on the specific requirements of your assay.

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%A powerful and widely used solvent. Be aware of potential effects on cell-based assays at higher concentrations.
Ethanol5-20%A less aggressive solvent than DMSO and often well-tolerated in biological systems.
Polyethylene Glycol 400 (PEG 400)10-30%A non-volatile and generally low-toxicity co-solvent.
Propylene Glycol10-30%Similar to PEG 400, it is a common excipient in pharmaceutical formulations.

Illustrative Example of Co-solvent Effect on Solubility:

Co-solvent System (in Water)Illustrative Solubility (mg/mL)
None (Water only, pH 7)< 0.1
10% DMSO1.5
20% Ethanol0.8
20% PEG 4001.2

Note: The values in the table above are for illustrative purposes to demonstrate the potential effect of co-solvents and are not based on experimental data for this specific compound.

Q3: My experiment requires a near-neutral pH. How can I improve solubility without significantly altering the pH?

A3: If maintaining a near-neutral pH is critical, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility or dissolution rate of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[10][11][12] Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[10]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[13][14][15] When the solid dispersion is introduced into an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility.[13][14] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[8]

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can be used to increase solubility through the formation of micelles. This is a common technique, especially for "grease-ball" type molecules with high lipophilicity.[16] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used in biological research due to their relatively low toxicity. The concentration should be kept above the critical micelle concentration (CMC) to ensure micelle formation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Preparation of Stock Solution: Weigh out a known amount of this compound.

  • Initial Suspension: Add a portion of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to the solid compound to create a slurry.

  • pH Titration: While stirring vigorously, add a dilute solution of a suitable base (e.g., 1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the compound fully dissolves.

  • Final Volume Adjustment: Once the compound is dissolved, add the remaining buffer to reach the final desired concentration and volume.

  • Final pH Check: Check and record the final pH of the solution.

Protocol 2: Preparation of a Solution Using Co-solvents

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the compound in the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution. Gentle warming or sonication can be used to aid dissolution.

  • Dilution: While vortexing or stirring the aqueous buffer, slowly add the concentrated stock solution dropwise to the buffer to achieve the final desired concentration.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, a higher percentage of co-solvent may be needed, or an alternative method should be considered.

Protocol 3: Formulation of a Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film on the wall of the flask.

  • Drying: Further dry the film under a high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the solid dispersion from the flask. The resulting powder can then be used for dissolution studies or incorporated into other formulations.

Visualizations

G cluster_workflow Solubility Troubleshooting Workflow start Solubility Issue Identified ph_adjust Attempt pH Adjustment (Increase pH) start->ph_adjust co_solvent Use Co-solvents (e.g., DMSO, Ethanol) ph_adjust->co_solvent Fails or Not Applicable success Solubility Achieved ph_adjust->success Successful advanced Advanced Techniques (Cyclodextrins, Solid Dispersions) co_solvent->advanced Fails co_solvent->success Successful advanced->success Successful fail Consult Further advanced->fail Fails

Caption: A general workflow for addressing solubility issues.

G cluster_ph Mechanism of pH-Dependent Solubility compound_acid R-COOH (Insoluble Acid Form) equilibrium compound_acid->equilibrium compound_base R-COO⁻ + H⁺ (Soluble Carboxylate Form) equilibrium->compound_base increase_ph Increase pH (Add OH⁻) Removes H⁺ increase_ph->equilibrium Shifts Equilibrium Right

Caption: pH effect on the solubility of a carboxylic acid.

G cluster_dispersion Concept of Solid Dispersion drug Drug Molecule dispersion Solid Dispersion (Molecular Level) drug->dispersion carrier Carrier Matrix carrier->dispersion dissolution Rapid Dissolution in Water dispersion->dissolution

Caption: Simplified diagram of a solid dispersion.

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis for confirming the structure of synthesized 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents a plausible synthetic pathway and predicted spectroscopic data. This predicted data is then compared with established experimental data for structurally related alternative compounds, offering a valuable resource for researchers in drug development and organic synthesis.

Proposed Synthesis and Structural Elucidation Workflow

The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. The subsequent structural confirmation relies on a standard workflow employing various analytical techniques.

A plausible synthetic route would involve the alkylation of a suitable thiophene precursor followed by oxidation of the sulfur atom to a sulfone and subsequent hydrogenation of the thiophene ring. The final step would be the hydrolysis of an ester to yield the desired carboxylic acid.

cluster_synthesis Proposed Synthesis thiophene Thiophene alkylation Alkylation (e.g., with ethyl chloroacetate) thiophene->alkylation thiophene_acetic_ester Ethyl 2-(thiophen-3-yl)acetate alkylation->thiophene_acetic_ester oxidation Oxidation (e.g., with m-CPBA) thiophene_acetic_ester->oxidation sulfone_ester Ethyl 2-(1,1-dioxidothiophen-3-yl)acetate oxidation->sulfone_ester hydrogenation Hydrogenation (e.g., H2, Pd/C) sulfone_ester->hydrogenation tetrahydro_ester Ethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetate hydrogenation->tetrahydro_ester hydrolysis Hydrolysis (e.g., LiOH) tetrahydro_ester->hydrolysis target_compound This compound hydrolysis->target_compound

A plausible synthetic workflow for the target compound.

Once the target compound is synthesized, a systematic workflow is essential to confirm its molecular structure unequivocally. This process involves a combination of spectroscopic techniques to probe different aspects of the molecule's constitution.

cluster_workflow Structural Confirmation Workflow synthesis Synthesized Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition synthesis->ms nmr NMR Spectroscopy - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) synthesis->nmr ir Infrared (IR) Spectroscopy - Functional Groups synthesis->ir data_analysis Data Analysis and Structure Elucidation ms->data_analysis nmr->data_analysis ir->data_analysis confirmation Structure Confirmed data_analysis->confirmation

General workflow for structural confirmation.

Comparative Spectroscopic Data

The structural confirmation of the target compound relies heavily on the interpretation of its spectroscopic data. Below is a comparison of the predicted data for this compound against the experimental data of two alternative thiophene derivatives.

Spectroscopic Data This compound (Predicted) Thiophene-2-acetic acid (Experimental) 2-(4-Benzoylphenyl)thiophen-2-yl)acetic Acid (Experimental)[1]
¹H NMR (δ, ppm) ~3.0-3.5 (m, 2H, CH₂-SO₂), ~2.8-3.2 (m, 1H, CH-CH₂COOH), ~2.5-2.8 (m, 2H, CH₂-COOH), ~2.2-2.6 (m, 2H, CH₂)7.27 (dd, 1H), 6.98 (m, 2H), 3.93 (s, 2H)7.85–7.78 (m, 6H), 7.74–7.72 (m, 1H), 7.67 (t, 1H), 7.56 (t, 2H), 7.43 (s, 1H), 3.96 (s, 2H)
¹³C NMR (δ, ppm) ~175 (C=O), ~55 (CH₂-SO₂), ~50 (CH₂-SO₂), ~40 (CH-CH₂COOH), ~35 (CH₂-COOH), ~30 (CH₂)~172 (C=O), ~138 (C), ~127 (CH), ~126 (CH), ~125 (CH), ~35 (CH₂)196.6, 171.2, 140.4, 139.9, 137.7, 136.9, 135.6, 132.3, 130.5 (2C), 129.5 (2C), 128.1 (2C), 125.7, 125.6 (2C), 121.7, 34.5
Mass (m/z) Expected [M-H]⁻ at 177.01[M-H]⁻ at 141.00[M-H]⁻ at 321.07

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is commonly used.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard.[2]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the elemental composition and molecular weight of a compound.[3]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The choice of solvent depends on the ionization technique used.

  • Ionization:

    • Electrospray Ionization (ESI): This soft ionization technique is suitable for polar and thermally labile molecules and is commonly used with liquid chromatography (LC-MS).[3] It can be operated in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

    • Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a characteristic fragmentation pattern that can be used for library matching. It is often used with gas chromatography (GC-MS).[3]

  • Mass Analysis:

    • The choice of mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap) will determine the mass accuracy and resolution of the measurement.[4]

    • High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing highly accurate mass measurements.[2]

  • Data Analysis:

    • Analyze the mass spectrum to identify the molecular ion peak.

    • For HRMS data, use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern (for EI or tandem MS) to gain further structural insights.[5]

References

Comparative Guide to Purity Validation of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. For 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, a polar compound containing both sulfone and carboxylic acid moieties, establishing a robust analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its versatility and reliability in separating and quantifying components in a mixture.[1]

This guide provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity validation of this compound. Furthermore, it presents a comparative analysis with Ultra-Performance Liquid Chromatography (UPLC), a modern alternative, to assist researchers in selecting the most appropriate technique for their needs.

Detailed Experimental Protocol: HPLC Method

This protocol describes a reverse-phase HPLC method suitable for the purity assessment of this compound. The method is designed to resolve the main compound from potential process-related impurities or degradation products.

1. Apparatus and Software

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic data acquisition and processing software.

2. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade or higher.

  • Water, HPLC grade or deionized.

  • Formic acid (FA), analytical or LC-MS grade.

  • Reference standard of this compound (purity ≥ 99.5%).

  • Sample of this compound for testing.

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 35 minutes.

4. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

5. Analysis and Calculation

  • Inject the diluent (as a blank), followed by the standard solution (six replicate injections for system suitability) and the sample solution.

  • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity validation process, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (Volumetric Flask) A->B C HPLC System Setup (Install Column, Prime Pump) B->C D Equilibrate System with Mobile Phase C->D E Inject Blank, Standard, & Sample Solutions D->E F Chromatographic Separation & Data Acquisition E->F G Integrate Chromatograms F->G H Calculate System Suitability (from Standard injections) G->H I Calculate Purity (Area Percent) G->I

Caption: Workflow for HPLC Purity Determination.

Comparison with an Alternative: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and operates at much higher pressures than conventional HPLC.[2][3] This results in substantial improvements in speed, resolution, and sensitivity.[2][4]

Key Differences:

  • Speed: UPLC methods are significantly faster, with run times often reduced by a factor of up to nine compared to HPLC methods using 5 µm particle columns.[2][5]

  • Resolution: The smaller particles in UPLC columns lead to narrower peaks and improved separation of closely eluting compounds.[6]

  • Sensitivity: Narrower peaks result in a greater peak height, which enhances the signal-to-noise ratio and improves detection limits.[4][6]

  • Solvent Consumption: Shorter run times and lower flow rates lead to a considerable reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.[4][6]

  • System Pressure: UPLC systems operate at pressures up to 15,000 psi (100 MPa), whereas conventional HPLC systems typically operate below 6,000 psi.[5]

Comparative Data Summary

The table below presents a hypothetical but realistic comparison of performance metrics for the purity analysis of this compound using the described HPLC method versus a developed UPLC equivalent.

ParameterHPLC MethodUPLC MethodAdvantage of UPLC
Column Particle Size 5 µm1.7 µmHigher Efficiency
Run Time 35 minutes5 minutesHigher Throughput
Resolution (Main Peak vs. Impurity) 2.54.0Better Separation
System Backpressure ~1,800 psi~10,000 psi-
Solvent Consumption per Run ~35 mL~4 mLGreener, Lower Cost[4]
Limit of Quantitation (LOQ) 0.05%0.01%Higher Sensitivity[4]

Discussion and Conclusion

Both HPLC and UPLC are powerful techniques for the purity determination of pharmaceutical compounds. The choice between them depends on the specific analytical needs and available resources.[4]

The HPLC method detailed in this guide is robust, reliable, and can be implemented on widely available instrumentation. It is perfectly suitable for routine quality control where high throughput is not the primary concern.

The UPLC method offers significant advantages in speed, sensitivity, and reduced operational cost per sample.[6] For laboratories focused on high-throughput screening, rapid method development, or the detection of trace-level impurities, the initial investment in a UPLC system can be justified by the long-term gains in productivity and data quality.[3]

References

A Comparative Guide to Sulfolane and Other Cyclic Sulfones in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, selectivity, and overall process efficiency. Among the polar aprotic solvents, cyclic sulfones, particularly sulfolane, have carved out a significant niche in both industrial and laboratory settings. This guide provides a comparative analysis of sulfolane against its alkylated derivatives, such as 3-methylsulfolane and 2,4-dimethylsulfolane, offering insights into their respective properties and applications in synthesis.

Physicochemical Properties: A Tabular Comparison

The utility of a solvent is largely dictated by its physical and chemical properties. Sulfolane is known for its high polarity, thermal stability, and miscibility with a wide range of organic compounds and water.[1][2] Its alkylated derivatives, while sharing these fundamental characteristics, exhibit notable differences, particularly in their melting points, which can be a significant practical consideration in a laboratory setting. Below is a summary of key physicochemical properties for sulfolane and its derivatives.

PropertySulfolane (Tetramethylene sulfone)3-Methylsulfolane2,4-Dimethylsulfolane
Molecular Formula C₄H₈O₂S[1]C₅H₁₀O₂S[3][4]C₆H₁₂O₂S
Molecular Weight 120.17 g/mol [1]134.20 g/mol [3][4]148.23 g/mol
Boiling Point 285 °C[1]104 °C / 3 mmHg[3][4]281 °C
Melting Point 27.5 °C[1]0.5 °C[3][4]-3 °C
Density 1.261 g/cm³ (at 25 °C)[1]1.20 g/cm³[3][4]1.136 g/mL (at 25 °C)
Refractive Index n²⁰/D 1.482n²⁰/D 1.4750 to 1.4790[3][4]n²⁰/D 1.473
Dipole Moment 4.7 DNot availableNot available
Dielectric Constant 43.3 (at 30 °C)29.4[4]Not available
Water Solubility Miscible[1]1000 g/L (at 20 °C)[3][4]Limited miscibility

Performance in Synthetic Applications

While direct, quantitative comparisons of these solvents in specific reactions are sparse in the literature, their individual properties and documented uses allow for an informed discussion of their potential performance.

Sulfolane is a well-established solvent in several key areas:

  • Extractive Distillation: Due to its high selectivity for aromatic compounds, sulfolane is widely used in the petrochemical industry to separate aromatics from aliphatic hydrocarbons.[5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The high polarity and aprotic nature of sulfolane make it an excellent medium for SNAr reactions, as it can effectively solvate cations, thereby increasing the reactivity of the nucleophile.[7][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: Although less common than solvents like THF or dioxane, sulfolane's high boiling point can be advantageous for reactions requiring elevated temperatures.[7][9]

  • Reactions Requiring High Thermal and Chemical Stability: Sulfolane is stable to strong acids and bases and has a high decomposition temperature, making it suitable for a range of challenging reaction conditions.[10]

Alkylated Sulfolanes (3-Methylsulfolane and 2,4-Dimethylsulfolane) offer potential advantages over sulfolane in certain contexts:

  • Lower Melting Point: The most significant advantage of 3-methylsulfolane and 2,4-dimethylsulfolane is their lower melting points, remaining liquid at or near room temperature.[3][4] This eliminates the need for heating to melt the solvent, simplifying handling and reaction setup.

  • Modified Solubility Characteristics: The introduction of alkyl groups can alter the solvency properties, potentially offering benefits for specific substrates and reagents. For instance, 2,4-dimethylsulfolane has limited miscibility with water, which could be useful in certain work-up procedures.

  • Alternative for Process Optimization: In industrial applications like extractive distillation, substituted sulfolanes are considered as alternatives to sulfolane, suggesting their potential for fine-tuning separation processes.[11][12][13]

Toxicity and Safety Profile

Toxicity is a critical consideration in solvent selection. While all solvents should be handled with appropriate safety precautions, there are notable differences among the cyclic sulfones.

CompoundLD₅₀ (Oral, Rat)Key Hazards
Sulfolane 1.7 - 2.7 g/kg[2]May harm the unborn child.[7]
3-Methylsulfolane Not availableToxic if swallowed, Causes serious eye irritation, May cause damage to organs through prolonged or repeated exposure.[14][15][16]
2,4-Dimethylsulfolane 140 mg/kg (mouse)Toxic if swallowed.

It is important to note that while sulfolane was previously considered a safer alternative to other dipolar aprotic solvents due to its low skin permeability, recent studies have raised concerns about its reproductive toxicity.[7][10]

Experimental Protocols

While direct comparative studies are limited, the following protocols provide examples of reactions where cyclic sulfones are or could be employed as solvents.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) in Sulfolane

This protocol is a representative procedure for an SNAr reaction, a class of reactions where sulfolane is a known effective solvent.

Reaction: 4-Fluoronitrobenzene with Aniline

  • Materials:

    • 4-Fluoronitrobenzene (1.0 mmol, 141 mg)

    • Aniline (1.2 mmol, 112 mg, 109 µL)

    • Potassium carbonate (1.5 mmol, 207 mg)

    • Sulfolane (5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene, aniline, and potassium carbonate.

    • Add sulfolane to the flask.

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 50 mL of cold water and stir.

    • Collect the precipitated product by vacuum filtration and wash with water.

    • Recrystallize the crude product from ethanol to obtain 4-nitro-N-phenylaniline.

Protocol 2: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling. While this specific example uses a common solvent system, a high-boiling solvent like 3-methylsulfolane could be substituted, particularly for less reactive substrates requiring higher temperatures.

Reaction: 4-Bromoanisole with Phenylboronic Acid

  • Materials:

    • 4-Bromoanisole (1.0 mmol, 187 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

    • Potassium carbonate (2.0 mmol, 276 mg)

    • 3-Methylsulfolane (5 mL)

    • Toluene (5 mL)

  • Procedure:

    • To a Schlenk flask, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add 3-methylsulfolane and toluene via syringe.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield 4-methoxybiphenyl.[17][18]

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and a conceptual decision-making process.

G cluster_0 Synthesis of Dorzolamide Intermediate A 1. (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro- 4H-thieno[2,3-b]thiopyran-4-ol B 2. Reaction with Methanesulfonyl Chloride and Triethylamine in Dichloromethane A->B Step 1 C 3. Formation of Compound II (Mesylate Intermediate) B->C Step 2 D 4. Nucleophilic Substitution with Acetamide in an Organic Solvent C->D Step 3 E 5. Formation of (4S,6S)-4-acetamido-5,6-dihydro- 6-methyl-4H-thieno[2,3-b]thiopyran- 2-sulfonamide-7,7-dioxide D->E Step 4 F 6. Reduction of Acetamido Group (e.g., with Zinc Borohydride) E->F Step 5 G 7. Dorzolamide Intermediate ((4S,6S)-4-(ethylamino)-5,6-dihydro- 6-methyl-4H-thieno[2,3-b]thiopyran- 2-sulfonamide 7,7-dioxide) F->G Step 6

Caption: Synthetic workflow for a key intermediate of Dorzolamide.[19][20][21][22]

G node_r node_r start Solvent Selection for High-Temperature Reaction q1 Is the reaction temperature > 200 °C? start->q1 q2 Is a low melting point required for handling? q1->q2 No node_r1 Sulfolane is a suitable choice due to its high thermal stability. q1->node_r1 Yes node_r2 Consider 3-Methylsulfolane or 2,4-Dimethylsulfolane. q2->node_r2 Yes node_r3 Sulfolane can be used if heating for dissolution is acceptable. q2->node_r3 No

Caption: Decision tree for cyclic sulfone solvent selection.

Conclusion

Sulfolane remains a powerful and versatile solvent for a range of synthetic applications, particularly those requiring high polarity and thermal stability. However, its relatively high melting point and recent concerns regarding its toxicity profile necessitate the consideration of alternatives. Alkylated derivatives such as 3-methylsulfolane and 2,4-dimethylsulfolane offer the significant practical advantage of being liquid at or near room temperature, which can simplify experimental setup and handling. While direct comparative data on their performance in various reactions is still emerging, their similar physicochemical properties suggest they are viable alternatives to sulfolane in many contexts. The choice of which cyclic sulfone to employ will ultimately depend on the specific requirements of the reaction, including temperature, substrate solubility, and safety considerations. For researchers and drug development professionals, the expanded options within the cyclic sulfone family provide greater flexibility in process development and optimization.

References

A Comparative Analysis of the Predicted Biological Activity of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Structural Analogs and Their Reported Biological Activities

The biological activity of thiophene derivatives is well-documented, with many exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The presence of a carboxylic acid group is often crucial for activity, particularly in the context of anti-inflammatory action through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][3][4] The tetrahydrothiophene ring system is also a core structure in various biologically active compounds.

Recent studies on sulfolane-based compounds, which are structurally more similar to the topic compound, have shown promising anti-inflammatory, analgesic, antiprotozoal, and anticancer activities. This suggests that the sulfone group in the tetrahydrothiophene dioxide ring plays a significant role in the molecule's biological profile.

Table 1: Comparison of Biological Activities of Thiophene and Sulfolane Analogs

Compound ClassSpecific AnalogsBiological ActivityKey Findings
Thiophene Acetic Acids Tiaprofenic acidAnti-inflammatoryInhibition of COX enzymes.[2][3]
2-(Thiophen-2-yl)acetic acid derivativesAnti-inflammatory, AnticancerInhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1).
Substituted Thiophenes TinoridineAnti-inflammatoryInhibition of COX enzymes, potent antiperoxidative and radical scavenger activity.[2]
Various tetrasubstituted thiophenesAnti-inflammatory, AnalgesicShowed significant protection in carrageenan-induced paw edema models.[5]
Thiophene carboxamidesAnticancerCytotoxic effects against various cancer cell lines, including breast, liver, and leukemia.[6]
Sulfolane Derivatives Sulfolane-based vicinal amino alcoholsAnti-inflammatory, Analgesic, AntiprotozoalShowed promising biological activity in recent studies.
Sulfolane derivativesAnticancerInduced cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

To evaluate the potential biological activities of 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid and its analogs, several standard in vitro and in vivo assays can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is widely used to screen compounds for potential anticancer activity.[7]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[12][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[14]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[14]

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[15][16]

Protocol:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the test compound at various concentrations.

  • Reaction Initiation: In a reaction buffer containing a heme cofactor, add the enzyme and the test compound. Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[16][17]

  • Incubation: Incubate the reaction mixture for a specific time at 37°C.

  • Quantification of Prostaglandin: Stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or by LC-MS/MS.[15][18]

  • Calculation of Inhibition: Calculate the percentage of COX inhibition by comparing the amount of PGE2 produced in the presence of the test compound to the control (no inhibitor).

Visualizing a Potential Mechanism of Action: Signaling Pathways

Given the prevalence of anti-inflammatory and anticancer activities among thiophene and sulfolane derivatives, a likely mechanism of action could involve the modulation of key signaling pathways such as the NF-κB and COX pathways.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound for its biological activities.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Test Compound (this compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Compound->Cytotoxicity Evaluate on Cancer Cell Lines Antimicrobial Antimicrobial Screening (MIC Determination) Compound->Antimicrobial Test against Bacteria & Fungi Anti_inflammatory Anti-inflammatory Screening (COX/LOX Inhibition) Compound->Anti_inflammatory Assess inhibition of inflammatory enzymes Pathway_Analysis Signaling Pathway Analysis (e.g., NF-kB, Apoptosis) Cytotoxicity->Pathway_Analysis If active Enzyme_Kinetics Enzyme Inhibition Kinetics Anti_inflammatory->Enzyme_Kinetics If active Animal_Model Animal Models of Disease (e.g., Inflammation, Cancer) Pathway_Analysis->Animal_Model Enzyme_Kinetics->Animal_Model Toxicity Toxicology Studies Animal_Model->Toxicity

Caption: Workflow for Biological Activity Screening.

Potential Anti-inflammatory Signaling Pathway

Thiophene derivatives with anti-inflammatory properties often target the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, key mediators of inflammation.

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Housekeeping Functions PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation, Pain, Fever Compound Thiophene/Sulfolane Derivative Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 Pathway.

Potential Anticancer Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death). Thiophene derivatives have been shown to induce apoptosis in cancer cells, potentially through the inhibition of pro-survival signaling pathways like NF-κB.[19][20]

cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) Inactive IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active NF-κB (p50/p65) Active NFkB_inactive->NFkB_active Release Gene_Transcription Gene Transcription NFkB_active->Gene_Transcription Translocates to Nucleus Compound Thiophene/Sulfolane Derivative Compound->IKK Inhibits Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Gene_Transcription->Anti_apoptotic Upregulates

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Comparative Guide to the Validation of Analytical Methods for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two common analytical techniques for the quantitative analysis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid (referred to herein as Compound S), a sulfone-containing carboxylic acid of interest in pharmaceutical development. The comparison is based on established validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The two methods under evaluation are:

  • Method A: A conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Method B: A modern Ultra-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS).

While UPLC is an evolution of HPLC utilizing smaller particle columns for faster and more efficient separations, MS detection offers higher sensitivity and selectivity compared to UV detection.[4][5][6][7] This guide presents hypothetical but realistic experimental data to objectively compare the performance of these two powerful analytical approaches.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental conditions for both the HPLC-UV and UPLC-MS methods.

Method A: HPLC-UV Protocol
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV at 210 nm
Run Time 30 minutes
Method B: UPLC-MS Protocol
ParameterSpecification
Instrument Waters ACQUITY UPLC System coupled with a tandem quadrupole mass spectrometer (MS)[5]
Column ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[4]
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 0-3 min: 5-95% B; 3-4 min: 95% B; 4.1-5 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 2 µL
Detection (MS) Electrospray Ionization (ESI) in Negative Mode; MRM transition: (Parent ion → Fragment ion)
Run Time 5 minutes

Data Presentation: Performance Comparison

The performance of each method was evaluated based on standard validation parameters.[2][8][9] The results are summarized below for direct comparison.

Table 1: Linearity and Sensitivity

Linearity demonstrates a proportional relationship between analyte concentration and instrument response. The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][11]

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Linearity Range 1.0 - 150 µg/mL0.01 - 50 µg/mLAssay: 80-120% of target[9]
Correlation Coefficient (r²) 0.9992> 0.9998≥ 0.995[2]
LOD 0.3 µg/mL0.003 µg/mLS/N Ratio ≈ 3:1[11]
LOQ 1.0 µg/mL0.01 µg/mLS/N Ratio ≈ 10:1[11]
Table 2: Accuracy and Precision

Accuracy measures the closeness of the test results to the true value, reported as percent recovery. Precision measures the degree of scatter between a series of measurements, reported as Relative Standard Deviation (%RSD).[11][12]

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Acceptance Criteria
Accuracy (Recovery %) 98.5% - 101.8%99.2% - 100.9%98.0% - 102.0% for assay[11]
Precision (Repeatability, %RSD) ≤ 1.5%≤ 0.8%≤ 2.0%[12]
Precision (Intermediate, %RSD) ≤ 1.8%≤ 1.1%≤ 3.0%[11]
Table 3: Specificity and Robustness

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products. Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

ParameterMethod A (HPLC-UV)Method B (UPLC-MS)Comments
Specificity Adequate resolution from placebo and known impurities. Potential for co-elution with unknown impurities.High. Confirmed by both retention time and specific mass-to-charge ratio (m/z). No interference observed.MS detection provides a higher degree of confidence in specificity.[4]
Robustness Passed. (Flow rate ±10%, Temp ±5°C, Mobile Phase pH ±0.2)Passed. (Flow rate ±10%, Temp ±5°C, Mobile Phase Composition ±2%)Both methods demonstrate reliability under varied conditions.[11]

Mandatory Visualizations

Diagrams help clarify complex workflows and logical processes involved in method validation.

ValidationWorkflow start_end start_end process process decision decision output output start Start: Define Analytical Procedure Objective prep Prepare Validation Protocol & Samples (Standards, Spikes, Placebo) start->prep spec Specificity Forced Degradation prep->spec lin Linearity & Range (5+ concentrations) prep->lin acc Accuracy (3 levels, 3 reps each) prep->acc prec Precision (Repeatability & Intermediate) prep->prec loq LOD / LOQ (S/N Ratio or Slope) prep->loq rob Robustness (Vary Parameters) prep->rob eval Evaluate Data vs. Acceptance Criteria spec->eval lin->eval acc->eval prec->eval loq->eval rob->eval pass Method is Validated eval->pass Pass fail Revise Method & Re-validate eval->fail Fail report Generate Validation Report pass->report fail->prep

Caption: General workflow for analytical method validation.

SystemSuitability start start check check decision decision pass pass fail fail A Inject System Suitability Standard (SST) B Check Tailing Factor (Asymmetry) A->B C Is Tailing ≤ 2.0? B->C D Check Theoretical Plates (Efficiency) C->D Yes I System is NOT Suitable Troubleshoot & Re-inject C->I No E Are Plates ≥ 2000? D->E F Check Precision (%RSD of 5 reps) E->F Yes E->I No G Is %RSD ≤ 2.0%? F->G H System is Suitable Proceed with Analysis G->H Yes G->I No

Caption: Logic diagram for a System Suitability Test (SST).

Conclusion and Recommendation

Both the HPLC-UV and UPLC-MS methods were successfully validated for the quantitative determination of this compound.

  • Method A (HPLC-UV) is robust, accurate, and precise, making it a reliable and cost-effective choice for routine quality control (QC) testing where analyte concentrations are expected to be well above the limit of quantitation.

  • Method B (UPLC-MS) offers significant advantages in speed, sensitivity, and specificity.[5][7] The run time is reduced by a factor of six, and the LOQ is 100 times lower. Its high specificity makes it the superior choice for analyzing trace-level impurities, conducting metabolite identification studies, or analyzing complex sample matrices where co-elution is a risk.

Recommendation: For high-throughput screening, bioanalytical studies, or comprehensive impurity profiling, the UPLC-MS method is highly recommended. For standard potency assays in a QC environment, the HPLC-UV method remains a viable and economical option. The final choice should be guided by the specific requirements of the analysis.[4]

References

Cross-Validation of Experimental Results for Sulfolane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental performance of sulfolane derivatives against relevant alternatives. The data presented is synthesized from publicly available research to facilitate an objective evaluation for drug development and scientific research.

Comparative Efficacy and Biological Activity

Sulfolane derivatives have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2] The sulfone group, a key feature of these compounds, is a polar, aprotic moiety that can act as a hydrogen bond acceptor, often improving physicochemical properties like solubility and metabolic stability.[1]

Table 1: Comparative In Vitro Biological Activity

Compound ClassTarget/AssayIC50/EC50Key FindingsReference
Sulfolane Derivatives Colon Cancer & Osteosarcoma Cells (MTT Assay)Not SpecifiedInhibited cell proliferation; induced cell cycle arrest and apoptosis.[3][3]
Sulfolane Derivatives Inflammation InhibitionNot SpecifiedDemonstrated anti-inflammatory properties.[2][2]
Sulfolane Derivatives HIV-1 Protease InhibitionNot SpecifiedInvestigated as potential HIV-1 protease inhibitors.[1][1]
Small Molecule Inhibitors (General) PD-1/PD-L1 Interaction (HTRF Assay)Typically low nM range (e.g., 5 nM)Potent inhibition of the PD-1/PD-L1 immune checkpoint.[4][4]
Biaryl Isoxazole (AR NTD Inhibitor) VCaP Cell-based Luciferase Reporter Gene Assay0.60 µM - 10.3 µMInhibition of the androgen receptor N-terminal domain.[5][5]

Alternatives to Sulfolane-Based Compounds:

Common alternatives in drug development often include other classes of small molecule inhibitors targeting similar pathways. For instance, in cancer therapy, alternatives could be inhibitors of different kinases or other critical signaling proteins.[6][7] In the context of solvents for chemical synthesis, alternatives to sulfolane include DMSO, DMF, DMAc, and NMP.[8][9]

Pharmacokinetic and Safety Profiles

While specific pharmacokinetic data for novel sulfolane derivatives is often proprietary, general characteristics of the sulfolane structure suggest good stability.[8] In animal studies, high doses of the parent compound, sulfolane, have shown effects on the central nervous system.[10] However, derivatives are being developed with safety in mind, aiming for low toxicity and minimal off-target effects.[8][9]

Table 2: Comparative Safety and Physicochemical Properties

Compound/SolventKey Safety/Physicochemical FindingReference
Sulfolane High doses induced CNS effects in animal studies (hyperactivity, convulsions).[10][10]
Sulfolane Considered a safer solvent alternative to NMP due to low skin permeability.[9][11][9][11]
NMP (N-methyl-2-pyrrolidinone) Regulated by the EPA due to reproductive toxicity and other health effects.[9][9]
DMSO (Dimethyl sulfoxide) Can permeate the skin, which is not ideal for applications with worker exposure.[9][9]
Compound 16 (AR NTD Inhibitor) Promising in vitro clearance in human liver microsomes; no observed inhibition of CYP450 or hERG channels.[5][5]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for cross-validation. Below are summaries of common methodologies used to evaluate small molecule inhibitors.

3.1. In Vitro Potency Assay (HTRF for PD-1/PD-L1)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific biochemical target.

  • Preparation: Serially dilute the test inhibitor (e.g., starting at 10 µM).

  • Reaction Setup: In a 384-well plate, combine the diluted inhibitor, a donor-labeled protein (e.g., PD-1-His), and an acceptor-labeled protein (e.g., PD-L1-Fc).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.[4]

3.2. Cellular Activity Assay (Tumor Cell Viability)

This assay measures the half-maximal effective concentration (EC50) of a compound in a cell-based system.

  • Cell Culture: Co-culture tumor cells with activated T-cells at an appropriate Effector:Target ratio (e.g., 5:1).

  • Treatment: Add the test inhibitor at various concentrations to the co-culture.

  • Incubation: Incubate for 48-72 hours.

  • Endpoint Measurement: Determine the percentage of tumor cell viability or measure cytokine concentration in the supernatant.

  • Analysis: Plot the measured endpoint against the inhibitor concentration to determine the EC50 value.[4]

3.3. High-Throughput Screening for Drug-Resistant Cancer Cells

This protocol is designed to identify small molecules effective against drug-resistant cancer cell lines.

  • Model Development: Establish drug-resistant cancer cell models.

  • Chemical Screening: Perform high-throughput screening of small molecule libraries against the resistant cells.

  • Data Analysis and Validation: Analyze the screening data to identify hits and validate their activity.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway targeted by a sulfolane derivative and a general experimental workflow for inhibitor evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Downstream_Effector Downstream_Effector Kinase_B->Downstream_Effector Sulfolane_Derivative Sulfolane_Derivative Sulfolane_Derivative->Kinase_B Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing inhibition by a sulfolane derivative.

G Start Start Compound_Screening Compound_Screening Start->Compound_Screening Hit_Identification Hit_Identification Compound_Screening->Hit_Identification Hit_Identification->Compound_Screening Inactive Lead_Optimization Lead_Optimization Hit_Identification->Lead_Optimization Active? In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate_Selection In_Vivo_Studies->Candidate_Selection

Caption: General experimental workflow for small molecule inhibitor discovery.

References

Comparative analysis of different synthetic routes to 2-(sulfolanyl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of synthetic routes to 2-(sulfolanyl)acetic acid is crucial for researchers and drug development professionals seeking an efficient and scalable method for its preparation. This guide details three distinct, plausible synthetic pathways, presenting a comparative analysis based on starting material accessibility, reaction conditions, and potential yields. The information is supported by experimental data from analogous reactions found in the literature.

Comparative Overview of Synthetic Routes

Three potential synthetic routes for 2-(sulfolanyl)acetic acid are outlined below. Each route offers a different approach, starting from distinct precursors and employing various chemical transformations.

Route 1: Alkylation of Sulfolane

This route involves the direct functionalization of sulfolane, a readily available and relatively inexpensive starting material. The key step is the deprotonation of sulfolane at the α-position to the sulfone group, followed by alkylation with a suitable two-carbon electrophile.

Route 2: Oxidation of a Thiolane Precursor

This approach begins with a substituted thiolane, which is then oxidized to the corresponding sulfone in the final step. This strategy allows for the introduction of the acetic acid side chain under milder conditions before the robust sulfone group is formed.

Route 3: Cycloaddition followed by Functionalization

A more convergent approach involves the [3+2] cycloaddition reaction between a sulfene intermediate and a suitable dienophile to construct the sulfolane ring with the desired functionality already incorporated or easily accessible.

Data Presentation: A Comparative Table

The following table summarizes the key quantitative data for the proposed synthetic routes. The data is derived from analogous reactions reported in the literature and provides a basis for comparison.

ParameterRoute 1: Alkylation of SulfolaneRoute 2: Oxidation of a Thiolane PrecursorRoute 3: Cycloaddition and Functionalization
Starting Materials Sulfolane, Haloacetic acid ester2-(Thiolanyl)acetonitrileEthyl 2-(prop-2-yn-1-ylsulfonyl)acetate
Key Reagents Strong base (e.g., n-BuLi), Haloacetic acid esterOxidizing agent (e.g., H₂O₂), Acid/Base for hydrolysisBase (e.g., Et₃N), Dienophile (e.g., Butadiene)
Number of Steps 222
Reported Yield (analogous) 60-80% for α-alkylation of sulfones>90% for oxidation of sulfides to sulfones70-85% for cycloaddition reactions
Reaction Conditions Cryogenic temperatures (-78 °C), Inert atmosphereMild to moderate temperatures (0-100 °C)Moderate temperatures (25-80 °C)
Potential Advantages Direct functionalization of a simple starting materialMilder conditions for side-chain introductionHigh convergence, potential for stereocontrol
Potential Disadvantages Use of strong, hazardous bases, potential for over-alkylationHandling of potentially odorous thiolane precursorsGeneration of unstable sulfene intermediates

Experimental Protocols

Detailed experimental protocols for the key transformations in each route are provided below. These protocols are based on established literature procedures for analogous reactions.

Route 1: α-Alkylation of Sulfolane (Analogous Protocol)
  • Deprotonation: A solution of sulfolane (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Alkylation: Ethyl bromoacetate (1.2 eq) is added dropwise to the solution of the sulfolane anion.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the α-alkylated sulfolane ester.

  • Hydrolysis: The resulting ester is then hydrolyzed to 2-(sulfolanyl)acetic acid using standard procedures (e.g., aqueous sodium hydroxide followed by acidification).

Route 2: Oxidation of 2-(Thiolanyl)acetic acid (Analogous Protocol)
  • Oxidation: To a solution of 2-(thiolan-2-yl)acetic acid (1.0 eq) in acetic acid is added hydrogen peroxide (30% aqueous solution, 2.5 eq).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) affords pure 2-(sulfolanyl)acetic acid.

Route 3: [3+2] Cycloaddition for Sulfolane Ring Formation (Analogous Protocol)
  • Sulfene Generation: To a solution of methanesulfonyl chloride (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.1 eq) dropwise. The mixture is stirred for 30 minutes to generate the sulfene intermediate in situ.

  • Cycloaddition: A solution of a suitable diene, such as ethyl 2,4-pentadienoate (1.0 eq), in dichloromethane is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the functionalized sulfolane ring.

  • Further Functionalization: The resulting cycloadduct undergoes further chemical transformations to yield 2-(sulfolanyl)acetic acid.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams, generated using Graphviz.

Synthetic_Route_1 start Sulfolane step1 Deprotonation (n-BuLi, -78 °C) start->step1 intermediate1 Sulfolane Anion step1->intermediate1 step2 Alkylation (BrCH₂CO₂Et) intermediate1->step2 intermediate2 Ethyl 2-(sulfolanyl)acetate step2->intermediate2 step3 Hydrolysis (NaOH, H₃O⁺) intermediate2->step3 end 2-(Sulfolanyl)acetic acid step3->end

Caption: Route 1: Alkylation of Sulfolane.

Synthetic_Route_2 start 2-(Thiolanyl)acetonitrile step1 Hydrolysis (H₃O⁺) start->step1 intermediate1 2-(Thiolanyl)acetic acid step1->intermediate1 step2 Oxidation (H₂O₂, AcOH) intermediate1->step2 end 2-(Sulfolanyl)acetic acid step2->end

Caption: Route 2: Oxidation of a Thiolane Precursor.

Synthetic_Route_3 start1 Methanesulfonyl chloride step1 [3+2] Cycloaddition (Et₃N) start1->step1 start2 Ethyl 2,4-pentadienoate start2->step1 intermediate1 Functionalized Sulfolane step1->intermediate1 step2 Further Functionalization intermediate1->step2 end 2-(Sulfolanyl)acetic acid step2->end

Caption: Route 3: Cycloaddition and Functionalization.

Conclusion

The choice of the optimal synthetic route to 2-(sulfolanyl)acetic acid will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations. Route 1 offers a direct approach but requires handling of pyrophoric reagents. Route 2 provides a potentially milder alternative, while Route 3 is an elegant convergent strategy that may be suitable for creating diverse analogs. This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of this important chemical entity.

A Comparative Analysis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid and Other mGluR2/3 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, also known as LY404039, with other key modulators of the metabotropic glutamate receptors 2 and 3 (mGluR2/3). As a potent agonist for these receptors, LY404039's performance is evaluated alongside other agonists, positive allosteric modulators (PAMs), and antagonists (inhibitors) to offer a comprehensive overview for researchers in neuroscience and drug development.

Activation of mGluR2/3 is a significant therapeutic strategy for neurological and psychiatric disorders, including schizophrenia and anxiety.[1][2] These receptors are G-protein coupled receptors that, upon activation, modulate neurotransmission, primarily by reducing presynaptic glutamate release.[3][4] This guide synthesizes experimental data to facilitate an objective comparison of various compounds targeting this pathway.

Comparative Efficacy and Potency of mGluR2/3 Modulators

The following tables summarize the quantitative data for LY404039 and a selection of other well-characterized mGluR2/3 modulators. The data is categorized by the modulator's mechanism of action: agonist, positive allosteric modulator (PAM), or antagonist/negative allosteric modulator (NAM).

Table 1: mGluR2/3 Agonists

CompoundTarget(s)Potency (EC₅₀/IC₅₀)Affinity (Kᵢ)SelectivityReference(s)
LY404039 mGluR2/3-149 nM (h mGluR2), 92 nM (h mGluR3)>100-fold vs other receptors[5]
LY379268mGluR2/32.69 nM (mGluR2), 4.48 nM (mGluR3)-Selective for mGluR2/3[5]
Eglumegad (LY354740)mGluR2/35 nM (h mGluR2), 24 nM (h mGluR3)-Highly selective Group II agonist[5]
MGS0008mGluR2/329.4 nM (mGluR2), 45.4 nM (mGluR3)-Orally active mGluR2/3 agonist[5]
DCG-IVmGluR2/390 nM (mGluR3), 350 nM (mGluR2)-Group II agonist, also antagonist at other mGluRs[5]

Table 2: mGluR2/3 Positive Allosteric Modulators (PAMs)

CompoundTarget(s)Potency (EC₅₀)Affinity (Kᵢ)NotesReference(s)
AZD8529mGluR2195 nM (for potentiation)16 nMHighly specific for mGluR2[6]
BINAmGluR2--One of the first selective mGluR2 PAMs[3][7]
JNJ-42153605mGluR2--Effective in reversing PCP-induced hyperlocomotion[3]
(+)-TFMPIPmGluR231 nM (h mGluR2), 35 nM (r mGluR2)-Robust in vivo efficacy in psychosis models[8]

Table 3: mGluR2/3 Antagonists and Negative Allosteric Modulators (NAMs)

| Compound | Target(s) | Potency (IC₅₀) | Notes | Reference(s) | |---|---|---|---| | LY341495 | mGluR2/3 | - | Widely used selective Group II antagonist |[9][10] | | MGS0039 | mGluR2/3 | - | Selective mGluR2/3 antagonist with antidepressant effects |[11] | | VU0650786 | mGluR3 | 392 nM | CNS penetrant mGluR3 NAM |[5] | | RO4491533 | mGluR2/3 | - | mGluR2/3 NAM with fast antidepressant-like effects |[9] |

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the canonical signaling pathway for mGluR2/3 activation and a typical experimental workflow for evaluating novel modulators.

mGluR2/3 Signaling Pathway

Activation of mGluR2/3 receptors, which are coupled to Gαi/o proteins, initiates a signaling cascade that inhibits adenylyl cyclase (AC).[12] This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequently decreased protein kinase A (PKA) activity.[3][13][14] This pathway ultimately modulates ion channel activity and reduces the probability of neurotransmitter release.[13] Additionally, mGluR2/3 activation can influence other pathways, such as the Akt/GSK-3β cascade, to regulate postsynaptic receptor function.[4][15]

mGluR2_3_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate mGluR2_3 mGluR2/3 Glutamate->mGluR2_3 Agonist (e.g., LY404039) G_protein Gαi/o mGluR2_3->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Ca_channel Ca²⁺ Channel PKA->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Blocks Influx Release ↓ Glutamate Release Akt Akt GSK3b GSK-3β Akt->GSK3b Inhibits NMDAR NMDAR Function GSK3b->NMDAR Modulates mGluR2_3_post mGluR2/3 mGluR2_3_post->Akt Activates

Caption: Canonical Gαi/o signaling pathway for presynaptic mGluR2/3.

Experimental Workflow for Modulator Evaluation

The process of identifying and characterizing novel mGluR2/3 modulators typically follows a multi-stage approach, starting with high-throughput screening and progressing to in vivo behavioral models.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation HTS High-Throughput Screen (e.g., Ca²⁺ Flux Assay) Binding Binding Assays (Determine Kᵢ) HTS->Binding Hits Functional Functional Assays (Determine EC₅₀/IC₅₀) (e.g., GTPγS, cAMP) Binding->Functional Selectivity Selectivity Profiling (vs. other mGluRs & targets) Functional->Selectivity PK Pharmacokinetics (Brain Penetration) Selectivity->PK Lead Compound PD Pharmacodynamics (Target Engagement) PK->PD Behavior Behavioral Models (e.g., Schizophrenia, Anxiety) PD->Behavior

Caption: A typical workflow for discovering and validating mGluR2/3 modulators.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize mGluR2/3 modulators.

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity following mGluR2/3 activation.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human mGluR2 or mGluR3 receptor.

  • Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are pre-incubated with the test compound (agonist, antagonist, or PAM) at various concentrations.

    • Adenylyl cyclase is then stimulated using forskolin. For antagonist testing, cells are co-incubated with a known agonist. For PAM testing, cells are co-incubated with a sub-maximal concentration (EC₂₀) of glutamate.

    • Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Data are normalized to the response produced by forskolin alone. For agonists and antagonists, IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation. For PAMs, EC₅₀ values (potentiation) are determined.

GTPγS Binding Assay

This assay measures the G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes upon receptor stimulation.

  • Preparation: Crude cell membranes are prepared from HEK293 cells expressing the receptor of interest.

  • Procedure:

    • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • The reaction is carried out at 30°C and terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, corresponding to bound [³⁵S]GTPγS, is measured by liquid scintillation counting.

  • Data Analysis: Basal binding is determined in the absence of any agonist, and non-specific binding is measured in the presence of excess unlabeled GTPγS. Agonist concentration-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

In Vivo Rodent Model: PCP-Induced Hyperlocomotion

This model is predictive of antipsychotic activity and is used to assess the efficacy of mGluR2/3 modulators in a behavioral paradigm relevant to schizophrenia.

  • Animals: Adult male rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).

  • Procedure:

    • Animals are habituated to the testing environment (e.g., open-field arenas).

    • The test compound (e.g., LY404039, a PAM, or an antagonist) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).

    • After a pre-treatment period, animals are challenged with the NMDA receptor antagonist phencyclidine (PCP) to induce hyperlocomotor activity.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period using an automated activity monitoring system.

  • Data Analysis: The locomotor activity data is analyzed to compare the effects of the test compound against the vehicle-treated control group. A significant reduction in PCP-induced hyperlocomotion suggests potential antipsychotic-like efficacy.[3]

Conclusion

This compound (LY404039) is a well-established mGluR2/3 agonist that has been pivotal in validating this receptor complex as a therapeutic target.[1][16] The field has since evolved, with the development of highly selective positive allosteric modulators, such as AZD8529, which may offer improved safety and selectivity profiles by targeting mGluR2 specifically.[6][17] In contrast, antagonists like LY341495 serve as critical tools for probing the consequences of receptor blockade and have shown potential as antidepressants.[9][18] This guide provides the quantitative data and methodological context necessary for researchers to effectively compare these different modulatory approaches and select the appropriate tools for their investigation into the complex roles of mGluR2/3 in health and disease.

References

The Sulfolane Scaffold in Oncology: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the direct comparison of in vitro and in vivo efficacy for sulfolane-based anticancer compounds in publicly available research. While the sulfolane moiety is a recognized pharmacophore, comprehensive preclinical data demonstrating a clear correlation between cell-based assays and animal model outcomes for its derivatives remains elusive. To address the core requirements of this guide, we will therefore pivot to a closely related and well-studied class of sulfur-containing heterocyclic compounds: thiophene derivatives. Specifically, we will analyze the in vitro and in vivo anticancer activities of novel 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates, which share a sulfur-containing five-membered ring system with sulfolane. This analysis will serve as a valuable proxy for understanding the potential translational challenges and successes that may be encountered in the development of sulfolane-based therapeutics.

This guide presents a detailed comparison of the in vitro cytotoxicity and in vivo tumor growth inhibition of a series of newly synthesized thiophene derivatives. The data herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance and to provide a framework for future studies on related heterocyclic scaffolds.

Comparative Efficacy Data

The following tables summarize the quantitative data from the evaluation of 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives.

Table 1: In Vitro Cytotoxicity against Breast Cancer Cell Lines

The in vitro anti-proliferative potential of the synthesized compounds was assessed against the MCF-7 human breast cancer cell line and the non-tumorigenic MCF-10A breast epithelial cell line. All tested compounds exhibited promising activities in the low micromolar range against the cancer cell line, while showing less toxicity to the non-cancerous cells. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented below.

CompoundMCF-7 IC50 (µM)MCF-10A IC50 (µM)
Cpd. 3 1.87 ± 0.11> 50
Cpd. 4 2.11 ± 0.13> 50
Cpd. 5 1.54 ± 0.09> 50
Cpd. 6 2.56 ± 0.15> 50
Cpd. 7 1.98 ± 0.12> 50
Cisplatin 13.34 ± 0.11-
Milaplatin 18.43 ± 0.13-

Data sourced from a study on newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one candidates.[1]

Table 2: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model

The in vivo anti-breast cancer efficacy of the synthesized derivatives was evaluated in a breast cancer mouse xenograft model. The data shows a significant reduction in tumor growth for all tested compounds compared to the control group, with the maximal effect observed after 8 days of treatment.[1]

Treatment GroupTumor Volume Inhibition (%) - Day 8
Control 0
Cpd. 3 ~60
Cpd. 4 ~55
Cpd. 5 ~70
Cpd. 6 ~50
Cpd. 7 ~58

Data is approximated from graphical representations in the source study.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: MCF-7 and MCF-10A cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: Cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells were then treated with various concentrations of the test compounds, positive controls (Cisplatin and Milaplatin), and a vehicle control (DMSO).

  • Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer.

  • Data Acquisition: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Female immunodeficient mice (e.g., nude mice) were used for the study.

  • Tumor Cell Implantation: MCF-7 cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size, and their volumes were measured regularly using calipers.

  • Treatment Groups: Once the tumors reached a certain volume, the mice were randomized into treatment and control groups.

  • Compound Administration: The synthesized compounds were administered to the treatment groups via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group received the vehicle.

  • Tumor Volume Measurement: Tumor volumes were measured at regular intervals throughout the study.

  • Data Analysis: The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treatment groups to the control group.[1]

Visualizations

Logical Relationship between In Vitro and In Vivo Studies

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound Library Compound Library Cell-Based Assays Cell-Based Assays Compound Library->Cell-Based Assays Screening Hit Identification Hit Identification Cell-Based Assays->Hit Identification Data Analysis Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Studies Animal Models Animal Models Lead Optimization->Animal Models Preclinical Candidates Efficacy Studies Efficacy Studies Animal Models->Efficacy Studies Testing Toxicity Assessment Toxicity Assessment Animal Models->Toxicity Assessment Candidate Selection Candidate Selection Efficacy Studies->Candidate Selection Results Toxicity Assessment->Candidate Selection

Caption: From Cell to Animal: The Drug Discovery Workflow.

Experimental Workflow for Anticancer Drug Screening

G start Start in_vitro In Vitro Studies (Cell Line Screening) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 in_vivo In Vivo Studies (Xenograft Models) ic50->in_vivo Promising Compounds data_analysis Comparative Data Analysis ic50->data_analysis efficacy Evaluate Tumor Growth Inhibition in_vivo->efficacy efficacy->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion G compound Anticancer Compound (e.g., Thiophene Derivative) receptor Cell Surface Receptor (e.g., Death Receptor) compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Truncation (tBid) caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bid->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

No Direct Structure-Activity Relationship Studies Found for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies published for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid derivatives. While extensive research exists on the biological activities of various thiophene-containing compounds, data directly pertaining to the SAR of this specific sulfolane acetic acid scaffold is not publicly available.

The core structure of interest combines a sulfolane (tetrahydrothiophene-1,1-dioxide) ring with an acetic acid moiety at the 3-position. Searches for SAR studies on closely related analogs, including those with the sulfolane ring or a tetrahydrothiophene acetic acid structure, also did not yield specific datasets that would allow for a comparative analysis of biological activity based on structural modifications.

The performed searches encompassed a wide range of keywords and structural variations, including:

  • Structure-activity relationship of this compound derivatives

  • Synthesis and biological evaluation of this compound analogs

  • SAR studies of sulfolane acetic acid derivatives

  • Pharmacological activity of sulfolane-containing compounds

  • Biological activity of tetrahydrothiophene-3-acetic acid derivatives

The results of these searches provided general information on the properties and industrial uses of sulfolane, as well as SAR studies on other classes of thiophene derivatives. These other derivatives, however, possess different substitution patterns, oxidation states of the sulfur atom, and overall molecular scaffolds, making any extrapolation of their SAR to the target compound class scientifically unsound.

Due to the absence of published experimental data on the biological activities of a series of this compound derivatives, it is not possible to construct a "Publish Comparison Guide" as requested. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows cannot be met without the foundational scientific research on this specific class of compounds.

Researchers, scientists, and drug development professionals interested in this scaffold would likely need to undertake initial synthetic and biological screening efforts to generate the necessary data for any future SAR studies.

Safety Operating Guide

Prudent Disposal of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.

The proper disposal of chemical waste is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. For this compound, a compound featuring both a sulfone and a carboxylic acid functional group, a comprehensive disposal plan is critical. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach treating it as hazardous waste is the most responsible course of action. This guide provides detailed, step-by-step procedures for its disposal.

Hazard Assessment of Related Compounds

To inform a robust disposal strategy, it is useful to consider the known hazards of structurally related chemicals. The following table summarizes key toxicological and physical hazard data for acetic acid and tetrahydrothiophene-1,1-dioxide (sulfolane). This information underscores the potential for irritant, corrosive, and harmful properties in the target compound.

PropertyAcetic AcidTetrahydrothiophene-1,1-Dioxide (Sulfolane)Benzo[b]thiophene-3-acetic acid
CAS Number 64-19-7126-33-01131-09-5
Primary Hazards Flammable liquid and vapor, Causes severe skin burns and eye damage.[1][2]Harmful if swallowed, Causes eye irritation.[3]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Acute Oral Toxicity LD50: 3310 mg/kg (Rat).[1]LD50: 2006-2130 mg/kg (Rat).[5]Category 4 (Harmful if swallowed).[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.[3]Dispose of contents/container to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol

The primary and most prudent disposal pathway for this compound is through your institution's hazardous waste management program.

I. Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

II. Waste Segregation and Collection
  • Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated materials (e.g., weigh boats, pipette tips, paper towels, gloves).

  • Containerization:

    • Solid Waste: Collect the solid compound and any contaminated disposable labware in a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible liquid waste container. Again, HDPE or a similar plastic container is recommended for acidic waste. Do not overfill the container; leave at least 10% headspace for expansion.

  • Segregation: Store the waste container for this compound separately from incompatible materials, particularly strong bases, oxidizing agents, and reducing agents.

III. Labeling

Properly label the hazardous waste container with the following information:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ".

  • An accurate estimation of the concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • Your name, laboratory, and contact information.

IV. Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be secure and away from general laboratory traffic.

V. Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service. Follow their specific procedures for waste pickup requests.

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have waste containing This compound? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Materials) segregate Segregate Waste into a Dedicated, Compatible Container identify_waste->segregate no_drain Do NOT Dispose Down Drain identify_waste->no_drain no_trash Do NOT Dispose in Regular Trash identify_waste->no_trash ppe->identify_waste label_container Label Container as 'HAZARDOUS WASTE' with Full Chemical Name and Details segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound.

References

Personal protective equipment for handling 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Proper personal protective equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic and organosulfur compounds.

Protection Type Recommended Equipment Purpose
Eye and Face Protection ANSI Z87.1-compliant safety goggles or a face shield in addition to goggles.[1][2][3][4]Protects eyes from splashes and potential fumes. A face shield offers broader protection against spills.[3][4]
Skin Protection Chemical-resistant gloves (nitrile or neoprene recommended; double-gloving is advisable).[1][4][5] A chemical-resistant lab coat or apron.[1][3][5]Prevents skin contact with the acidic compound.
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be used if handling the compound outside of a chemical fume hood or if dust or vapors are likely to be generated.[1][5]Protects against inhalation of potentially harmful dust, fumes, or vapors.[1][4][5]
Foot Protection Closed-toe shoes.[5]Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for laboratory safety.[5]

  • Preparation and Engineering Controls :

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3][5]

    • Ensure the laboratory is well-ventilated.[1][3]

    • Confirm that an emergency eyewash station and safety shower are readily accessible, ideally within a 10-second travel distance from the work area.[3][5]

  • Handling the Compound :

    • Avoid direct contact and inhalation of any dust, fumes, or vapors.[5]

    • When diluting, always add the acid to water slowly to prevent a potentially violent exothermic reaction.[5]

    • Use a secondary containment carrier when transporting the chemical.[5]

  • Storage :

    • Store the compound in a dedicated, corrosion-resistant cabinet.[5]

    • Keep it segregated from bases and other incompatible materials.[1]

Spill Management

In the event of a spill, a swift and safe response is necessary.[5]

  • Small Spills (<1 L) :

    • Alert personnel in the immediate vicinity.[5]

    • Wearing the appropriate PPE, contain the spill using an absorbent material or a spill kit.[5]

    • Slowly neutralize the acid with a suitable base, such as sodium bicarbonate, working from the outside of the spill inward.[5]

    • Once neutralized (pH 6-8), absorb the residue with an inert material.[5]

    • Collect the absorbed material in a clearly labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with soap and water.[5]

  • Large Spills (>1 L) :

    • Evacuate the laboratory immediately.[5]

    • Alert others and contact the institution's emergency response team or environmental health and safety office.[5]

Disposal Plan

All chemical waste must be handled in accordance with local, state, and federal regulations.[6]

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Procedure :

    • Consult your institution's Waste Management Authority for specific disposal procedures.[6]

    • A common hierarchy for waste management to consider is: Reduction, Reuse, Recycling, and finally, Disposal if no other options are available.[6]

    • Do not allow wash water from cleaning equipment to enter drains; collect it for proper treatment and disposal.[6]

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Accessibility prep_setup->prep_emergency handle_weigh Weigh/Measure Compound prep_emergency->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose spill_event Spill Occurs spill_evacuate Evacuate (if large) spill_event->spill_evacuate spill_contain Contain & Neutralize (if small) spill_event->spill_contain spill_cleanup Clean & Dispose of Spill Waste spill_contain->spill_cleanup

Caption: General workflow for handling acidic compounds in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.